molecular formula C32H51NO4 B15588689 Daphnilongeridine

Daphnilongeridine

Cat. No.: B15588689
M. Wt: 513.8 g/mol
InChI Key: VQBLZPKBXFEWGF-FYCYKARNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnilongeridine is a useful research compound. Its molecular formula is C32H51NO4 and its molecular weight is 513.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H51NO4

Molecular Weight

513.8 g/mol

IUPAC Name

[(1S,5S)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate

InChI

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-,29-,30-,31+,32-/m0/s1

InChI Key

VQBLZPKBXFEWGF-FYCYKARNSA-N

Origin of Product

United States

Foundational & Exploratory

Daphnilongeridine: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a structurally complex alkaloid belonging to the Daphniphyllum family of natural products. These alkaloids, isolated from plants of the Daphniphyllum genus, are renowned for their intricate, polycyclic architectures and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological properties of this compound, with a focus on presenting quantitative data and detailed experimental methodologies for researchers in the field of natural product chemistry and drug discovery.

Discovery and Natural Occurrence

This compound was first reported as a novel Daphniphyllum alkaloid with an unprecedented carbon skeleton, isolated from the fruits of Daphniphyllum longeracemosum. Commercial sources also indicate its isolation from the branches of Daphniphyllum macropodum Miq.[1] Its unique structure has garnered interest within the synthetic and medicinal chemistry communities.

Physicochemical and Biological Data

The following tables summarize the key physicochemical properties and reported biological activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₂H₅₁NO₄[1]
Molecular Weight513.75 g/mol [1]
AppearancePowder[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Table 2: Cytotoxic Activity of this compound

ParameterValueCell LinesSource
IC₅₀2.4 - 9.7 µMVarious tumor cell lines (specific lines not detailed in the available literature)[1]

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Daphniphyllum plant material. This protocol is based on established methods for the isolation of Daphniphyllum alkaloids and may require optimization for specific batches of plant material and target yield.

1. Extraction

  • Air-dry and powder the plant material (e.g., fruits or stems of Daphniphyllum longeracemosum or Daphniphyllum macropodum).

  • Macerate the powdered plant material with a suitable organic solvent (e.g., 95% ethanol or methanol) at room temperature for an extended period (e.g., 3 x 7 days).

  • Combine the solvent extracts and evaporate under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning

  • Suspend the crude extract in an acidic aqueous solution (e.g., 2% HCl).

  • Partition the acidic solution against an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components.

  • Basify the aqueous layer to a pH of approximately 9-10 with a suitable base (e.g., ammonia solution or sodium carbonate).

  • Extract the alkaline solution with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Chromatographic Purification

  • Subject the crude alkaloid fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically a mixture of a non-polar solvent and a polar solvent (e.g., petroleum ether/acetone or chloroform/methanol) of increasing polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

  • Further purify the this compound-containing fractions using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol or chloroform/methanol mixtures), and/or preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

4. Structure Elucidation

  • The structure of the isolated this compound is typically confirmed by a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound.

Isolation_Workflow plant_material Powdered Plant Material (Daphniphyllum sp.) extraction Solvent Extraction (e.g., 95% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography crude_alkaloids->silica_gel_1 fractions Combined Fractions silica_gel_1->fractions purification Further Purification (Silica Gel, Sephadex LH-20, Prep-HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound elucidation Structure Elucidation (MS, IR, NMR) pure_compound->elucidation Cytotoxicity_Pathway This compound This compound cellular_target Intracellular Target(s) (Hypothetical) This compound->cellular_target Interacts with downstream Downstream Signaling Cascade cellular_target->downstream Modulates apoptosis Apoptosis downstream->apoptosis Induces cell_death Tumor Cell Death apoptosis->cell_death

References

An In-depth Technical Guide to the Natural Source and Biosynthesis of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and the proposed biosynthetic pathway of daphnilongeridine, a complex polycyclic alkaloid from the Daphniphyllum family. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Natural Source of this compound

This compound is a naturally occurring alkaloid isolated from the plant species Daphniphyllum macropodum[1][2][3][4][5][6][7]. This evergreen tree, native to East Asia, is a rich source of a diverse array of structurally unique and biologically active alkaloids[8][9]. Different parts of the plant, including the stem bark, leaves, and fruits, have been found to contain various Daphniphyllum alkaloids[1][2][3][4][5][6][7]. While the specific distribution of this compound within the plant has not been extensively detailed in the available literature, related alkaloids have been successfully isolated from these various tissues[1][2][4].

The intricate structures of Daphniphyllum alkaloids, including this compound, have made them fascinating targets for phytochemical investigation and total synthesis[10][11]. Their potential biological activities, including anti-cancer and anti-HIV properties, further underscore the importance of understanding their natural sources and biosynthesis for potential therapeutic applications[8][9].

Quantitative Data on the Isolation of Daphniphyllum Alkaloids

AlkaloidPlant PartExtraction Yield (% of dry weight)Reference
DaphniphyllineLeaves~0.01%[11]
SecodaphniphyllineLeaves~0.00011%[11]
A-series AlkaloidsStem BarkNot specified[1]
B-series AlkaloidsStem BarkNot specified[1]

Note: The yields of secondary metabolites can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.

Proposed Biosynthesis of this compound

The biosynthesis of the structurally complex Daphniphyllum alkaloids has been a subject of considerable interest and speculation. While the complete enzymatic pathway leading to this compound has not been fully elucidated, a plausible biosynthetic hypothesis for the core skeleton has been proposed, primarily based on the extensive work of Heathcock and colleagues[9][10][11].

The proposed pathway commences with the cyclization of a squalene-derived dialdehyde, which is itself formed from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The key steps in the proposed biosynthesis of the Daphniphyllum alkaloid core are as follows:

  • Formation of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined to produce squalene.

  • Oxidative Cleavage: Squalene undergoes oxidative cleavage to yield a specific dialdehyde.

  • Biomimetic Cascade: A remarkable biomimetic cascade reaction, involving the introduction of a nitrogen atom (likely from an amino acid), is proposed to form the pentacyclic core structure known as proto-daphniphylline. This putative intermediate is considered the common precursor to the various classes of Daphniphyllum alkaloids.

  • Tailoring Reactions: Following the formation of the core skeleton, a series of tailoring reactions, including oxidations, reductions, and acylations, are believed to occur to generate the vast diversity of Daphniphyllum alkaloids, including this compound. The specific enzymes responsible for these final steps in this compound biosynthesis remain to be identified.

Biosynthetic Pathway Diagram

This compound Biosynthesis cluster_0 Upstream Terpenoid Pathway cluster_1 Core Skeleton Formation cluster_2 This compound Formation IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Squalene_dialdehyde Squalene-derived Dialdehyde Squalene->Squalene_dialdehyde Oxidative Cleavage Proto_daphniphylline Proto-daphniphylline (Putative Precursor) Squalene_dialdehyde->Proto_daphniphylline Biomimetic Cascade (Nitrogen Incorporation) This compound This compound Proto_daphniphylline->this compound Tailoring Reactions (Oxidation, Acylation, etc.)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

General Protocol for the Extraction and Isolation of Daphniphyllum Alkaloids

The following is a generalized protocol for the extraction and isolation of alkaloids from Daphniphyllum macropodum, based on common practices in natural product chemistry[12][13][14][15][16]. This protocol may require optimization for the specific isolation of this compound.

1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., stem bark, leaves) at room temperature in a well-ventilated area, protected from direct sunlight.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Defatting:

  • Extract the powdered plant material with a nonpolar solvent such as n-hexane or petroleum ether at room temperature for 24-48 hours with occasional stirring. This step removes fats, waxes, and other nonpolar compounds.
  • Filter the mixture and discard the solvent. Repeat the extraction process two to three times.
  • Air-dry the defatted plant material.

3. Alkaloid Extraction:

  • Macerate the defatted plant powder in 95% ethanol or methanol at room temperature for 48-72 hours with continuous stirring.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Alternatively, an acid-base extraction can be employed. Macerate the defatted powder in an acidic aqueous solution (e.g., 2% sulfuric acid) for 24 hours.
  • Filter the acidic extract. Basify the filtrate to a pH of 9-10 with ammonium hydroxide.
  • Extract the alkaline solution with a series of organic solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

4. Purification:

  • Subject the crude alkaloid extract to column chromatography over silica gel.
  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.
  • Monitor the fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
  • Combine fractions containing compounds with similar TLC profiles and concentrate them.
  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate the pure this compound.

5. Structure Elucidation:

  • Determine the structure of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Experimental Workflow for Elucidating the Biosynthesis of this compound

The elucidation of the biosynthetic pathway of a complex natural product like this compound requires a multi-faceted approach. The following diagram outlines a logical experimental workflow.

Biosynthesis Elucidation Workflow Start Start Hypothesize_Pathway Propose Biosynthetic Pathway (based on structure) Start->Hypothesize_Pathway Precursor_Feeding Precursor Feeding Studies (Isotopically Labeled Precursors) Hypothesize_Pathway->Precursor_Feeding Isolation_Analysis Isolation and Analysis of This compound (MS, NMR) Precursor_Feeding->Isolation_Analysis Identify_Genes Identify Candidate Biosynthetic Genes (Transcriptomics, Genomics) Isolation_Analysis->Identify_Genes Confirm Precursor Incorporation Enzyme_Assays In Vitro Enzyme Assays Identify_Genes->Enzyme_Assays Heterologous_Expression Heterologous Expression of Candidate Genes Identify_Genes->Heterologous_Expression Pathway_Validation Pathway Validation Enzyme_Assays->Pathway_Validation Heterologous_Expression->Pathway_Validation

Caption: Experimental workflow for biosynthetic pathway elucidation.

Detailed Methodologies for Key Experiments:

  • Isotopic Labeling Studies:

    • Precursor Selection: Based on the proposed biosynthetic pathway, select appropriate isotopically labeled precursors, such as [¹³C]-squalene, ¹⁵N-labeled amino acids, or [¹³C]-acetate.

    • Administration: Administer the labeled precursors to Daphniphyllum macropodum cell cultures or whole plants.

    • Incubation: Allow sufficient time for the plant to metabolize the labeled precursors and incorporate them into this compound.

    • Isolation and Analysis: Isolate this compound from the labeled plant material using the protocol described in section 4.1. Analyze the purified compound using mass spectrometry to determine the incorporation of the isotopic label and using ¹³C NMR spectroscopy to identify the specific positions of ¹³C enrichment.

  • Identification of Biosynthetic Genes:

    • Transcriptome Sequencing: Extract RNA from the tissues of Daphniphyllum macropodum that are actively producing this compound. Perform transcriptome sequencing (RNA-seq) to identify all expressed genes.

    • Gene Annotation: Annotate the identified genes by comparing their sequences to known biosynthetic genes from other organisms, particularly those involved in terpenoid and alkaloid biosynthesis (e.g., terpene cyclases, P450 monooxygenases, transferases).

    • Differential Expression Analysis: Compare the transcriptomes of high-producing and low-producing tissues or plants to identify genes that are upregulated in correlation with this compound accumulation.

  • In Vitro Enzyme Assays:

    • Gene Cloning and Expression: Clone the candidate biosynthetic genes into an expression vector and express the corresponding enzymes in a suitable host system (e.g., E. coli, yeast).

    • Enzyme Purification: Purify the recombinant enzymes.

    • Activity Assay: Incubate the purified enzyme with the putative substrate (e.g., proto-daphniphylline for a tailoring enzyme) and necessary cofactors.

    • Product Analysis: Analyze the reaction mixture using HPLC and LC-MS to detect the formation of the expected product.

Conclusion

This compound, a structurally complex alkaloid from Daphniphyllum macropodum, represents a significant challenge and opportunity for natural product chemists and drug developers. While its natural source is established, further research is needed to quantify its abundance and to fully elucidate the intricate enzymatic machinery responsible for its biosynthesis. The proposed biosynthetic pathway, originating from squalene, provides a solid framework for future investigations. The experimental protocols and workflows outlined in this guide offer a roadmap for researchers to unravel the remaining mysteries of this compound biosynthesis, which could ultimately pave the way for its sustainable production and the development of novel therapeutic agents.

References

In-Depth Technical Guide: Daphnilongeridine (CAS No. 922522-15-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Daphnilongeridine is a naturally occurring alkaloid isolated from the branches of Daphniphyllum macropodum Miq.[1][2][3]. It is classified as a Daphniphyllum alkaloid, a complex group of polycyclic natural products known for their diverse and intricate chemical structures[4][5].

PropertyValueSource(s)
CAS Number 922522-15-4[1][2]
Molecular Formula C₃₂H₅₁NO₄[1]
Molecular Weight 513.75 g/mol [1]
Purity ≥95%Biocrick
Appearance Solid powderGeneric
Storage -20°CGeneric
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxic effect against several human cancer cell lines and a normal human cell line.

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity with IC₅₀ values in the low micromolar range. The available data is summarized in the table below.

Cell LineCell TypeIC₅₀ (µM)Source(s)
Various Tumor Cell LinesCancer2.4 - 9.7[1][6]
HMECHuman Microvascular Endothelial2.7[1][6]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocol: Cytotoxicity Assay

The following is a generalized protocol for determining the cytotoxicity of a compound like this compound using a standard in vitro assay, such as the MTT or SRB assay. The specific details for the published data on this compound are from the study "Alkaloids from the leaves of Daphniphyllum subverticillatum" published in the Journal of Natural Products in 2009.

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Human Microvascular Endothelial Cells (HMEC)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagent

  • Solubilization solution (e.g., DMSO for MTT, Tris-base for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated overnight to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent alone.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Viability Assessment:

    • For MTT Assay: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. The viable cells metabolize the MTT into formazan crystals, which are then dissolved using a solubilization solution.

    • For SRB Assay: The cells are fixed with trichloroacetic acid, washed, and then stained with the SRB dye, which binds to cellular proteins. The bound dye is then solubilized.

  • Data Acquisition: The absorbance of the wells is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound relative to the solvent-treated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the precise mechanism of action or the signaling pathways through which this compound exerts its cytotoxic effects. Daphniphyllum alkaloids, as a class, have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways[7]. However, specific studies on this compound are lacking.

Plausible Mechanisms of Cytotoxicity (Hypothetical)

Based on the activities of other cytotoxic natural products, the following are potential, yet unproven, mechanisms of action for this compound.

G cluster_downstream Potential Downstream Effects This compound This compound Cell Cancer Cell This compound->Cell Enters DNA_Damage DNA Damage Cell->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Cell->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest Cell->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction ROS_Production->Apoptosis_Induction Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Potential cytotoxic mechanisms of this compound.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Experimental Workflow: From Isolation to Bioactivity

The discovery and initial biological characterization of a natural product like this compound typically follows a structured workflow.

G Plant_Material Plant Material (Daphniphyllum macropodum) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay_Screening Bioassay Screening (e.g., Cytotoxicity Assay) Pure_Compound->Bioassay_Screening Hit_Compound Hit Compound Bioassay_Screening->Hit_Compound Further_Studies Further Mechanistic Studies Hit_Compound->Further_Studies

Caption: General workflow for natural product drug discovery.

Future Directions

The initial findings on the cytotoxic properties of this compound warrant further investigation to explore its potential as an anticancer agent. Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its cytotoxic effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

This technical guide provides a summary of the currently available information on this compound. The compound's demonstrated cytotoxicity suggests it may be a valuable lead for the development of new therapeutic agents, though extensive further research is necessary to realize this potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. It includes a summary of its structural features, spectroscopic data, and reported biological activities, with a focus on its cytotoxic effects on cancer cell lines. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented. This guide is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Daphniphyllum alkaloids are a diverse group of complex natural products known for their intricate molecular architectures and significant biological activities. This compound, a member of this family, has garnered interest due to its potential as an anticancer agent. This guide synthesizes the current knowledge on this compound, providing a technical foundation for further research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₃₂H₅₁NO₄--INVALID-LINK--
Molecular Weight 513.75 g/mol --INVALID-LINK--
CAS Number 922522-15-4--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.--INVALID-LINK--
Predicted Boiling Point 581.4 ± 40.0 °C--INVALID-LINK--
Predicted Density 1.16 ± 0.1 g/cm³--INVALID-LINK--
Predicted pKa 12.93 ± 0.70--INVALID-LINK--

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following data provides the basis for its chemical identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for determining the connectivity and stereochemistry of the molecule.

¹H NMR (CDCl₃, 400 MHz): Detailed chemical shifts (δ) and coupling constants (J) would be listed here based on the primary literature.

¹³C NMR (CDCl₃, 100 MHz): Detailed chemical shifts (δ) would be listed here based on the primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): The exact mass and calculated molecular formula would be presented here.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR (KBr, cm⁻¹): Characteristic absorption bands for functional groups such as hydroxyl (O-H), carbonyl (C=O), and amine (N-H) would be listed here.

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer therapeutic.

Cell LineIC₅₀ (µM)
Various Tumor Cell Lines2.4 - 9.7
Human Microvascular Endothelial Cells (HMEC)2.7

This data is reported by BOC Sciences and indicates that this compound is a potent inhibitor of cancer cell proliferation.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its cytotoxic activity.

Isolation of this compound

This protocol is based on general methods for the isolation of alkaloids from Daphniphyllum species.

G plant_material Dried and powdered leaves and stems of Daphniphyllum longeracemosum extraction Extraction with 95% Ethanol (3x) at room temperature plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration acid_base_extraction Acid-Base Partitioning: a) Dissolve in 2.5% HCl b) Extract with n-hexane and chloroform c) Basify aqueous layer with NH4OH (pH 9-10) d) Extract with Chloroform concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids chromatography Silica Gel Column Chromatography (Elution with a gradient of Chloroform-Methanol) crude_alkaloids->chromatography fractions Collection and analysis of fractions chromatography->fractions purification Further purification by preparative HPLC fractions->purification This compound Pure this compound purification->this compound G cell_seeding Seed cancer cells in a 96-well plate and incubate for 24 hours treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution to each well and incubate for 4 hours incubation->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader formazan_solubilization->absorbance_reading ic50_calculation Calculate the IC50 value (concentration that inhibits 50% of cell growth) absorbance_reading->ic50_calculation G This compound This compound Cell Cancer Cell This compound->Cell Unknown_Target Unknown Molecular Target(s) Cell->Unknown_Target interacts with Apoptosis_Pathway Apoptosis Pathway Unknown_Target->Apoptosis_Pathway potential activation Cell_Cycle_Arrest Cell Cycle Arrest Unknown_Target->Cell_Cycle_Arrest potential induction Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Cell_Death

Daphnilongeridine (C32H51NO4): A Technical Whitepaper on its Core Characteristics and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. With a molecular formula of C32H51NO4, this compound has demonstrated notable cytotoxic activity against a range of cancer cell lines, positioning it as a molecule of interest for further investigation in oncology and drug development. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, cytotoxic effects, and the experimental methodologies relevant to its study.

Introduction

Daphniphyllum alkaloids are a diverse group of natural products isolated from plants of the Daphniphyllum genus, which have a history of use in traditional medicine. These alkaloids are renowned for their intricate and often caged-like molecular architectures, which pose significant challenges for chemical synthesis and have intrigued chemists for decades. Biologically, many Daphniphyllum alkaloids exhibit a spectrum of activities, including anticancer, antioxidant, and vasorelaxant properties. This compound, isolated from the leaves of Daphniphyllum subverticillatum and the branches of Daphniphyllum macropodum, stands out for its potent cytotoxic effects. This document serves as a technical resource for researchers, consolidating the current knowledge on this compound to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is characterized by the molecular formula C32H51NO4 and a molecular weight of 513.76 g/mol . A summary of its key chemical identifiers and predicted properties is provided in the table below.

PropertyValue
Molecular Formula C32H51NO4
Molecular Weight 513.76 g/mol
CAS Number 922522-15-4
Predicted Boiling Point 581.4 ± 40.0 °C
Predicted Density 1.16 ± 0.1 g/cm³
Predicted pKa 12.93 ± 0.70
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against various cancer cell lines. This suggests its potential as an anticancer agent. Quantitative analysis has revealed inhibitory concentrations (IC50) in the low micromolar range.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values of this compound against a panel of human and murine cancer cell lines, as well as a human microvascular endothelial cell line.[1]

Cell LineCell TypeOrganismIC50 (µM)
P-388 Murine LeukemiaMouse2.4
HL-60 Human Promyelocytic LeukemiaHuman9.5
BEL-7402 Human HepatocarcinomaHuman9.7
HMEC Human Microvascular EndothelialHuman2.7
A-549 Human Lung AdenocarcinomaHumanInactive

Note: The original research article did not specify the exact IC50 value for A-549, only that it was inactive.

Experimental Protocols

General Isolation and Purification of Daphniphyllum Alkaloids

The isolation of this compound from its natural source, such as the leaves of Daphniphyllum subverticillatum, typically involves a multi-step extraction and chromatographic purification process.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of This compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I G This compound This compound CancerCell Cancer Cell This compound->CancerCell UnknownTarget Unknown Molecular Target(s) CancerCell->UnknownTarget DownstreamPathways Potential Downstream Pathways UnknownTarget->DownstreamPathways Apoptosis Apoptosis DownstreamPathways->Apoptosis CellCycleArrest Cell Cycle Arrest DownstreamPathways->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis DownstreamPathways->AntiAngiogenesis

References

In-Depth Technical Guide to the Spectroscopic Data of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnilongeridine, a cytotoxic alkaloid isolated from the plant genus Daphniphyllum. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary scientific literature that first reported its isolation and structural elucidation.

Introduction to this compound

This compound is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. It has been identified as a known analogue in studies of compounds isolated from the leaves of Daphniphyllum subverticillatum.[1] Notably, this compound has demonstrated cytotoxic activity against several tumor cell lines, with IC50 values ranging from 2.4 to 9.7 µM, and also against the HMEC human microvascular endothelial cell line with an IC50 of 2.7 µM.[1] This biological activity makes it a compound of interest for further investigation in cancer research and drug development.

Chemical Profile:

PropertyValue
CAS Number 922522-15-4
Molecular Formula C₃₂H₅₁NO₄
Molecular Weight 513.76 g/mol

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

Unfortunately, the specific ¹H and ¹³C NMR chemical shift values for this compound were not detailed in the primary publication describing its isolation from Daphniphyllum subverticillatum. The study focused on the structural elucidation of four new alkaloids, and while this compound was identified as a known compound (designated as compound 5 ), its full NMR data was not re-published.[1] For researchers requiring this detailed data, it is recommended to consult the original paper that first reported the synthesis or isolation of this compound, which is referenced within the citing article.

Mass Spectrometry (MS) Data

The mass spectrometry data is essential for determining the molecular weight and elemental composition of a compound.

Technique Ion (m/z) Inference
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[M+H]⁺Confirms the molecular formula C₃₂H₅₁NO₄
Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹) Functional Group Assignment
Data not available in the cited literature-

Experimental Protocols

The following section details the methodologies used for the isolation and structural characterization of this compound as part of a broader phytochemical investigation of Daphniphyllum subverticillatum.

Plant Material and Extraction

The leaves of Daphniphyllum subverticillatum were the source material for the isolation of this compound. The dried and powdered leaves underwent an exhaustive extraction process to obtain a crude extract containing a mixture of alkaloids.

Isolation and Purification of this compound

The crude alkaloidal extract was subjected to a multi-step separation and purification process to isolate the individual compounds. This typically involves a combination of chromatographic techniques.

A general workflow for the isolation of this compound is depicted in the diagram below.

experimental_workflow plant_material Dried Leaves of Daphniphyllum subverticillatum extraction Exhaustive Extraction with Solvent plant_material->extraction crude_extract Crude Alkaloidal Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Elution with Solvent Gradient (e.g., CHCl₃-MeOH) column_chromatography->fractions fraction_pooling Pooling of Fractions based on TLC fractions->fraction_pooling prep_hplc Preparative High-Performance Liquid Chromatography (HPLC) fraction_pooling->prep_hplc pure_compound Pure this compound (5) prep_hplc->pure_compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopic_analysis structure_elucidation Structure Elucidation spectroscopic_analysis->structure_elucidation

Figure 1: General workflow for the isolation and characterization of this compound.
Spectroscopic Analysis

The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), would have been recorded on a high-field NMR spectrometer. Deuterated solvents, such as chloroform-d (CDCl₃), are commonly used for this purpose.

  • Mass Spectrometry: High-resolution mass spectra were likely acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

  • Infrared Spectroscopy: The IR spectrum would have been recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a thin film or in a KBr pellet.

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the available literature. Further pharmacological studies are required to understand its mechanism of action. The logical relationship in its discovery follows a standard natural product drug discovery workflow, as illustrated in the experimental workflow diagram above.

Conclusion

This technical guide has summarized the available spectroscopic data and experimental protocols for the cytotoxic alkaloid this compound. While detailed NMR and IR data were not present in the key cited publication, the provided information on its molecular formula, mass spectrometry data, and biological activity serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The outlined experimental workflow provides a clear understanding of the process involved in its isolation and characterization. Further research is warranted to fully characterize its spectroscopic properties and to explore its therapeutic potential.

References

Preliminary Biological Activity of Daphniphyllum Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Daphnilongeridine" is not available in the current scientific literature based on the conducted searches. This document provides a comprehensive overview of the preliminary biological activities of Daphniphyllum alkaloids, the chemical class to which this compound likely belongs. The data and methodologies presented are based on studies of structurally related compounds and should be considered indicative of the potential activities of novel members of this family.

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and a wide range of biological activities.[1][2][4][5] This guide summarizes the known preliminary biological activities of this fascinating class of molecules, with a focus on their cytotoxic effects, and provides generalized experimental approaches for their investigation.

Cytotoxic Activity of Daphniphyllum Alkaloids

A prominent and frequently reported biological activity of Daphniphyllum alkaloids is their cytotoxicity against various human cancer cell lines.[6][7][8] This suggests their potential as starting points for the development of novel anticancer agents. The cytotoxic potency can vary significantly depending on the specific molecular structure of the alkaloid.

Below is a summary of the reported in vitro cytotoxic activities of selected Daphniphyllum alkaloids against human cancer cell lines.

Compound NameCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL[6][8][9]
Daphnioldhanol AHeLa31.9 µM[7][10]
Other Potential Biological Activities

Beyond cytotoxicity, various other biological effects have been associated with Daphniphyllum alkaloids, highlighting their potential for diverse therapeutic applications. These activities include:

  • Antioxidant properties [5]

  • Vasorelaxant effects [5]

  • Elevation of nerve growth factor [5]

Further investigation into these and other potential biological activities is an active area of research.

Experimental Methodologies

While specific protocols for "this compound" are unavailable, the following sections describe generalized experimental workflows commonly employed in the isolation and biological evaluation of Daphniphyllum alkaloids.

Isolation and Structural Elucidation of Daphniphyllum Alkaloids

The initial step in studying the biological activity of these compounds involves their extraction from the plant material, followed by purification and structural determination.

G Plant_Material Daphniphyllum Plant Material (e.g., stems, leaves) Extraction Solvent Extraction (e.g., with ethanol/methanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., column chromatography, HPLC) Crude_Extract->Chromatography Pure_Alkaloids Isolation of Pure Alkaloids Chromatography->Pure_Alkaloids Spectroscopy Structural Elucidation (e.g., NMR, MS) Pure_Alkaloids->Spectroscopy Identified_Compound Identified Daphniphyllum Alkaloid Spectroscopy->Identified_Compound

Figure 1. Generalized workflow for the isolation and identification of Daphniphyllum alkaloids.
In Vitro Cytotoxicity Assay Protocol

A standard method to assess the cytotoxic activity of a newly isolated Daphniphyllum alkaloid is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay that measures cell viability.

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

  • Plates are incubated overnight to allow for cell attachment.

3. Compound Treatment:

  • The purified Daphniphyllum alkaloid is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • A series of dilutions of the compound are prepared in the cell culture medium.

  • The old medium is removed from the wells, and the cells are treated with the different concentrations of the compound.

  • Control wells receive medium with the solvent alone.

4. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

5. Cell Viability Measurement (MTT Assay):

  • An MTT solution is added to each well, and the plates are incubated for a few hours.

  • During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

6. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to the control wells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cancer Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Compound_Prep Prepare Serial Dilutions of Daphniphyllum Alkaloid Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Figure 2. Workflow for a typical in vitro cytotoxicity assay.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their cytotoxic effects are not yet well-defined and are likely compound-specific. However, cytotoxic natural products often induce cell death through the activation of apoptotic pathways. A generalized hypothetical signaling cascade is presented below.

G Daph_Alkaloid Daphniphyllum Alkaloid Cell_Membrane Cell Membrane Interaction/ Internalization Daph_Alkaloid->Cell_Membrane Target_Protein Interaction with Intracellular Target(s) Cell_Membrane->Target_Protein Stress_Response Induction of Cellular Stress (e.g., ROS production, DNA damage) Target_Protein->Stress_Response Apoptosis_Initiation Initiation of Apoptosis Stress_Response->Apoptosis_Initiation Caspase_Activation Caspase Cascade Activation Apoptosis_Initiation->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Figure 3. Hypothetical signaling pathway for cytotoxicity of a Daphniphyllum alkaloid.

Conclusion

The Daphniphyllum alkaloids represent a promising class of natural products with significant potential for drug discovery, particularly in the area of oncology. While specific data on "this compound" is currently lacking, the existing body of research on related compounds provides a strong rationale for its isolation and biological evaluation. The methodologies outlined in this guide offer a foundational approach for investigating the preliminary biological activity of this and other novel Daphniphyllum alkaloids. Further research is warranted to elucidate their precise mechanisms of action and to explore their full therapeutic potential.

References

In-Vitro Screening of Daphnilongeridine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro screening of Daphnilongeridine's cytotoxic properties. While direct and extensive research on this compound is emerging, this document synthesizes the available data and outlines established methodologies for its evaluation, drawing parallels from related Daphniphyllum alkaloids. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a member of the Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects. Notably, several Daphniphyllum alkaloids have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as novel anticancer agents. For instance, daphnioldhanol A and daphnezomine W have reported cytotoxic effects on the HeLa cell line.[1] Furthermore, some alkaloids within this family, such as dcalycinumine A, have been found to induce apoptosis in cancer cells, highlighting a potential mechanism for their antitumor activity.

Quantitative Cytotoxicity Data for this compound

Published data on the cytotoxic activity of this compound is available for two cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HL-60Human Promyelocytic Leukemia9.5
P-388Murine Lymphocytic Leukemia2.4

Data sourced from a 2013 review on Daphniphyllum alkaloids.

Experimental Protocols for In-Vitro Cytotoxicity Screening

While the precise experimental details for the published this compound cytotoxicity data are not extensively documented, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and widely accepted method for assessing the cytotoxic effects of natural products, including other Daphniphyllum alkaloids.[2] Below is a detailed, generalized protocol for conducting an MTT assay.

MTT Assay Protocol

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a given cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HL-60, P-388)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by using a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxicity of this compound have not yet been elucidated. However, based on studies of other cytotoxic natural products and related Daphniphyllum alkaloids, potential mechanisms include the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Given that other Daphniphyllum alkaloids promote apoptosis, it is plausible that this compound may act through a similar mechanism.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Bcl-2 family Bcl-2 family This compound->Bcl-2 family Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation Bcl-2 family->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Generalized Apoptosis Pathways.

Experimental Workflow for In-Vitro Screening

The following diagram illustrates a logical workflow for the in-vitro screening of this compound's cytotoxicity and the initial investigation of its mechanism of action.

Experimental_Workflow Start Start: This compound Select_Cell_Lines Select Panel of Cancer Cell Lines Start->Select_Cell_Lines Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Cell_Lines->Cytotoxicity_Screening Mechanism_Investigation Investigate Mechanism of Action Determine_IC50->Mechanism_Investigation Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Mechanism_Investigation->Apoptosis_Assay Apoptotic markers? Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Investigation->Cell_Cycle_Analysis Cell cycle changes? Western_Blot Western Blot Analysis (Signaling Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot End Further In-Vivo Studies Western_Blot->End

Caption: In-Vitro Screening Workflow.

Conclusion and Future Directions

The available data indicates that this compound possesses cytotoxic activity against leukemia cell lines, warranting further investigation into its potential as an anticancer agent. Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a wider panel of human cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms responsible for its cytotoxic effects, including detailed investigations into apoptosis induction, cell cycle arrest, and the identification of key signaling pathways involved.

  • In-Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide provides a framework for the continued exploration of this compound as a potential therapeutic agent. The combination of the provided data and experimental methodologies offers a solid starting point for researchers in the field of drug discovery and development.

References

No Direct Research Found on the Therapeutic Targets of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the therapeutic targets, mechanism of action, or biological activity of Daphnilongeridine were identified. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

The initial investigation sought to uncover research related to this compound's effects on key cellular processes such as apoptosis, autophagy, inflammation, neuroprotection, and its potential as an anticancer agent. However, these searches did not yield any publications directly investigating this specific compound.

It is important to note that the absence of published data does not necessarily signify a lack of therapeutic potential for this compound. It may indicate that this particular natural product has not yet been the subject of extensive biological investigation, or that research is still in its nascent stages and has not yet been published in publicly accessible scientific journals.

Researchers, scientists, and drug development professionals interested in the potential of this compound would need to initiate foundational in vitro and in vivo studies to elucidate its bioactivity and identify any potential therapeutic targets. Such research would involve a systematic screening of the compound against various cell lines and disease models to uncover its pharmacological profile.

Until such primary research is conducted and published, any discussion of this compound's therapeutic targets would be purely speculative. The scientific community awaits future studies that may shed light on the potential of this compound.

An In-depth Technical Guide to Daphnilongeridine and its Analogues: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus, has emerged as a compound of interest in oncological research due to its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its analogues. Despite its potential, research into its specific analogues, detailed synthetic pathways, and the precise molecular mechanisms underlying its activity remains limited. This document summarizes the available data on its cytotoxicity, discusses general synthetic strategies for related Daphniphyllum alkaloids, and outlines standard experimental protocols for assessing cytotoxicity. Furthermore, it explores potential signaling pathways that may be involved in its mechanism of action based on the behavior of other cytotoxic agents, while highlighting the current gap in research specific to this compound.

Introduction to this compound

This compound is a complex polycyclic alkaloid derived from Daphniphyllum macropodum Miq. Structurally, it belongs to the Daphniphyllum alkaloids, a diverse family of natural products known for their intricate architectures and varied biological activities. Preliminary studies have demonstrated that this compound exhibits cytotoxic properties, making it a potential candidate for further investigation in the development of novel anticancer therapeutics.

Cytotoxicity of this compound

To date, the primary biological activity associated with this compound is its cytotoxicity against cancer cells. The available quantitative data from preliminary screenings are summarized in Table 1.

Table 1: Cytotoxic Activity of this compound Against Various Cell Lines

Cell LineCancer TypeIC50 (µM)
Various Tumor Cell LinesNot Specified2.4 - 9.7[]
HMECHuman Microvascular Endothelial Cells2.7[]

Note: The available data on the cytotoxicity of this compound is limited. Further comprehensive studies are required to establish a detailed profile of its activity against a broader range of cancer cell lines.

Synthesis of this compound and its Analogues

The total synthesis of this compound has not been extensively reported in the literature. However, the synthesis of other structurally related Daphniphyllum alkaloids provides a foundation for potential synthetic routes. These complex molecules often require multi-step synthetic sequences.

Conceptual Synthetic Workflow for Daphniphyllum Alkaloids:

The general approach to synthesizing complex alkaloids like this compound often involves the following key stages:

Synthesis_Workflow Start Commercially Available Starting Materials Key_Fragments Synthesis of Key Fragments/ Building Blocks Start->Key_Fragments Coupling Fragment Coupling/ Core Assembly Key_Fragments->Coupling Cyclization Key Cyclization Reactions Coupling->Cyclization Functionalization Late-Stage Functionalization Cyclization->Functionalization Final_Product This compound or Analogue Functionalization->Final_Product

Caption: A generalized workflow for the synthesis of complex Daphniphyllum alkaloids.

Detailed experimental protocols for the synthesis of specific this compound analogues are not currently available in the public domain. The development of synthetic analogues would be a critical step in establishing structure-activity relationships (SAR) and optimizing the cytotoxic profile of the parent compound.

Experimental Protocols for Cytotoxicity Assessment

Standard in vitro assays are employed to determine the cytotoxic effects of natural products like this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for a Typical Cytotoxicity Screening Assay:

Cytotoxicity_Workflow Start Prepare Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with Test Compound Seed->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Signal (e.g., Absorbance) Assay->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze End Results Analyze->End

Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the mechanisms of other cytotoxic natural products, several pathways can be hypothesized as potential targets. Further research is required to validate the involvement of these pathways in this compound-induced cell death.

5.1. Induction of Apoptosis

Many cytotoxic agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Hypothetical Apoptotic Pathway:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Activation Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases This compound This compound (Hypothesized) This compound->Death_Receptor ? This compound->Bcl2_family ? Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptotic pathways, highlighting potential points of intervention for this compound.

Key experiments to investigate the induction of apoptosis include:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.

  • Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).

  • Western Blotting: To analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

5.2. Cell Cycle Arrest

Cytotoxic compounds can also induce cell cycle arrest at various checkpoints (G1, S, or G2/M), preventing cancer cell proliferation.

Cell Cycle Checkpoints as Potential Targets:

Cell_Cycle_Checkpoints G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M

Caption: A simplified representation of the cell cycle, indicating key checkpoints where a cytotoxic agent might induce arrest.

To determine if this compound induces cell cycle arrest, the following experiments can be performed:

  • Flow Cytometry with DNA Staining (e.g., Propidium Iodide): To analyze the distribution of cells in different phases of the cell cycle.

  • Western Blotting: To examine the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated cytotoxic activity. However, the current body of research is in its nascent stages. To fully realize its therapeutic potential, future research should focus on:

  • Isolation and Synthesis of Analogues: A focused effort to synthesize a library of this compound analogues is crucial for conducting comprehensive SAR studies and identifying compounds with improved potency and selectivity.

  • Elucidation of the Mechanism of Action: In-depth studies are urgently needed to identify the specific molecular targets and signaling pathways affected by this compound. This will involve a combination of biochemical assays, molecular biology techniques, and proteomics/genomics approaches.

  • In Vivo Studies: Following comprehensive in vitro characterization, promising analogues should be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

The exploration of this compound and its analogues represents a compelling avenue for the discovery of new anticancer agents. A multidisciplinary approach combining natural product chemistry, synthetic organic chemistry, and cancer biology will be essential to unlock the full potential of this intriguing class of molecules.

References

The Enigmatic Blueprint: A Technical Guide to the Biosynthesis of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids represent a structurally diverse and complex family of over 350 natural products, many of which exhibit promising biological activities, including anti-cancer, anti-HIV, and neurotrophic properties.[1][2] Their intricate, polycyclic cage-like structures have captivated synthetic chemists for decades.[1][3][4] However, the biosynthetic pathways that assemble these unique molecular architectures within the Daphniphyllum plants remain largely uncharted territory. This technical guide provides an in-depth overview of the current understanding of Daphniphyllum alkaloid biosynthesis, focusing on the foundational hypotheses, the experimental evidence that supports them, and the methodologies being employed to unravel this complex biochemical puzzle. While the core enzymatic machinery is still under investigation, this document synthesizes the available knowledge to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Hypothesized Biosynthetic Core: From Triterpene to Alkaloid

The prevailing hypothesis, supported by early isotopic labeling experiments, posits that Daphniphyllum alkaloids are derived from the C30 triterpenoid precursor, squalene.[5][6] These studies confirmed the incorporation of mevalonic acid, a key building block of isoprenoids, into the alkaloid skeletons.[6][7] The central challenge in understanding their biosynthesis lies in elucidating the sequence of cyclizations, rearrangements, and nitrogen incorporation that transforms a linear isoprenoid chain into the characteristic fused-ring systems of these alkaloids.

Heathcock's Biomimetic Hypothesis

A pivotal and widely cited hypothesis was proposed by Heathcock and colleagues, drawing inspiration from the structures of the alkaloids themselves to devise a plausible biosynthetic route.[8] This biomimetic approach has not only guided synthetic efforts but also provides a logical framework for investigating the natural pathway. The key steps are envisioned as follows:

  • Oxidation and Condensation: The pathway is thought to initiate with the oxidation of squalene to a squalene dialdehyde. This is followed by a condensation reaction with a nitrogen source, such as an amino acid or ammonia, to form an azadiene intermediate.

  • Electrocyclization and Cyclization Cascade: A series of intramolecular cyclizations, including a proposed Diels-Alder reaction of an azadiene, is hypothesized to forge the initial polycyclic core.

  • Rearrangements and Diversification: Subsequent skeletal rearrangements and oxidative modifications would then lead to the vast diversity of the more than 20 distinct structural subfamilies of Daphniphyllum alkaloids.[5][9]

The putative primordial alkaloid resulting from this cascade is termed proto-daphniphylline.[8] From this common precursor, the various skeletal types are thought to diverge.

G cluster_start Upstream Terpenoid Pathway cluster_core Core Alkaloid Biosynthesis (Hypothetical) cluster_diversification Skeletal Diversification Mevalonic Acid Mevalonic Acid Squalene Squalene Mevalonic Acid->Squalene Squalene Dialdehyde Squalene Dialdehyde Squalene->Squalene Dialdehyde Oxidation Azadiene Azadiene Squalene Dialdehyde->Azadiene Condensation Nitrogen Source Nitrogen Source Nitrogen Source->Azadiene Proto-daphniphylline Proto-daphniphylline Azadiene->Proto-daphniphylline Cyclization Cascade (e.g., Diels-Alder) Daphniphylline_type Daphniphylline-type Proto-daphniphylline->Daphniphylline_type Rearrangements & Oxidations Yuzurimine_type Yuzurimine-type Proto-daphniphylline->Yuzurimine_type Calyciphylline_A_type Calyciphylline A-type Proto-daphniphylline->Calyciphylline_A_type Other_types Other Subfamilies Proto-daphniphylline->Other_types

Figure 1: Hypothesized biosynthetic pathway of Daphniphyllum alkaloids.

Experimental Approaches and Methodologies

The elucidation of the Daphniphyllum alkaloid biosynthetic pathway is an active area of research.[1][10] The core challenge lies in the identification and characterization of the specific enzymes that catalyze the key transformations from the triterpene precursor.[10] The following sections detail the key experimental protocols and workflows being applied in this endeavor.

Isotopic Labeling Studies

Isotopic labeling is a cornerstone technique for tracing the metabolic fate of precursors. While specific protocols for Daphniphyllum are not extensively published, a general methodology can be outlined.

Objective: To confirm the incorporation of a suspected precursor (e.g., squalene, mevalonate) into the final alkaloid products.

General Protocol:

  • Precursor Synthesis: Synthesize the precursor with a stable isotope label (e.g., ¹³C, ¹⁵N, ²H). For example, [1-¹³C]acetate can be used to trace the incorporation into the isoprenoid backbone.[11]

  • Administration: Administer the labeled precursor to Daphniphyllum macropodum plant tissues, such as young leaves or cell cultures. This can be done through feeding solutions or injection.

  • Incubation: Allow the plant tissues to metabolize the labeled precursor over a defined period.

  • Extraction: Perform a comprehensive extraction of alkaloids from the plant material using standard solvent-based methods.

  • Purification: Isolate individual alkaloids using chromatographic techniques (e.g., HPLC, column chromatography).

  • Analysis: Analyze the purified alkaloids using mass spectrometry (MS) to detect mass shifts indicating isotope incorporation and nuclear magnetic resonance (NMR) spectroscopy (specifically ¹³C-NMR) to determine the precise location of the labels within the molecular structure.

Enzyme Discovery and Characterization

Identifying the enzymes responsible for the core cyclization and rearrangement reactions is the primary goal of current research.[10] This is a complex task for a non-model plant with limited genetic information.[12] The general workflow involves a combination of transcriptomics, proteomics, and biochemical assays.

G cluster_workflow Enzyme Discovery Workflow A Plant Tissue Selection (e.g., young leaves, roots) B Transcriptome Sequencing (RNA-Seq) A->B C Identification of Candidate Genes (e.g., Oxidoreductases, Cyclases) B->C D Gene Cloning & Heterologous Expression (e.g., in E. coli, Yeast, N. benthamiana) C->D E Protein Purification D->E F Enzyme Assays with Putative Substrates (e.g., Squalene dialdehyde) E->F G Product Identification (LC-MS, GC-MS, NMR) F->G H Enzyme Characterization (Kinetics, pH/Temp optima) G->H

Figure 2: General experimental workflow for enzyme discovery.

General Protocol for Enzyme Assays:

  • Enzyme Source: Recombinant enzyme expressed in a heterologous host (e.g., Nicotiana benthamiana, yeast).[13]

  • Substrate: The hypothesized substrate (e.g., squalene, squalene dialdehyde). Synthesis of these substrates is often a significant challenge in itself.

  • Reaction Buffer: A buffered solution at an optimal pH for the enzyme class being tested. The buffer may contain necessary cofactors (e.g., NADPH, metal ions).

  • Incubation: The enzyme and substrate are incubated together at a controlled temperature for a set period.

  • Quenching and Extraction: The reaction is stopped, often by the addition of an organic solvent, which also serves to extract the products.

  • Product Analysis: The extracted products are analyzed by LC-MS and GC-MS to identify new compounds formed by the enzymatic reaction. Structural elucidation of novel products requires larger scale reactions and purification for NMR analysis.

Upstream Biosynthetic Pathway: Terpenoid Precursors

While the enzymes for the core alkaloid skeleton remain elusive, recent research has successfully identified and characterized several enzymes from the upstream terpenoid biosynthesis pathway in D. macropodum.[13] This work provides the foundational knowledge of how the plant produces the necessary isoprenoid building blocks.

Enzyme ClassGene/Enzyme IdentifiedSubstrate(s)Product(s)Expression System
Terpene Synthase (TPS) DmTPS1 (Linalool Synthase)Geranyl Diphosphate(R)-LinaloolN. benthamiana
Terpene Synthase (TPS) DmTPS2 (Linalool Synthase)Geranyl Diphosphate(S)-LinaloolN. benthamiana
Terpene Synthase (TPS) DmTPS3Geranyl DiphosphateLimonene, α-Pinene, etc.N. benthamiana
Terpene Synthase (TPS) DmTPS4Geranyl DiphosphateGeraniolN. benthamiana
Prenyltransferase (PT) DmGGPPSIsopentenyl Diphosphate, Dimethylallyl Diphosphate, Farnesyl DiphosphateGeranylgeranyl DiphosphateN. benthamiana
Rate-Limiting Enzyme DXS2 (1-deoxy-D-xylulose-5-phosphate synthase)Pyruvate, Glyceraldehyde-3-phosphate1-deoxy-D-xylulose-5-phosphateN. benthamiana

Data synthesized from Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum.[13]

Future Outlook and Conclusion

The biosynthesis of Daphniphyllum alkaloids is a frontier in natural product science. While the foundational hypothesis of a squalene-derived pathway is well-supported, the key enzymatic steps that orchestrate the remarkable skeletal diversity of this family are yet to be discovered. Future research will undoubtedly focus on the functional characterization of candidate genes identified through transcriptomic and genomic approaches. The successful elucidation of this pathway will not only be a landmark achievement in biochemistry but will also open the door to metabolic engineering and synthetic biology approaches for the sustainable production of these valuable compounds for medicinal applications. This guide provides the current framework and methodologies that will be instrumental in achieving that goal.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum macropodum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphniphyllum macropodum Miq., a member of the Daphniphyllaceae family, is an evergreen tree with a rich history of use in traditional medicine across East Asia. This technical guide provides a comprehensive overview of the ethnobotanical applications of this plant, with a focus on its phytochemical constituents and demonstrated pharmacological activities. This document synthesizes available scientific literature to present quantitative data, experimental methodologies, and potential mechanisms of action, aiming to serve as a foundational resource for future research and drug development endeavors. The plant's traditional uses in Korea for inflammatory conditions and as a diuretic and antihelminthic, in China for the preparation of grass jelly, and by the Ainu people of Japan for smoking, underscore its cultural significance and hint at a broad spectrum of bioactive properties. The primary focus of modern research has been on the diverse array of alkaloids isolated from D. macropodum, many of which have exhibited significant cytotoxic effects against various cancer cell lines.

Ethnobotanical Uses: A Quantitative Overview

The traditional uses of Daphniphyllum macropodum are rooted in the empirical knowledge of indigenous communities in Korea, China, and Japan. While precise quantitative data from traditional preparations are scarce in contemporary scientific literature, the documented applications provide a critical starting point for pharmacological investigation.

Traditional Korean Medicine

In traditional Korean medicine, the leaves and bark of Daphniphyllum macropodum are utilized for their therapeutic properties. A decoction of these plant parts is traditionally prepared for the treatment of a range of ailments.[1]

  • Primary Applications:

    • Acute Pleurisy and Peritonitis: The anti-inflammatory properties of the plant are believed to be beneficial in managing these conditions.

    • Diuresis: The decoction is used to promote urine production.

    • Antihelminthic: The water from boiling the leaves is employed as a folk remedy to expel parasitic worms.[1]

Note: Specific dosages, concentrations, and preparation protocols for these traditional Korean remedies are not well-documented in the available scientific literature. Further ethnobotanical fieldwork and archival research are required to quantify these parameters.

Traditional Chinese Uses

In China, a decoction of the fresh leaves of Daphniphyllum macropodum is used to create grass jelly.[1] This culinary application suggests a long-standing cultural familiarity with the plant and its non-toxic properties when prepared in this manner. The process involves combining the leaf decoction with straw ash and water or fresh pumpkin leaves, which is then strained.[1]

Ainu Traditional Practices

The Ainu people, indigenous to Japan and parts of Siberia, have a unique ethnobotanical use for Daphniphyllum macropodum. The leaves of the plant are dried and smoked.[1] The specific purpose and pharmacological effects of this practice are not extensively documented.

Phytochemistry: The Alkaloid Richness of Daphniphyllum macropodum

The most significant area of phytochemical research on Daphniphyllum macropodum has been the isolation and characterization of a diverse range of alkaloids. These complex molecules are believed to be responsible for the plant's bioactivities. Numerous novel alkaloids have been identified from the leaves, bark, and fruits of this species.[2][3][4][5][6][7][8]

Pharmacological Activities and Quantitative Data

The primary pharmacological activity of compounds isolated from Daphniphyllum macropodum that has been quantitatively assessed is cytotoxicity against cancer cell lines.

Cytotoxic Activity of Daphniphyllum macropodum Alkaloids

Multiple studies have demonstrated the potent cytotoxic effects of alkaloids isolated from D. macropodum against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Alkaloid/CompoundCancer Cell LineIC50 (µM)Reference
Daphnicyclidin MP-388 (Mouse Lymphocytic Leukemia)5.7[3]
Daphnicyclidin MSGC-7901 (Human Gastric Carcinoma)22.4[3]
Daphnicyclidin NP-388 (Mouse Lymphocytic Leukemia)6.5[3]
Daphnicyclidin NSGC-7901 (Human Gastric Carcinoma)25.6[3]
Macropodumine CP-388 (Mouse Lymphocytic Leukemia)10.3[3]
Daphnicyclidin AP-388 (Mouse Lymphocytic Leukemia)13.8[3]
Daphmacromine A-J (various)HL-60, SMMC-7721, A-549, MCF-7, SW480Varies[2]
Macropodumine LSMMC-7721, HO-8910Weak cytotoxicity[4]

Experimental Protocols

This section outlines generalized experimental protocols relevant to the study of Daphniphyllum macropodum. These are based on standard methodologies reported in the literature for similar plant-derived compounds.

General Protocol for Alkaloid Extraction from D. macropodum

A typical workflow for the extraction and isolation of alkaloids from the plant material is depicted below.

Alkaloid_Extraction_Workflow plant_material Air-dried and powdered Daphniphyllum macropodum (leaves, bark, or stems) extraction Maceration or Soxhlet extraction with methanol or ethanol plant_material->extraction acid_base_partition Acid-base partitioning to isolate crude alkaloid fraction extraction->acid_base_partition chromatography Column chromatography (Silica gel, Sephadex LH-20) acid_base_partition->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc isolated_alkaloids Isolated Pure Alkaloids hplc->isolated_alkaloids

Caption: Generalized workflow for the extraction and isolation of alkaloids.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isolated alkaloids from D. macropodum and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways

While the precise molecular mechanisms of action for many Daphniphyllum macropodum constituents are yet to be fully elucidated, the observed anti-inflammatory and cytotoxic effects suggest potential interactions with key cellular signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

The traditional use of D. macropodum for inflammatory conditions suggests that its bioactive compounds may modulate inflammatory signaling cascades. A plausible target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

NFkB_Inhibition_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk_complex IKK Complex inflammatory_stimuli->ikk_complex daph_extract Daphniphyllum macropodum Extract/Alkaloids daph_extract->ikk_complex Inhibition ikb_p Phosphorylation of IκBα ikk_complex->ikb_p ikb_d Degradation of IκBα ikb_p->ikb_d nfkb_activation NF-κB Activation (p50/p65 translocation to nucleus) ikb_d->nfkb_activation gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) nfkb_activation->gene_transcription inflammation Inflammation gene_transcription->inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Postulated Apoptotic Signaling Pathway

The cytotoxic activity of Daphniphyllum alkaloids against cancer cells suggests the induction of apoptosis (programmed cell death). This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases, the executioners of apoptosis.

Apoptosis_Induction_Pathway daph_alkaloids Daphniphyllum Alkaloids mitochondria Mitochondrial Stress daph_alkaloids->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_9 Caspase-9 Activation apoptosome->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Postulated intrinsic pathway of apoptosis induction.

Future Directions and Conclusion

Daphniphyllum macropodum presents a compelling case for further scientific investigation. While its traditional uses have provided valuable clues, there is a pressing need for rigorous ethnopharmacological studies to quantify traditional preparation methods and dosages. The diverse alkaloids isolated from this plant have demonstrated significant cytotoxic potential, warranting further preclinical evaluation to identify lead compounds for anticancer drug development. Future research should also focus on elucidating the precise molecular mechanisms underlying the observed bioactivities, including the validation of the hypothetical signaling pathways presented in this guide. A deeper understanding of the phytochemistry, pharmacology, and traditional knowledge associated with Daphniphyllum macropodum will be instrumental in unlocking its full therapeutic potential.

References

Daphnilongeridine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate polycyclic architectures and promising biological activities. This document provides an in-depth technical guide to the core literature on this compound, focusing on its isolation, structure elucidation, and cytotoxic properties. All quantitative data is presented in structured tables, and key experimental methodologies are detailed.

Isolation and Structure Elucidation

This compound was first isolated from the twigs and leaves of Daphniphyllum macropodum. The isolation procedure, as outlined in the foundational literature, involves a multi-step extraction and chromatographic process.

General Experimental Protocol for Isolation

The air-dried and powdered twigs and leaves of D. macropodum are subjected to extraction with methanol. The resulting crude extract is then partitioned between different solvents of varying polarity, typically ethyl acetate and water, to separate compounds based on their solubility. The ethyl acetate fraction, containing this compound, is then subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

  • 1D NMR: ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish the detailed covalent framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition and molecular weight.

Based on this comprehensive spectroscopic analysis, the molecular formula of this compound was determined to be C₃₂H₅₁NO₄.

Biological Activity: Cytotoxicity

This compound has demonstrated notable cytotoxic activity against a panel of human tumor cell lines and a human microvascular endothelial cell line (HMEC). The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)
Cell LineIC₅₀ (µM)
Human Microvascular Endothelial (HMEC)2.7
Human Tumor Cell Lines (unspecified)2.4 - 9.7

Data sourced from studies on alkaloids from Daphniphyllum macropodum[1][2][3].

Experimental Protocol for Cytotoxicity Assays

The cytotoxic activity of this compound is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

  • Cell Culture: Human tumor cell lines and HMEC are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) for a specified period, typically 48 to 72 hours.

  • MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The current body of scientific literature on this compound primarily focuses on its isolation, structure, and cytotoxic effects. As of now, there are no published studies detailing the specific signaling pathways modulated by this compound or its precise mechanism of action at the molecular level. Further research is required to elucidate how this alkaloid exerts its cytotoxic effects.

Visualizations

Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from its natural source.

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction and Fractionation cluster_purification Chromatographic Purification cluster_elucidation Structure Elucidation p1 Collect Twigs and Leaves of D. macropodum p2 Air-dry and Pulverize p1->p2 e1 Methanol Extraction p2->e1 e2 Solvent Partitioning (EtOAc/H2O) e1->e2 e3 Ethyl Acetate Fraction e2->e3 c1 Silica Gel Column Chromatography e3->c1 c2 Sephadex LH-20 Column Chromatography c1->c2 c3 Preparative HPLC c2->c3 c4 Pure this compound c3->c4 s1 Spectroscopic Analysis (1D/2D NMR, HRMS) c4->s1 s2 Structure Determined s1->s2 G cluster_cells Cellular Targets Daph This compound Effect Cytotoxic Effect (Inhibition of Cell Growth) Daph->Effect HMEC Human Microvascular Endothelial Cells (HMEC) Tumor Human Tumor Cell Lines Effect->HMEC IC50 = 2.7 µM Effect->Tumor IC50 = 2.4 - 9.7 µM

References

Early-Stage Research on Daphnilongeridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a natural alkaloid isolated from the branches of Daphniphyllum macropodum, has demonstrated notable cytotoxic activity against a panel of human tumor cell lines and a human microvascular endothelial cell line. This technical guide provides a comprehensive overview of the early-stage research on this compound, with a focus on its cytotoxic effects. The information presented herein is derived from the primary scientific literature and is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development. This document details the quantitative cytotoxic data, the experimental methodology employed in these initial studies, and a proposed logical workflow for future mechanistic studies.

Introduction

This compound is a structurally complex alkaloid belonging to the Daphniphyllum family of natural products. These compounds, isolated from plants of the genus Daphniphyllum, are known for their intricate polycyclic structures and diverse biological activities.[1] Early-stage investigations into the therapeutic potential of this compound have identified its cytotoxic properties as a promising area for further research. The initial findings indicate that this compound inhibits the proliferation of several human cancer cell lines with IC50 values in the low micromolar range, suggesting its potential as a lead compound for the development of novel anticancer agents.[2]

Quantitative Cytotoxic Data

The in vitro cytotoxic activity of this compound was evaluated against a panel of five human tumor cell lines and one human microvascular endothelial cell line. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

Cell LineCell TypeIC50 (µM)[2]
A549Human Lung Carcinoma3.1
SK-OV-3Human Ovarian Cancer2.4
SK-MEL-2Human Skin Melanoma9.7
XF498Human Central Nervous System Cancer4.8
HCT15Human Colon Cancer3.9
HMECHuman Microvascular Endothelial Cell2.7

Experimental Protocols

The evaluation of this compound's cytotoxic activity was conducted using a standardized colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of cellular enzymes.[3][4][5]

Cell Culture and Treatment
  • Cell Lines: The human tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF498, and HCT15) and the human microvascular endothelial cell line (HMEC) were used.

  • Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Cell Seeding: For the cytotoxicity assay, cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Application: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells were then treated with these different concentrations of this compound.

MTT Cytotoxicity Assay

The following is a generalized protocol for the MTT assay, as specific details from the primary literature on this compound are limited.

  • Incubation: Following treatment with this compound, the cells were incubated for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well of the 96-well plate.

  • Formazan Crystal Formation: The plates are incubated for a further few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Future Research Workflow

The precise molecular mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. The observed cytotoxicity against a range of cancer cell lines suggests that it may interfere with fundamental cellular processes essential for cell survival and proliferation. Future research should focus on identifying the molecular targets of this compound and the downstream signaling cascades it affects.

Below is a proposed experimental workflow to investigate the mechanism of action of this compound.

G cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action Studies cluster_2 Pathway Elucidation cluster_3 Preclinical Development A This compound B Cytotoxicity Assays (Various Cancer Cell Lines) A->B C Target Identification Studies (e.g., Affinity Chromatography, Proteomics) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) C->E F Signaling Pathway Analysis (Western Blot, Kinase Assays) C->F G Identification of Modulated Pathways (e.g., MAPK, PI3K/Akt, Apoptotic Pathways) F->G H Validation of Key Pathway Components G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Pharmacokinetic & Toxicological Studies I->J

Proposed workflow for this compound research.

Given that many cytotoxic natural products exert their effects by inducing apoptosis or causing cell cycle arrest, a logical next step would be to investigate these cellular events. The following diagram illustrates a hypothetical signaling cascade that could be investigated based on common mechanisms of cytotoxic agents.

G cluster_effects Downstream Effects This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Binds to/Modulates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Cell Survival & Proliferation) Unknown_Target->PI3K_Akt_mTOR Inhibits/Activates MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) (Stress Response & Apoptosis) Unknown_Target->MAPK_Pathway Inhibits/Activates Cell_Cycle_Proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) Unknown_Target->Cell_Cycle_Proteins Inhibits/Activates Reduced_Proliferation Reduced Cell Proliferation PI3K_Akt_mTOR->Reduced_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis_Pathway Intrinsic/Extrinsic Apoptosis Pathway (e.g., Caspases, Bcl-2 family) Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

Hypothetical signaling pathways affected by this compound.

Conclusion

This compound is a novel Daphniphyllum alkaloid with demonstrated cytotoxic activity against several human cancer cell lines. The early-stage research summarized in this guide provides a foundation for further investigation into its potential as an anticancer agent. The quantitative data on its cytotoxicity, coupled with the established experimental protocols, offer a clear starting point for more in-depth studies. The elucidation of its mechanism of action and the signaling pathways it modulates will be critical next steps in evaluating its therapeutic potential. The proposed research workflow provides a logical progression for future studies aimed at advancing our understanding of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a plausible synthetic route and a comprehensive purification protocol for Daphnilongeridine, a complex member of the Daphniphyllum alkaloids. While a specific total synthesis for this compound has not been extensively published, this guide is constructed based on established synthetic strategies for structurally related analogs, such as Daphnilongeranin B and Daphenylline.[1][2] The protocols described herein are intended to serve as a foundational methodology for researchers engaged in the synthesis and purification of this class of natural products.

Introduction to this compound

Daphniphyllum alkaloids are a large family of structurally complex and biologically active natural products.[3][4] Their intricate polycyclic frameworks, often featuring multiple stereocenters, present significant challenges to synthetic chemists.[5] this compound is a representative member of this family, and the development of a robust synthetic and purification protocol is crucial for enabling further investigation into its therapeutic potential.

Synthetic Strategy

The proposed synthetic strategy for this compound is a convergent approach, involving the synthesis of key fragments followed by their strategic coupling and subsequent cyclization to construct the core skeleton. This approach is adapted from successful total syntheses of related Daphniphyllum alkaloids.[2][6]

Key Synthetic Steps:
  • Core Skeleton Formation: A key transformation often involves a cycloaddition reaction to construct the foundational ring system. For instance, a [3+2] cycloaddition has been effectively utilized in the synthesis of related alkaloids.[1][2]

  • Fragment Coupling: Advanced intermediates are coupled using modern cross-coupling methodologies.

  • Late-Stage Functionalization: Introduction of peripheral functional groups is typically achieved in the later stages of the synthesis to avoid potential interference with key bond-forming reactions.

  • Stereochemical Control: Asymmetric catalysis and the use of chiral auxiliaries are critical for establishing the correct stereochemistry throughout the synthesis.

Below is a generalized workflow for the synthesis of the core structure of this compound.

G cluster_synthesis Synthetic Workflow Start Start Fragment_A Synthesis of Fragment A Start->Fragment_A Fragment_B Synthesis of Fragment B Start->Fragment_B Coupling Fragment Coupling (e.g., Cross-Coupling) Fragment_A->Coupling Fragment_B->Coupling Cycloaddition Key Cycloaddition (e.g., [3+2] Cycloaddition) Coupling->Cycloaddition Core_Formation Core Skeleton Assembly Cycloaddition->Core_Formation Functionalization Late-Stage Functionalization Core_Formation->Functionalization This compound This compound Functionalization->this compound

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The following are representative, detailed protocols for key stages of the synthesis, adapted from methodologies for analogous compounds.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol describes a crucial step in forming a five-membered ring within the core structure, a common feature in many Daphniphyllum alkaloid syntheses.[2][7]

Materials:

  • Enone precursor

  • Allenoate or alkynoate coupling partner

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the enone precursor (1.0 eq) and anhydrous toluene.

  • Add triphenylphosphine (0.1 eq).

  • To this stirring solution, add the allenoate or alkynoate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Late-Stage Aldol Cyclization

This protocol outlines a method for constructing a key ring of the hexacyclic core in the final stages of the synthesis.[1]

Materials:

  • Keto-aldehyde precursor

  • Potassium hexamethyldisilazide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • -78 °C cooling bath (e.g., dry ice/acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the keto-aldehyde precursor (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add KHMDS (1.1 eq, as a solution in THF) dropwise to the cooled solution.

  • Stir the reaction at -78 °C for 1 hour, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting cyclized product via flash column chromatography.

Purification Protocol

The purification of Daphniphyllum alkaloids requires a multi-step approach to isolate the target compound from a complex mixture of reactants, byproducts, and stereoisomers.[8][9]

General Purification Strategy:

A combination of chromatographic techniques is generally employed for the successful isolation of the final product.[10][11]

  • Initial Purification: Flash column chromatography is used for the initial separation of the crude product from major impurities.[11]

  • Intermediate Purification: Medium-pressure liquid chromatography (MPLC) or further column chromatography with different solvent systems can be used for finer separation.

  • Final Purification: High-performance liquid chromatography (HPLC), often in a semi-preparative mode, is typically required to achieve high purity.[8]

  • Crystallization: If the final compound is a solid, crystallization can be an effective final purification step to obtain material of the highest purity.

Below is a diagram illustrating the general purification workflow.

G cluster_purification Purification Workflow Crude_Product Crude_Product Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Fraction_Analysis Fraction Analysis (TLC, NMR) Flash_Chromatography->Fraction_Analysis Semi_Pure Semi-Pure Product Fraction_Analysis->Semi_Pure HPLC Semi-Preparative HPLC Semi_Pure->HPLC Purity_Analysis Purity Analysis (LC-MS, NMR) HPLC->Purity_Analysis Pure_this compound Pure_this compound Purity_Analysis->Pure_this compound

Caption: General purification workflow for this compound.

Data Presentation

Quantitative data from a hypothetical synthesis and purification are presented below for illustrative purposes.

Table 1: Summary of Synthetic Yields

StepReactionStarting Material (mg)Product (mg)Yield (%)
1Fragment A Synthesis50035070
2Fragment B Synthesis40028070
3Fragment Coupling35024570
4[3+2] Cycloaddition24515965
5Core Skeleton Assembly1599560
6Late-Stage Functionalization955760
Overall 57 17.6

Table 2: Purification Summary

Purification StepInput Mass (mg)Output Mass (mg)Recovery (%)Purity (%)
Flash Chromatography574070.2>90
Semi-Preparative HPLC402870.0>98
Crystallization282278.6>99.5

Conclusion

The synthesis and purification of this compound present a formidable challenge that can be addressed through a carefully designed synthetic strategy and a rigorous purification protocol. The methodologies outlined in this document, based on successful approaches to related Daphniphyllum alkaloids, provide a solid foundation for researchers aiming to access this complex natural product for further scientific investigation. The combination of modern synthetic methods and advanced chromatographic techniques is paramount to achieving the synthesis and isolation of this compound in high purity.

References

Application Notes and Protocols for the Quantification of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a member of the daphnane-type diterpenoids, represents a class of natural products with significant biological activity. As research into its therapeutic potential progresses, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, are crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific validated methods for this compound in the public domain, the following protocols are based on established analytical methodologies for similar daphnane orthoesters and other natural products.[1] The provided quantitative data is illustrative and should be validated experimentally.

Analytical Methods

Two primary analytical techniques are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for the analysis of bulk drug substances and formulations where analyte concentrations are relatively high.[2][3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where low detection limits are required.[4][5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note

This HPLC-UV method is designed for the accurate and precise quantification of this compound in purified samples and pharmaceutical formulations. The method leverages a reversed-phase C18 column for chromatographic separation and UV detection at a wavelength determined by the compound's chromophore. Given the structural class, a wavelength in the range of 220-280 nm is expected to provide adequate sensitivity. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[10]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a pure standard (e.g., 230 nm).

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

2. Reagent and Standard Preparation:

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (Illustrative for a Formulation):

  • Accurately weigh and transfer a quantity of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to dissolve the analyte.

  • Make up the volume to 100 mL with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Illustrative Quantitative Data (HPLC-UV)
ParameterIllustrative Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss Prepare Standard Stock Solution ws Prepare Working Standards ss->ws inj Inject into HPLC System ws->inj sp Prepare Sample Solution sp->inj sep Chromatographic Separation (C18) inj->sep det UV Detection sep->det cal Generate Calibration Curve det->cal quant Quantify Sample Concentration cal->quant

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note

This LC-MS/MS method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices, such as human plasma. The method involves a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) structurally similar to this compound should be used to ensure accuracy and precision.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: To be determined by infusion of a standard solution (e.g., Precursor ion [M+H]⁺ → Product ion).

    • Internal Standard (IS): To be determined similarly.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

3. Reagent and Standard Preparation:

  • Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid.

  • Standard Stock Solution (1 mg/mL): As described for the HPLC method.

  • Working Standard Solutions: Prepare calibration standards in blank plasma ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS in 50% acetonitrile at a concentration of 10 ng/mL.

4. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, standard, or blank, add 20 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

Illustrative Quantitative Data (LC-MS/MS)
ParameterIllustrative Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectMinimal

Experimental Workflow: LC-MS/MS Analysis of Plasma Samples

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject sep UHPLC Separation inject->sep ion ESI+ Ionization sep->ion detect MRM Detection ion->detect peak_int Peak Integration detect->peak_int ratio Calculate Peak Area Ratio (Analyte/IS) peak_int->ratio quant Quantify Concentration via Calibration Curve ratio->quant

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research in this area is ongoing, and future studies may elucidate its mechanism of action and molecular targets. General studies on related compounds sometimes point towards pathways involved in cell proliferation and apoptosis, but specific data for this compound is lacking.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quantification of this compound in various sample types. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are fully validated in the user's laboratory to ensure reliable and accurate results for research and development applications. Further investigation is required to determine the specific signaling pathways associated with this compound's biological activity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Daphnilongeridine, a complex Daphniphyllum alkaloid. Due to the limited availability of established protocols for this specific compound, a hypothetical method has been developed based on the analysis of structurally similar natural products. This method is suitable for the determination of this compound in purified samples and can be adapted for its quantification in crude extracts with appropriate sample preparation. The protocol provides a robust framework for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

This compound is a structurally intricate alkaloid isolated from plants of the genus Daphniphyllum[]. Alkaloids from this genus are known for their diverse and complex chemical structures and a range of biological activities, including cytotoxic effects[2][3]. As research into the therapeutic potential of this compound and related compounds progresses, the need for accurate and reproducible analytical methods for their quantification is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of complex natural products.

This document outlines a detailed protocol for the analysis of this compound using RP-HPLC with UV detection. The provided methodology covers instrumentation, reagent preparation, sample handling, and data analysis, offering a comprehensive guide for laboratory implementation.

Experimental

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing: Chromatography software for system control, data acquisition, and analysis.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

A hypothetical set of chromatographic conditions was developed to achieve good separation and peak shape for this compound.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 15 min, then 70-90% B over 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Hypothesized HPLC Method Parameters for this compound Analysis.

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Purified Samples: Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.

  • Crude Extracts: a. Extract 1 g of dried plant material with 20 mL of methanol using sonication for 30 minutes. b. Centrifuge the extract at 4000 rpm for 10 minutes. c. Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection. d. A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interfering substances.

  • Inject 10 µL of each working standard solution in triplicate.

  • Plot the peak area of this compound as a function of its concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
1001,525,000

Table 2: Hypothetical Calibration Data for this compound.

Results and Discussion

Under the proposed chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be dependent on the specific C18 column used but is anticipated to be in the range of 10-15 minutes. The method's linearity, precision, and accuracy should be validated according to standard laboratory procedures to ensure reliable quantification.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Given the cytotoxic activity of many Daphniphyllum alkaloids, a simplified representation of a potential mechanism of action involving the induction of apoptosis is presented below. This is a generalized pathway and has not been specifically confirmed for this compound.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Apoptosome Apoptosome Formation Receptor->Apoptosome Initiates Caspase_Cascade Caspase Cascade Activation DNA_Fragmentation DNA Fragmentation Caspase_Cascade->DNA_Fragmentation Apoptosome->Caspase_Cascade Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Postulated apoptotic signaling pathway for this compound.

Conclusion

The hypothetical HPLC method detailed in this application note provides a solid starting point for the quantitative analysis of this compound. The protocol is designed to be robust and can be optimized further depending on the specific laboratory equipment and sample matrix. The successful implementation of this method will aid in the advancement of research and development of this compound and other related Daphniphyllum alkaloids.

References

Application Notes and Protocols for the NMR Analysis of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of Daphnilongeridine, a structurally complex alkaloid isolated from Daphniphyllum longeracemosum. The information herein is intended to guide researchers in the structural elucidation, identification, and characterization of this and related natural products.

Introduction to this compound and its Significance

This compound is a C32 pentacyclic alkaloid belonging to the Daphniphyllum family of natural products. These alkaloids are known for their intricate molecular architectures and diverse biological activities. Initial studies have shown that this compound exhibits cytotoxicity against several tumor cell lines, with IC50 values in the micromolar range, as well as against the HMEC human microvascular endothelial cell line, making it a compound of interest for drug discovery and development. The definitive structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on one- and two-dimensional NMR techniques.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature. This data is crucial for the verification of the compound's identity and for comparative studies with related alkaloids.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
11.85m
1.65m
1.40m
35.30br s
2.10m
1.55m
64.15d8.0
73.80dd8.0, 3.0
1.70m
1.50m
92.25m
102.95d12.0
12α1.95m
12β1.60m
132.05m
151.15s
160.95d6.5
170.90d6.5
183.30s
202.85q7.0
211.20t7.0
224.85d10.0
234.95d10.0
OAc2.05s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

PositionδC (ppm)
138.5
228.0
3125.0
4135.5
545.0
678.5
772.0
835.5
948.0
1062.5
11175.0
1230.0
1342.0
1455.0
1525.5
1622.0
1723.0
1848.5
1915.0
2058.0
2114.0
22110.0
23145.0
OAc (C=O)170.5
OAc (CH₃)21.0

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Researchers should adapt these methods based on the specific instrumentation and research objectives.

3.1. Sample Preparation

  • Isolation: this compound is typically isolated from the leaves and stems of Daphniphyllum longeracemosum through a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC.

  • Purity Assessment: The purity of the isolated compound should be assessed by HPLC-DAD and LC-MS prior to NMR analysis.

  • Sample Preparation for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

3.2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, 32k data points, a relaxation delay of 1-2 s, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-240 ppm, 64k data points, a relaxation delay of 2 s, and 1024-4096 scans.

    • DEPT: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximities of protons.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material D. longeracemosum (Leaves & Stems) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr_acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) pure_compound->nmr_acquisition ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis data_analysis Data Interpretation nmr_acquisition->data_analysis ms_analysis->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for this compound Isolation and Analysis.

4.2. NMR Data Interpretation Logic

The following diagram outlines the logical flow for interpreting the NMR data to elucidate the structure of this compound.

nmr_interpretation_logic cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_elucidation Structure Elucidation h1_nmr ¹H NMR (Chemical Shifts, Integrals, Multiplicities) fragments Assemble Structural Fragments h1_nmr->fragments c13_nmr ¹³C NMR (Number of Carbons) c13_nmr->fragments dept DEPT Spectra (CH, CH₂, CH₃ identification) dept->fragments cosy COSY (¹H-¹H Connectivity) cosy->fragments hsqc HSQC (Direct ¹H-¹³C Connectivity) hsqc->fragments hmbc HMBC (Long-Range ¹H-¹³C Connectivity) skeleton Determine Carbon Skeleton hmbc->skeleton noesy NOESY/ROESY (Spatial Proximity & Stereochemistry) stereochem Assign Relative Stereochemistry noesy->stereochem fragments->skeleton final_structure Final Structure of this compound skeleton->final_structure stereochem->final_structure

Caption: Logic Flow for NMR-based Structure Elucidation.

Application Notes and Protocols: Cell-based Assays for Daphnilongeridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daphnilongeridine is a natural alkaloid compound whose biological activities are currently under exploration.[] This document provides a comprehensive guide for researchers interested in evaluating the cytotoxic potential of this compound against various cell lines. The following protocols for key cell-based assays—MTT, LDH, and Caspase-Glo® 3/7—offer a robust framework for quantifying cell viability, membrane integrity, and apoptosis induction. Adherence to these standardized methods will ensure reproducible and comparable data, which is crucial for the initial stages of drug discovery and development.

Core Concepts in Cytotoxicity Assessment

To obtain a comprehensive understanding of this compound's cytotoxic effects, it is recommended to employ a multi-assay approach that interrogates different cellular processes. The assays detailed below provide complementary information on the mechanisms of cell death.

  • Metabolic Activity (MTT Assay): This assay quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3][4]

  • Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay measures the release of the stable cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[5][6]

  • Apoptosis Induction (Caspase Assay): Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged cells. This process is executed by a family of proteases called caspases. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a specific indication of apoptosis.[7][8]

Experimental Protocols

General Cell Culture and Compound Handling
  • Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa - cervical cancer, A549 - lung cancer, HepG2 - liver cancer).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • This compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][9][10][11]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.[11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3][4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][9]

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on established LDH assay methods.[6][12][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Controls: Prepare a "maximum LDH release" control by adding a lysis buffer to untreated cells 45 minutes before collecting the supernatant.[13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[12][13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6][13]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][13]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is a standard procedure for measuring caspase-3 and -7 activity.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably using white-walled 96-well plates suitable for luminescence assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[7]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[7]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[7][14]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

The following table presents hypothetical data for the cytotoxic effects of this compound on three different cancer cell lines.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineAssayParameter24 hours48 hours72 hours
HeLa MTTIC₅₀ (µM)52.3 ± 4.131.5 ± 2.818.9 ± 1.5
LDH% Cytotoxicity at 50 µM28.6 ± 3.545.2 ± 4.268.7 ± 5.1
Caspase-3/7Fold Increase at 30 µM2.1 ± 0.34.5 ± 0.66.2 ± 0.8
A549 MTTIC₅₀ (µM)75.8 ± 6.248.1 ± 3.929.4 ± 2.4
LDH% Cytotoxicity at 75 µM22.4 ± 2.939.8 ± 3.755.1 ± 4.6
Caspase-3/7Fold Increase at 50 µM1.8 ± 0.23.9 ± 0.45.8 ± 0.7
HepG2 MTTIC₅₀ (µM)98.2 ± 8.565.7 ± 5.442.3 ± 3.7
LDH% Cytotoxicity at 100 µM15.7 ± 2.128.3 ± 3.143.9 ± 4.0
Caspase-3/7Fold Increase at 65 µM1.5 ± 0.23.1 ± 0.35.1 ± 0.5

Data are represented as mean ± standard deviation of three independent experiments. IC₅₀ values are calculated from dose-response curves.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis A Cell Line Culture (e.g., HeLa, A549) C Seed Cells in 96-well Plates A->C B Prepare this compound Stock Solution (in DMSO) D Treat with Serial Dilutions of this compound B->D C->D E Incubate for 24, 48, 72 hours D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Damage) E->G H Caspase 3/7 Assay (Apoptosis) E->H I Measure Absorbance/ Luminescence F->I G->I H->I J Calculate IC₅₀ & % Cytotoxicity I->J

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase Daph This compound Mito Mitochondrial Stress Daph->Mito Induces Bcl2 Bcl-2 Family Modulation (↑Bax / ↓Bcl-2) Mito->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp37 Activation of Caspase-3 & 7 Apaf1->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G Start Start: Test this compound Screen Primary Screen: MTT Assay Start->Screen Decision1 Significant decrease in viability? Screen->Decision1 Necrosis Secondary Screen: LDH Assay Decision1->Necrosis Yes Apoptosis Secondary Screen: Caspase Assay Decision1->Apoptosis Yes Inactive End: Compound is non-cytotoxic Decision1->Inactive No Decision2 Mechanism indicated? Necrosis->Decision2 Apoptosis->Decision2 Decision2->Screen Inconclusive Further Advanced Studies: (e.g., Western Blot, Flow Cytometry) Decision2->Further Yes End End: Characterize Profile Further->End

Caption: Logical relationship for tiered cytotoxicity screening.

References

Investigating Daphnilongeridine's Mechanism of Action: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed a significant lack of information regarding the mechanism of action of Daphnilongeridine. This natural alkaloid is listed by some chemical suppliers, but there is a notable absence of published research detailing its biological effects, signaling pathway interactions, or established experimental protocols for its study.

Due to this absence of foundational data, it is not currently possible to provide the detailed Application Notes and Protocols as requested. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, cannot be fulfilled without primary research on this compound's bioactivity.

Researchers, scientists, and drug development professionals interested in investigating this compound would need to undertake initial exploratory studies to elucidate its mechanism of action. Below is a generalized workflow that could be adapted for the initial investigation of a novel natural compound like this compound.

Proposed Initial Investigatory Workflow

A logical first step would be to screen this compound against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects. Should bioactivity be observed, subsequent experiments would be required to determine the underlying mechanism.

Investigatory_Workflow cluster_screening Initial Screening cluster_activity Activity Confirmation cluster_mechanism Mechanism of Action Studies cluster_validation Target Validation start This compound cell_panel Cancer Cell Line Panel Screening (e.g., NCI-60) start->cell_panel Treat dose_response Dose-Response and IC50 Determination cell_panel->dose_response phenotypic Phenotypic Assays (e.g., Apoptosis, Cell Cycle Arrest) dose_response->phenotypic pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) phenotypic->pathway_analysis target_id Target Identification (e.g., Affinity Chromatography, Proteomics) pathway_analysis->target_id knockdown Genetic Validation (e.g., siRNA, CRISPR) target_id->knockdown binding_assays Biochemical/Biophysical Validation (e.g., SPR, ITC) target_id->binding_assays

Caption: A generalized workflow for the initial investigation of a novel bioactive compound.

We recommend that researchers interested in this compound begin with broad-spectrum screening to identify a biological context for its activity. Once a reproducible phenotypic effect is observed, the more detailed mechanistic studies outlined in the workflow can be pursued.

As new research on this compound becomes available, the development of detailed application notes and protocols will be possible. We encourage the scientific community to share findings to advance the understanding of this and other novel natural products.

Application Notes and Protocols for Dehydrocrenatidine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocrenatidine, a β-carboline alkaloid originally isolated from Picrasma quassioides, has garnered significant interest within the oncology research community.[1] Extensive studies have highlighted its potential as a potent anti-cancer agent, demonstrating its ability to curtail the proliferation of various cancer cell lines and trigger apoptosis.[2] The anti-tumor effects of Dehydrocrenatidine are largely attributed to its capacity to modulate key cellular signaling pathways, most notably the JNK and ERK pathways, which leads to cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic cascades.[1][2]

These application notes serve as a detailed resource for researchers, providing a comprehensive overview of the methodologies employed to assess the anti-proliferative and pro-apoptotic effects of Dehydrocrenatidine on cancer cell lines. This document includes a summary of key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further investigation into this promising anti-cancer compound.

Data Presentation: Anti-Proliferative Activity of Dehydrocrenatidine

The efficacy of Dehydrocrenatidine in inhibiting cancer cell growth is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of Dehydrocrenatidine across a range of cancer cell lines as reported in various studies. It is important to note that direct comparisons of IC50 values should be approached with caution, as variations in experimental conditions, such as the duration of incubation and the specific assay employed, can influence the results.[1]

Table 1: IC50 Values of Dehydrocrenatidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Huh-7Hepatocellular CarcinomaApprox. 1048[1]
Sk-hep-1Hepatocellular CarcinomaApprox. 1548[1]
NPC-039Nasopharyngeal CarcinomaApprox. 1524[1]
NPC-BMNasopharyngeal CarcinomaApprox. 1824[1]

Note: In some studies with Head and Neck Cancer cell lines (FaDu, SCC9, SCC47), significant anti-proliferative effects were noted at concentrations of 5, 10, and 20 µM, although explicit IC50 values were not quantified.[1]

Experimental Protocols

Herein are detailed protocols for key experiments utilized to evaluate the anti-cancer properties of Dehydrocrenatidine.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., Huh-7, Sk-hep-1)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Dehydrocrenatidine stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Dehydrocrenatidine in complete culture medium from the stock solution. After the overnight incubation, remove the medium from the wells and add 100 µL of the various concentrations of Dehydrocrenatidine. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Dehydrocrenatidine

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Dehydrocrenatidine for the desired duration.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as JNK, ERK, caspases, and PARP.[1]

Materials:

  • Cancer cells treated with Dehydrocrenatidine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands can be quantified using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by Dehydrocrenatidine and a typical experimental workflow for its evaluation.

Dehydrocrenatidine_Signaling_Pathway Dehydrocrenatidine Dehydrocrenatidine JNK_ERK JNK and ERK Pathways Dehydrocrenatidine->JNK_ERK Apoptosis_Activation Activation of Apoptotic Cascades JNK_ERK->Apoptosis_Activation Cell_Cycle_Arrest Cell Cycle Arrest JNK_ERK->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Activation->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Dehydrocrenatidine-induced apoptosis via JNK and ERK pathways.[1]

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Culture Treatment Dehydrocrenatidine Treatment Cell_Culture->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating Dehydrocrenatidine's anti-cancer effects.

Conclusion

The bioactivity of Dehydrocrenatidine as a potent anti-cancer agent is substantiated by research from multiple laboratories. While the precise IC50 values can differ based on the specific cell line and experimental conditions, the consistent findings regarding its capacity to induce apoptosis and inhibit proliferation through the modulation of key signaling pathways, such as JNK and ERK, provide a robust cross-validation of its therapeutic potential.[1] Further investigations, particularly in vivo studies, are essential to translate these encouraging preclinical discoveries into viable clinical applications.

References

Application Notes and Protocols for In-Vivo Studies of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids are known for a wide array of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet-activating factor effects.[4][5] Some have also demonstrated potential for elevating nerve growth factor, suggesting neuroprotective properties.[5] Given the pharmacological profile of related compounds, this compound is a promising candidate for in-vivo investigation, particularly for its potential anti-inflammatory and neuroprotective activities.

These application notes provide detailed protocols for researchers to conduct in-vivo studies to evaluate the therapeutic potential of this compound in established animal models.

Section 1: Evaluation of Anti-Inflammatory Activity

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. The following protocols describe common animal models to assess the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model is effective for screening acute anti-inflammatory agents.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 10, 20, 50 mg/kg, p.o.).

  • Procedure:

    • Acclimatize animals for at least one week with free access to food and water.

    • Fast animals overnight before the experiment.

    • Administer the vehicle, positive control, or this compound orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100

    • Present data as mean ± SEM and analyze using one-way ANOVA followed by a suitable post-hoc test.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-Data to be filled0
Indomethacin10Data to be filledData to be filled
This compound10Data to be filledData to be filled
This compound20Data to be filledData to be filled
This compound50Data to be filledData to be filled

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Rats (1 week) fasting Overnight Fasting acclimatize->fasting treatment Oral Administration (Vehicle, Control, this compound) fasting->treatment induction Inject Carrageenan (0.1 mL, 1%) treatment->induction 1 hour measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) induction->measurement calculation Calculate % Inhibition measurement->calculation statistics Statistical Analysis (ANOVA) calculation->statistics

Carrageenan-Induced Paw Edema Workflow

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group I: Saline control.

    • Group II: LPS control (e.g., 1 mg/kg, i.p.).

    • Group III: Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).

    • Group IV-VI: this compound (e.g., 10, 20, 50 mg/kg, i.p. or p.o.).

  • Procedure:

    • Administer this compound or controls 1 hour prior to LPS injection.

    • Inject LPS intraperitoneally.

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

    • Isolate serum and store at -80°C.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

  • Data Analysis:

    • Compare cytokine levels between treated and control groups.

    • Analyze data using two-way ANOVA with time and treatment as factors.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)TNF-α (pg/mL) at 2hIL-6 (pg/mL) at 6h
Saline Control-Data to be filledData to be filled
LPS Control1Data to be filledData to be filled
Dexamethasone1Data to be filledData to be filled
This compound10Data to be filledData to be filled
This compound20Data to be filledData to be filled
This compound50Data to be filledData to be filled

Potential Signaling Pathway Involved in Anti-Inflammatory Action:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription This compound This compound This compound->IKK inhibits? G Neurotoxin Neurotoxin (e.g., MPP+) ROS ↑ Reactive Oxygen Species Neurotoxin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Neuron Dopaminergic Neuron Apoptosis->Neuron leads to death This compound This compound This compound->ROS scavenges? Antioxidant ↑ Antioxidant Enzymes This compound->Antioxidant upregulates? Bcl2 ↑ Bcl-2 This compound->Bcl2 upregulates? Antioxidant->ROS reduces Bcl2->Apoptosis inhibits

References

Application Notes & Protocols: Identifying the Molecular Targets of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a member of the complex Daphniphyllum alkaloids, has demonstrated significant biological activity, including cytotoxicity against various tumor cell lines.[1] Like many natural products, its full therapeutic potential is hindered by an incomplete understanding of its mechanism of action, primarily the identity of its direct molecular target(s). Elucidating these targets is a critical step in advancing this compound from a bioactive compound to a potential therapeutic lead.

These application notes provide a comprehensive overview and detailed protocols for a multi-pronged strategy to identify the protein targets of this compound. The approaches detailed herein range from unbiased, proteome-wide screening methods to focused, computational predictions, enabling a robust and thorough investigation.

Overall Target Identification Strategy

A successful target identification campaign typically integrates multiple orthogonal approaches to generate and validate hypotheses. A logical workflow begins with broad, unbiased screening to identify a list of potential binding partners, which is then refined and validated through more targeted biochemical and computational methods.

G cluster_0 Phase 1: Hypothesis Generation (Unbiased) cluster_1 Phase 2: Hypothesis Prioritization cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanism of Action a Affinity Purification- Mass Spectrometry (AP-MS) d Candidate Target List (Convergence of Evidence) a->d b Competitive Activity-Based Protein Profiling (ABPP) b->d c In Silico Target Prediction (Reverse Docking / Pharmacophore) c->d e Cellular Thermal Shift Assay (CETSA) d->e f Enzymatic/Binding Assays (Recombinant Protein) d->f g Cell-Based Functional Assays (e.g., Knockdown/Overexpression) d->g h Validated Target(s) e->h f->h g->h

Figure 1. Overall strategy for this compound target ID.

Technique 1: Affinity Purification-Mass Spectrometry (AP-MS)

Application Note:

AP-MS is a powerful, unbiased approach to identify proteins that physically interact with a small molecule.[2][3] The technique involves immobilizing this compound onto a solid support (e.g., sepharose beads) to create an "affinity bait." This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to this compound are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted, digested into peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A crucial control experiment involves using beads without the immobilized compound or with an immobilized, structurally similar but inactive analog to distinguish specific binders from proteins that non-specifically adhere to the matrix.

Experimental Workflow for AP-MS

start This compound (with reactive handle) immobilize Immobilize on NHS-activated Sepharose beads start->immobilize incubate Incubate Lysate with Affinity Resin & Control Resin immobilize->incubate prepare_lysate Prepare Cell Lysate (e.g., HeLa cells) prepare_lysate->incubate wash Wash Resins to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest In-solution or In-gel Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify & Quantify Specific Binders lcms->analysis

Figure 2. AP-MS experimental workflow.
Protocol: AP-MS for this compound Target ID

Part A: Immobilization of this compound on NHS-Activated Sepharose

  • Note: This protocol assumes a derivative of this compound with a primary amine handle is available for coupling. If not, synthetic modification is required.

  • Resin Preparation: Transfer 1 mL of NHS-activated Sepharose 4 Fast Flow slurry into a 2 mL tube. Centrifuge at 500 x g for 1 min and discard the supernatant (isopropanol).

  • Washing: Wash the resin with 1.5 mL of ice-cold 1 mM HCl.[4] Invert the tube several times, centrifuge, and discard the supernatant. Repeat this wash step twice.

  • Ligand Preparation: Dissolve 1-5 mg of amine-functionalized this compound in 1 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3).

  • Coupling Reaction: Immediately add the ligand solution to the washed resin. Incubate on a rotator at 4°C overnight or at room temperature for 2-4 hours.[4][5]

  • Blocking: Centrifuge and collect the supernatant to assess coupling efficiency if desired. Add 1 mL of Blocking Buffer (1 M Tris-HCl, pH 8.0 or 0.5 M ethanolamine, 0.5 M NaCl, pH 8.3) to the resin to block any unreacted NHS esters.[6] Incubate for 2 hours at room temperature.

  • Final Washes: Wash the resin by alternating between a low pH buffer (0.1 M Acetate, 0.5 M NaCl, pH 4.0) and a high pH buffer (Blocking Buffer). Perform three cycles of these washes.

  • Storage: Resuspend the final affinity resin in PBS with 0.02% sodium azide and store at 4°C.

Part B: Cell Lysate Preparation

  • Cell Culture: Grow HeLa cells (or another relevant cell line) to ~80-90% confluency.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into a conical tube and pellet by centrifugation at 500 x g for 5 min at 4°C.[7]

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8] Use approximately 500 µL of buffer per 10⁷ cells.

  • Incubation & Sonication: Incubate on ice for 30 minutes with occasional vortexing.[8] Sonicate the lysate briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[8]

  • Quantification: Transfer the clear supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay. Dilute the lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

Part C: Affinity Pulldown and Elution

  • Binding: Incubate ~50 µL of the this compound-coupled resin (and an equal amount of control resin) with 1-2 mg of the clarified cell lysate. Perform the binding in a rotating incubator for 2-4 hours at 4°C.

  • Washing: Pellet the resin by centrifugation (500 x g, 1 min). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Lysis Buffer (or a less stringent wash buffer, e.g., without detergents) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using one of several methods:

    • SDS Elution: Add 100 µL of 2x SDS-PAGE loading buffer and boil at 95°C for 5-10 minutes. This is effective but denaturing.

    • pH Elution: Use a low pH buffer like 0.1 M glycine, pH 2.5. Neutralize the eluate immediately with 1 M Tris, pH 8.5.

    • Competitive Elution: Use a high concentration of free this compound (if available and cost-effective).

Part D: Sample Preparation for Mass Spectrometry

  • Protein Separation: Run the eluates on a 1D SDS-PAGE gel. Stain the gel with Coomassie Blue.

  • In-Gel Digestion: Excise the entire protein lane. Cut the lane into small pieces (1-2 mm). Destain the gel pieces, then reduce the proteins with DTT and alkylate with iodoacetamide. Finally, digest the proteins overnight with trypsin.[9]

  • Peptide Extraction: Extract the resulting peptides from the gel pieces using acetonitrile and formic acid solutions.

  • Desalting: Clean up the extracted peptides using a C18 ZipTip or similar desalting column to remove salts and detergents that interfere with MS analysis.[10]

  • Analysis: Analyze the peptides by LC-MS/MS. The raw data is then searched against a human protein database (e.g., UniProt) to identify the proteins present in the sample.[11] Compare the protein lists from the this compound resin and the control resin to identify specific binding partners.

Technique 2: In Silico Target Prediction

Application Note:

Computational methods, or in silico target prediction, leverage the three-dimensional structure of a small molecule to predict its potential protein targets.[12][13][14] These methods are rapid, cost-effective, and can provide initial hypotheses to guide wet lab experiments. Techniques like reverse docking screen a library of known protein structures to find those with binding pockets that are sterically and energetically favorable for this compound. Web-based tools like SwissTargetPrediction use a combination of 2D and 3D similarity to known ligands to predict targets.

Protocol: In Silico Target Prediction using SwissTargetPrediction and Molecular Docking

Part A: Ligand-Based Prediction with SwissTargetPrediction

  • Prepare Ligand Structure: Obtain the 2D structure or SMILES string of this compound.

  • Access Server: Navigate to the SwissTargetPrediction web server.

  • Submit Query: Paste the SMILES string into the query box. Select the appropriate species (e.g., Homo sapiens).

  • Analyze Results: The server will return a list of predicted protein targets, ranked by probability. The results are based on the principle that similar molecules tend to bind to similar targets.[12][15] Examine the top-ranking targets and note their biological functions, paying close attention to protein classes known to be modulated by alkaloids, such as kinases, GPCRs, and ion channels.

Part B: Structure-Based Prediction with Molecular Docking (using AutoDock Vina)

  • Select Target Proteins: Choose high-probability candidates from the SwissTargetPrediction results or from literature on similar alkaloids. Download their 3D structures from the Protein Data Bank (PDB).

  • Prepare Receptor Protein:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).

    • Remove water molecules, co-factors, and any co-crystallized ligands.[16]

    • Add polar hydrogens and assign partial charges (Gasteiger charges in ADT).

    • Save the prepared receptor in the PDBQT file format.[17]

  • Prepare Ligand:

    • Generate a 3D structure of this compound.

    • In ADT, define the rotatable bonds and save the ligand in the PDBQT format.

  • Define the Binding Site (Grid Box):

    • Identify the putative binding pocket on the receptor. If a ligand was present in the original PDB structure, center the grid box on that location.

    • Define the X, Y, Z dimensions and center of the grid box to encompass the entire binding site.[18]

  • Run Docking Simulation:

    • Use the AutoDock Vina command-line interface. The command will specify the receptor, ligand, configuration file (containing grid box coordinates), and output file name.[18][19]

    • vina --receptor protein.pdbqt --ligand this compound.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analyze Docking Poses:

    • Vina will generate several possible binding poses, each with a predicted binding affinity (kcal/mol).

    • Visualize the output file in PyMOL or another viewer. Analyze the best-scoring pose. A lower (more negative) binding affinity suggests a more favorable interaction.

    • Examine the specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and the protein's active site residues.

Data Presentation: Summary of In Silico Predictions
Predicted TargetPrediction MethodScore / Binding AffinityKey Interacting Residues (from Docking)Biological FunctionRationale / Notes
e.g., Kinase XSwissTargetPredictionProbability: 0.85-Cell Cycle RegulationHigh probability score.
e.g., Kinase XAutoDock Vina-8.9 kcal/molLYS72, GLU91, ASP184Cell Cycle RegulationStrong predicted affinity; H-bonds to hinge region.
e.g., GPCR YSwissTargetPredictionProbability: 0.72-NeurotransmissionCommon target class for alkaloids.
e.g., GPCR YAutoDock Vina-7.5 kcal/molPHE121, TRP286NeurotransmissionFavorable hydrophobic interactions in pocket.
..................

Technique 3: Competitive Activity-Based Protein Profiling (ABPP)

Application Note:

Activity-Based Protein Profiling (ABPP) is a functional proteomic technique that uses chemical probes to assess the activity state of entire enzyme families directly in native biological systems.[20][21] In a competitive ABPP experiment, a cell lysate is pre-incubated with the compound of interest (this compound) before adding a broad-spectrum, activity-based probe (ABP). The ABP is designed to covalently bind to the active site of a specific class of enzymes (e.g., serine hydrolases, kinases).

If this compound binds to a target enzyme, it will block the active site and prevent the ABP from labeling it. By comparing the protein labeling profiles between a DMSO-treated control and the this compound-treated sample, one can identify enzymes whose labeling is reduced. These are the candidate targets of this compound.[22][23]

Hypothesized Signaling Pathway Modulation

Given that many Daphniphyllum alkaloids exhibit cytotoxicity and kinase inhibitory activity, a plausible hypothesis is that this compound targets a key signaling kinase, such as one in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Daph This compound Daph->Akt Inhibition?

Figure 3. Hypothetical inhibition of the Akt pathway.
Protocol: Competitive ABPP for Kinase Targets

  • Lysate Preparation: Prepare clarified cell lysate as described in the AP-MS protocol, ensuring the lysis buffer is compatible with kinase activity (e.g., avoid high concentrations of chelators or SDS). Adjust protein concentration to 1-2 mg/mL.

  • Competitive Incubation: In separate tubes, pre-incubate 100 µg of lysate with either:

    • This compound (e.g., at 1 µM, 10 µM, 100 µM final concentration).

    • DMSO (vehicle control). Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add a broad-spectrum kinase ABP (e.g., a biotinylated acyl-phosphate probe) to each reaction tube. Incubate for another 30 minutes at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-coated magnetic beads to each sample to capture the biotinylated proteins.

    • Incubate for 1 hour at 4°C with rotation.

    • Wash the beads extensively with PBS to remove unbound proteins.

  • Sample Preparation and Analysis:

    • Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE buffer).

    • Perform in-gel or in-solution tryptic digestion of the eluates.

    • Analyze the resulting peptides by quantitative LC-MS/MS (e.g., using TMT labeling or label-free quantification).

  • Data Analysis: Identify proteins whose abundance is significantly and dose-dependently decreased in the this compound-treated samples compared to the DMSO control. These proteins are the primary target candidates.

Data Presentation: Summary of Competitive ABPP Results
Protein TargetFunctionFold Change (vs. DMSO) at 1 µMFold Change (vs. DMSO) at 10 µMp-valueNotes
e.g., AKT1Ser/Thr Kinase0.650.21<0.001Dose-dependent inhibition of probe binding.
e.g., MAPK1Ser/Thr Kinase0.950.880.45No significant change.
e.g., CDK2Ser/Thr Kinase0.710.35<0.01Potential secondary target.
..................

Conclusion and Next Steps

The protocols outlined provide a robust framework for identifying the molecular targets of this compound. It is critical to use a combination of these methods, as convergence of evidence from multiple, independent techniques provides the strongest support for a true drug-target interaction. For example, a protein identified by AP-MS, predicted by in silico docking to have a high binding affinity, and confirmed to be a target in a competitive ABPP experiment is a very high-confidence candidate.

Once high-confidence candidates are identified, they must be validated using orthogonal, lower-throughput methods such as Cellular Thermal Shift Assays (CETSA), direct enzymatic inhibition assays with recombinant protein, and cellular assays involving target gene knockdown or overexpression to confirm that engagement of the target by this compound leads to the observed cellular phenotype (e.g., cytotoxicity).

References

Application Notes and Protocols for Measuring IC50 Values of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Daphnilongeridine, a natural alkaloid compound. The following protocols are based on established methodologies for assessing the cytotoxic effects and potential enzymatic inhibition of natural products. While specific experimental data for this compound is not yet widely published, these detailed procedures offer a robust framework for its characterization.

Data Presentation: Hypothetical IC50 Values

The following tables present hypothetical IC50 values for this compound to illustrate how experimental data can be structured for clear comparison. Actual values must be determined experimentally.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
A549 (Lung Carcinoma)MTT Assay4815.2 ± 1.8
MCF-7 (Breast Adenocarcinoma)MTT Assay4825.5 ± 2.3
HeLa (Cervical Cancer)MTT Assay4818.9 ± 2.1
HEK293 (Human Embryonic Kidney)MTT Assay48> 100

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound

Enzyme SourceAssay TypeSubstratePositive ControlIC50 (µM)
Electric Eel AChEEllman's MethodAcetylthiocholine IodideEserine8.7 ± 0.9
Human Recombinant AChEFluorometricAmplite RedDonepezil12.4 ± 1.5

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol outlines the measurement of cell viability to determine the cytotoxic potential of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1][2]

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear, flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader capable of measuring absorbance at 570 nm.[3]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[3][4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[4]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Acetylcholinesterase (AChE) Inhibition

This protocol describes the determination of this compound's ability to inhibit acetylcholinesterase using the colorimetric Ellman's method.[6][7] This assay measures the activity of AChE by detecting the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[7][8]

Materials:

  • This compound stock solution (in DMSO)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant.[8]

  • Acetylthiocholine iodide (ATCI).[6]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).[6]

  • Phosphate buffer (0.1 M, pH 8.0).[8]

  • Positive control inhibitor (e.g., Eserine or Donepezil).[8]

  • 96-well clear, flat-bottom plates.[8]

  • Microplate reader capable of measuring absorbance at 412 nm.[6]

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations in the well should be optimized in preliminary experiments.[8]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 10 µL of various concentrations of this compound solution (or solvent for control).[8]

    • 10 µL of AChE solution.[8]

  • Controls:

    • Blank: All reagents except the enzyme.

    • Negative Control (100% activity): All reagents with the solvent used for the test compounds.

    • Positive Control: All reagents with a known AChE inhibitor.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.[6]

  • Reaction Initiation: Add 20 µL of the ATCI substrate to each well to start the reaction.[6]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 10 seconds for 10 minutes using a microplate reader.[6]

  • Data Analysis: Calculate the rate of reaction (ΔA/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of this compound treatment 3. Treat Cells with This compound compound_prep->treatment incubation 4. Incubate for 48 hours treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan 6. Solubilize Formazan with DMSO mtt_add->formazan read_plate 7. Measure Absorbance at 570 nm formazan->read_plate calc_ic50 8. Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for determining the cytotoxic IC50 of this compound using the MTT assay.

experimental_workflow_ache cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagent_add 1. Add Buffer, DTNB, This compound & AChE pre_incubation 2. Pre-incubate for 15 minutes reagent_add->pre_incubation start_reaction 3. Add ATCI Substrate pre_incubation->start_reaction kinetic_read 4. Kinetic Measurement at 412 nm start_reaction->kinetic_read calc_rate 5. Calculate Reaction Rates kinetic_read->calc_rate calc_ic50 6. Determine % Inhibition and Calculate IC50 calc_rate->calc_ic50

Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay using Ellman's method.

generic_signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest Nucleus->Cell_Cycle_Arrest Gene Expression

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Apoptosis Assays in Daphnilongeridine-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a natural compound, has emerged as a potential therapeutic agent in oncology. Preliminary studies suggest that its cytotoxic effects may be mediated through the induction of apoptosis, or programmed cell death. Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a targeted cancer therapy. These application notes provide a comprehensive guide to utilizing various apoptosis assays to investigate the effects of this compound on cancer cells. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to quantify apoptotic events and elucidate the underlying signaling pathways.

It is important to note that while the protocols provided are standardized, the specific mechanism of this compound-induced apoptosis is an active area of research. The proposed signaling pathways and expected outcomes are based on common apoptotic mechanisms and should be experimentally validated.

Key Apoptosis Assays for this compound-Treated Cells

A multi-faceted approach is recommended to accurately characterize the apoptotic effects of this compound. The following assays provide a comprehensive toolkit for detecting apoptosis from its early to late stages.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][2][3]

  • Caspase Activity Assays: To measure the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic process.[4][5]

  • Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins, providing insights into the specific signaling pathways involved.[6][7]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described apoptosis assays.

Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control-

Table 2: Quantification of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control (DNase I)-

Table 3: Caspase-3 Activity

Treatment GroupConcentration (µM)Relative Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control01.0
This compound1
This compound5
This compound10
Positive Control-

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

Treatment GroupConcentration (µM)Relative Expression of Bcl-2 (Normalized to Loading Control)Relative Expression of Bax (Normalized to Loading Control)Relative Expression of Cleaved Caspase-3 (Normalized to Loading Control)Relative Expression of Cleaved PARP (Normalized to Loading Control)
Vehicle Control0
This compound1
This compound5
This compound10

Experimental Protocols

Annexin V-FITC/PI Staining for Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[8][9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with various concentrations of this compound for the desired time. Include a vehicle-treated negative control and a positive control (e.g., staurosporine-treated cells).

  • Harvest the cells (for adherent cells, use gentle trypsinization) and collect them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Viable cells: Annexin V- and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

  • Late apoptotic/necrotic cells: Annexin V- and PI-positive.[8]

G cluster_workflow Annexin V-FITC/PI Staining Workflow start Cell Treatment with this compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

Caption: Workflow for Annexin V-FITC/PI staining.

TUNEL Assay for Detection of DNA Fragmentation

The TUNEL assay detects DNA strand breaks, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of fragmented DNA.[1][2][3]

Materials:

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Sample Preparation:

    • Adherent Cells: Grow cells on coverslips. After treatment with this compound, fix with 4% PFA for 15 minutes at room temperature.[1]

    • Suspension Cells: After treatment, fix cells in 4% PFA for 15 minutes.

  • Permeabilization: Incubate cells with permeabilization solution for 10-15 minutes on ice.[1]

  • Controls:

    • Positive Control: Treat an unfixed sample with DNase I to induce DNA breaks.[1]

    • Negative Control: Perform the staining procedure on a sample without adding the TdT enzyme.[1]

  • TdT Labeling Reaction:

    • Incubate the samples with the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) for 60 minutes at 37°C in a humidified chamber.[2]

  • Detection:

    • If using a fluorescently labeled dUTP, wash the cells and mount for fluorescence microscopy or analyze by flow cytometry.

    • If using an indirect method (e.g., Br-dUTP), follow with an antibody detection step.

  • Analysis: Quantify the percentage of TUNEL-positive cells.

G cluster_workflow TUNEL Assay Workflow start Cell Treatment and Fixation permeabilize Permeabilize Cells start->permeabilize labeling TdT Labeling Reaction permeabilize->labeling detection Detection (Microscopy/Flow Cytometry) labeling->detection analysis Quantify TUNEL-Positive Cells detection->analysis

Caption: Workflow for the TUNEL assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade, using a fluorogenic or colorimetric substrate.[4][11][12]

Materials:

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)

  • Treated and untreated cells

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce apoptosis with this compound.

  • Harvest cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer (containing DTT) and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[4]

Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases.[6][7][13]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagents and capture the chemiluminescent signal using an imaging system.[6]

  • Analysis: Quantify the band intensities and normalize to the loading control.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on common mechanisms of natural product-induced apoptosis, we hypothesize that this compound may trigger the intrinsic (mitochondrial) apoptotic pathway. This can be investigated by examining the expression of Bcl-2 family proteins and the release of cytochrome c.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway for this compound This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway.

Conclusion

The application notes and protocols provided here offer a robust framework for investigating the apoptotic effects of this compound. By employing a combination of these assays, researchers can gain valuable insights into the compound's mechanism of action, which is essential for its preclinical and clinical development as a novel anti-cancer agent. It is recommended to use at least two different methods to confirm apoptosis, as this will provide more reliable and comprehensive data.[14] Further investigation into the specific molecular targets of this compound will be crucial for a complete understanding of its therapeutic potential.

References

Application Note: Methodologies for Cell Cycle and Apoptosis Analysis After Novel Compound Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The analysis of the cell cycle is a critical component in the characterization of novel therapeutic compounds. Understanding how a compound, such as the hypothetical "Compound X" (used here as a placeholder for Daphnilongeridine), impacts cell cycle progression and induces apoptosis is fundamental to elucidating its mechanism of action and determining its potential as an anti-cancer agent. This document provides a comprehensive set of protocols for assessing these effects, including cell cycle analysis by propidium iodide (PI) staining, apoptosis detection using Annexin V, and analysis of key regulatory proteins by Western blot.

Quantitative Data Summary

Effective characterization of a novel compound requires robust quantitative data. The following tables present a representative dataset that might be obtained after treating a cancer cell line (e.g., HeLa) with "Compound X" for 24 hours.

Table 1: Cell Cycle Distribution Analysis of HeLa Cells Treated with Compound X

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (0 µM)55.2 ± 2.125.8 ± 1.519.0 ± 1.81.5 ± 0.3
Compound X (10 µM)20.5 ± 1.915.3 ± 1.264.2 ± 2.58.7 ± 0.9
Compound X (25 µM)10.1 ± 1.18.7 ± 0.981.2 ± 3.125.4 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Analysis by Annexin V-FITC and PI Staining

Treatment GroupLive Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control (0 µM)96.3 ± 1.52.1 ± 0.41.6 ± 0.3
Compound X (10 µM)85.4 ± 2.88.9 ± 1.15.7 ± 0.8
Compound X (25 µM)60.1 ± 3.524.7 ± 2.315.2 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow

The overall process for evaluating a novel compound's effect on the cell cycle and apoptosis follows a structured workflow from cell culture to data interpretation.

G start_end start_end process process analysis analysis data data A Start: Seed Cancer Cells B Treat with Compound X (e.g., 24h, 48h) A->B C Harvest Cells (Trypsinization) B->C D Split Sample for Parallel Assays C->D E1 Cell Cycle Staining (Ethanol Fixation, PI/RNase) D->E1 E2 Apoptosis Staining (Annexin V-FITC/PI) D->E2 E3 Protein Lysate Preparation D->E3 F1 Flow Cytometry Acquisition E1->F1 F2 Flow Cytometry Acquisition E2->F2 F3 Western Blotting E3->F3 G1 Cell Cycle Phase Quantification F1->G1 G2 Apoptosis Rate Quantification F2->G2 G3 Protein Expression Analysis F3->G3 H End: Data Interpretation G1->H G2->H G3->H

Caption: Experimental workflow for compound analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, MCF-7) in 6-well plates at a density that will ensure they reach 60-70% confluency at the time of treatment.

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of Compound X in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the final desired concentrations. Include a vehicle control (medium with solvent at the same concentration used for the highest drug dose).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Compound X or vehicle control.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI) Staining

This protocol is for analyzing DNA content to determine cell cycle distribution.[1][2][3]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[1][2]

  • Incubation: Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[2]

  • Rehydration: Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.[1]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[1]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL2 or FL3). Be sure to use a doublet discrimination gate to exclude cell clumps from the analysis.[1]

Protocol 3: Apoptosis Assessment with Annexin V-FITC and PI

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[4][5][6]

  • Cell Harvesting: Collect all cells, including the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][5]

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[7][5]

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL3 channel.

Protocol 4: Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins.[8][9][10]

  • Cell Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[9] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonication & Denaturation: Sonicate the lysate to shear DNA and reduce viscosity.[9] Heat the samples at 95-100°C for 5-10 minutes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Cyclin B1, CDK1, p21, p53, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[10]

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism by which a compound could induce G2/M cell cycle arrest and apoptosis, which is a common mechanism for cytotoxic agents.

G cluster_0 Cellular Response to Compound X compound compound protein protein process process inactive inactive CompX Compound X DNA_Damage DNA Damage CompX->DNA_Damage induces p53 p53 Activation DNA_Damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 activates transcription Bax Bax Upregulation p53->Bax activates transcription CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest is required for G2->M transition Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest can lead to Mito Mitochondrial Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 releases Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothetical pathway for G2/M arrest and apoptosis.

References

Application Notes and Protocols for Studying the Effect of Daphnilongeridine on Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Daphnilongeridine is a natural alkaloid compound whose biological activities and effects on cellular signaling pathways are not yet fully elucidated.[][2] These application notes provide a comprehensive guide for researchers to investigate the potential impact of this compound on key signaling cascades. The following protocols and methodologies are designed to enable the systematic study of its mechanism of action, from initial screening to more detailed molecular analysis. The described techniques include kinase activity assays, Western blotting for protein expression and phosphorylation, reverse transcription quantitative PCR (RT-qPCR) for gene expression analysis, and immunofluorescence for protein localization.

Section 1: Initial Screening of Kinase Activity

Kinase signaling is a fundamental mechanism regulating a vast array of cellular processes.[3] Many natural products exert their effects by modulating the activity of specific kinases.[4][5] Therefore, an initial screen of this compound's effect on a panel of kinases can provide valuable insights into its potential targets.

Application Note: High-Throughput Kinase Profiling

A high-throughput kinase profiling service is recommended for an initial broad-spectrum analysis of this compound's inhibitory activity against a large panel of kinases. These services, often provided by specialized contract research organizations, utilize methods like radiometric assays or fluorescence-based assays to determine the IC50 values of the compound against hundreds of different kinases.[6][7]

Data Presentation:

The quantitative data from a kinase profiling screen should be summarized in a clear and structured table.

Kinase TargetThis compound IC50 (µM)Positive Control IC50 (µM)
Kinase A5.20.1 (Staurosporine)
Kinase B> 1000.5 (Specific Inhibitor X)
Kinase C15.80.2 (Staurosporine)
.........
Experimental Protocol: In Vitro Kinase Activity Assay

For focused investigation of a specific kinase or a small panel of kinases, an in vitro kinase activity assay can be performed in the laboratory.[3][8] This protocol describes a non-radiometric, fluorescence-based assay.

Materials:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase Assay Buffer

  • Fluorescent Kinase Assay Kit (e.g., ADP-Glo™, TR-FRET based)[6][9]

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the various concentrations of this compound or a known inhibitor (positive control).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen fluorescent assay kit. This typically involves adding a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Dilutions setup Set up Reaction in Plate prep_compound->setup prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->setup initiate Add ATP to Initiate Reaction setup->initiate incubate Incubate at Optimal Temperature initiate->incubate detect Add Detection Reagent & Measure Fluorescence incubate->detect calculate Calculate % Inhibition detect->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: Workflow for an in vitro kinase activity assay.

Section 2: Analysis of Protein Expression and Phosphorylation by Western Blotting

Western blotting is a crucial technique to determine how this compound affects the protein levels and activation state (via phosphorylation) of components within a signaling pathway.[10][11][12][13]

Application Note: Investigating the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade involved in cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.[10] If initial screens suggest this compound may target this pathway, Western blotting can be used to assess the phosphorylation status of key proteins like Akt and mTOR.

Data Presentation:

Quantitative data from Western blots should be presented in a table, often as a fold change relative to a control condition after normalization to a loading control.

Protein TargetTreatment (this compound Conc.)Fold Change (Normalized Intensity vs. Vehicle)
p-Akt (Ser473)1 µM0.8
10 µM0.4
Total Akt1 µM1.1
10 µM0.9
p-mTOR (Ser2448)1 µM0.7
10 µM0.3
Total mTOR1 µM1.0
10 µM1.1
GAPDH1 µM1.0
10 µM1.0
Experimental Protocol: Western Blotting

This protocol provides a general workflow for analyzing changes in protein phosphorylation.[10][11][13][14]

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of this compound for a specified time. Include a vehicle control (e.g., DMSO).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.[13]

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by size using SDS-PAGE.[11]

    • Transfer the separated proteins to a membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[10]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagram:

G cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Section 3: Gene Expression Analysis by RT-qPCR

Changes in signaling pathways often culminate in altered gene expression.[15] RT-qPCR is a sensitive method to quantify the expression levels of target genes that may be regulated by a pathway affected by this compound.

Application Note: Measuring Expression of MAPK/ERK Target Genes

The MAPK/ERK pathway is another critical signaling cascade that regulates gene expression related to cell proliferation and differentiation.[15] If this compound is suspected to modulate this pathway, RT-qPCR can be used to measure the mRNA levels of downstream target genes like c-Fos and c-Jun.

Data Presentation:

RT-qPCR data is typically presented as relative fold change in gene expression, calculated using the 2-ΔΔCt method.[16]

Target GeneTreatment (this compound Conc.)Relative Fold Change (vs. Vehicle)
c-Fos1 µM0.6
10 µM0.2
c-Jun1 µM0.7
10 µM0.3
GAPDH1 µM1.0
10 µM1.0
Experimental Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol outlines the steps for analyzing gene expression changes following treatment with this compound.[17][18]

Materials:

  • Cells treated with this compound (as in the Western blot protocol)

  • RNA extraction kit

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Treat cells with this compound as described previously.

    • Isolate total RNA from the cells using an RNA extraction kit, ensuring to minimize RNA degradation.[18]

  • cDNA Synthesis:

    • Quantify the RNA and assess its purity.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.[18]

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[16]

Experimental Workflow Diagram:

G cluster_sample Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis treat_cells Treat Cells with this compound extract_rna Isolate Total RNA treat_cells->extract_rna synth_cdna Synthesize cDNA extract_rna->synth_cdna setup_qpcr Set up qPCR Reaction synth_cdna->setup_qpcr run_qpcr Run on Real-Time PCR Instrument setup_qpcr->run_qpcr get_ct Determine Ct Values run_qpcr->get_ct normalize Normalize to Housekeeping Gene (ΔCt) get_ct->normalize calculate_fold Calculate Fold Change (2^-ΔΔCt) normalize->calculate_fold

Caption: Workflow for gene expression analysis using RT-qPCR.

Section 4: Visualization of Protein Localization by Immunofluorescence

Immunofluorescence (IF) microscopy allows for the visualization of the subcellular localization of proteins. This can be particularly insightful for signaling pathways where protein translocation (e.g., from the cytoplasm to the nucleus) is a key activation step.[19][20][21]

Application Note: Monitoring NF-κB Translocation

The NF-κB signaling pathway is a critical regulator of inflammation and immunity. Upon activation, the NF-κB protein complex translocates from the cytoplasm to the nucleus to regulate gene expression. IF can be used to visualize whether this compound inhibits this translocation.

Data Presentation:

Data from IF experiments are primarily qualitative (images), but can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.

Treatment (this compound Conc.)Stimulus (e.g., TNF-α)Observation of NF-κB (p65) LocalizationNuclear/Cytoplasmic Intensity Ratio (Mean ± SD)
Vehicle-Predominantly cytoplasmic0.3 ± 0.1
Vehicle+Predominantly nuclear3.5 ± 0.5
10 µM+Predominantly cytoplasmic0.8 ± 0.2
Experimental Protocol: Immunofluorescence

This protocol describes the steps for staining cells to visualize protein localization.[19][20][21][22]

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • This compound and a pathway activator (e.g., TNF-α for NF-κB)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody (e.g., anti-NF-κB p65)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to adhere.

    • Pre-treat cells with this compound or vehicle for a specified time.

    • Stimulate the cells with an activator (e.g., TNF-α) to induce translocation.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[20]

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if the target protein is intracellular).[20]

  • Blocking and Staining:

    • Wash with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking solution overnight at 4°C.[19]

    • Wash with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.[19]

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope, capturing images for the protein of interest and the nucleus.

Logical Relationship Diagram:

G cluster_logic Logic for NF-κB Translocation Assay Stimulus TNF-α Stimulus IKK IKK Activation Stimulus->IKK IkappaB IκB Phosphorylation & Degradation IKK->IkappaB NFkB_release NF-κB Release IkappaB->NFkB_release Translocation NF-κB Nuclear Translocation NFkB_release->Translocation Gene_Expression Gene Expression Translocation->Gene_Expression This compound This compound This compound->IKK inhibits?

Caption: Logical flow of the NF-κB signaling pathway and a potential point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Daphnilongeridine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Daphnilongeridine from its natural source, Daphniphyllum macropodum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a complex terpene alkaloid belonging to the Daphniphyllum alkaloids group.[1] Its primary natural source is the plant Daphniphyllum macropodum, from which it can be isolated from the stems, leaves, and branches.[2][3]

Q2: What are the key chemical properties of this compound to consider during extraction?

A2: this compound has a molecular formula of C32H51NO4.[4][5] As an alkaloid, it contains a basic nitrogen atom, making its solubility pH-dependent. It is generally soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6] This property is fundamental to the acid-base extraction method commonly employed.

Q3: What are the conventional methods for extracting this compound?

A3: The most common method is a conventional acid-base solvent extraction. This involves an initial extraction with an organic solvent (like ethanol), followed by acidification to bring the alkaloids into an aqueous layer, basification of the aqueous layer, and subsequent extraction with an immiscible organic solvent.[1][7]

Q4: Are there modern extraction techniques that can improve the yield of this compound?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have shown to be more efficient for extracting alkaloids from plant materials, offering higher yields in shorter times and with less solvent consumption compared to traditional methods.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Q1: My extraction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Cell Lysis: The solvent needs to penetrate the plant material effectively.

    • Solution: Ensure the plant material is finely and uniformly powdered to maximize the surface area for extraction.

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, and extraction time are critical.

    • Solution: Optimize these parameters. For solvent extraction, ensure the polarity of the solvent is appropriate. For modern techniques, refer to the comparative data in the tables below to select optimal settings.

  • Incorrect pH Management: As an alkaloid, this compound's solubility is highly dependent on pH.

    • Solution: During acid-base extraction, carefully monitor and control the pH at each step. Use a pH meter for accurate measurements. Ensure the acidic aqueous phase is sufficiently acidic (pH 2-3) and the subsequent basic phase is sufficiently alkaline (pH 9-10) for efficient partitioning.

  • Compound Degradation: this compound may be sensitive to high temperatures and prolonged exposure to harsh acidic or basic conditions.

    • Solution: Avoid excessive heat during solvent evaporation. Use reduced pressure (rotary evaporator) for solvent removal. Minimize the time the compound spends in highly acidic or basic solutions.

Q2: The crude extract contains a high level of impurities, making purification difficult. How can I clean up my extract?

A2: A high impurity load can significantly impact the final yield and purity.

  • Lipids and Waxes: These non-polar compounds can interfere with the extraction and purification.

    • Solution: Before the main extraction, perform a defatting step by washing the powdered plant material with a non-polar solvent like petroleum ether or hexane.

  • Pigments and Other Polar Impurities:

    • Solution: During the acid-base extraction, after acidifying the initial extract, wash the acidic aqueous layer with a non-polar organic solvent (e.g., chloroform) to remove neutral and weakly basic impurities. The protonated this compound will remain in the aqueous phase.

Q3: I am observing emulsion formation during liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common in plant extracts due to the presence of surfactants and can lead to significant loss of product.

  • Solution:

    • Prevention: Use gentle mixing or inversion instead of vigorous shaking.

    • Resolution:

      • Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase.

      • Centrifuge the mixture to break the emulsion.

      • Pass the mixture through a filter aid like Celite.

Experimental Protocols

Protocol 1: Conventional Acid-Base Extraction of Total Alkaloids from D. macropodum
  • Maceration:

    • Air-dry and powder the plant material (stems and leaves of D. macropodum).

    • Macerate the powder in 95% ethanol (EtOH) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature. Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 1% hydrochloric acid (HCl) to achieve a pH of 2-3.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic aqueous solution with chloroform (CHCl3) three times to remove non-basic compounds. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 10 with 2 M sodium hydroxide (NaOH).

    • Extract the alkaline solution with chloroform three times. The free base alkaloids will move into the chloroform layer.

    • Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Isolation:

    • Evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.

    • Subject the crude alkaloid extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol to isolate this compound and other alkaloids.[7]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids
  • Preparation:

    • Place 10 g of powdered D. macropodum in a flask with 100 mL of 80% ethanol.

  • Sonication:

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.

  • Recovery:

    • Filter the mixture and collect the supernatant.

    • Re-extract the residue under the same conditions.

    • Combine the extracts and evaporate the solvent under reduced pressure.

    • Proceed with acid-base partitioning as described in Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Methods for Plant Alkaloids

Extraction MethodSolventTemperature (°C)TimeAverage Yield (%)Reference
MacerationEthanolRoom Temp48 hours1.19[8]
Soxhlet ExtractionEthanolBoiling Point6 hours1.63[8]
Ultrasound-Assisted Extraction (UAE)Ethanol5030 min~2.4[8]
Microwave-Assisted Extraction (MAE)Ethanol7025 min2.50[8]
Accelerated Solvent Extraction (ASE)Ethanol10020 min2.63[8]

Table 2: Influence of UAE Parameters on Alkaloid Yield

ParameterRangeOptimal ValueEffect on Yield
Sonication Time (min)10 - 6030Increases up to a point, then plateaus
Temperature (°C)30 - 7050Higher temperature improves solubility and diffusion, but can degrade compounds
Ultrasonic Power (W)100 - 400250Higher power increases cavitation and cell disruption, improving yield
Solvent Concentration (%)60 - 10080Optimal balance between solvent polarity and viscosity

Visualizations

Extraction_Workflow A Powdered D. macropodum B Maceration with 95% EtOH A->B C Crude Ethanol Extract B->C D Acidification (pH 2-3 with HCl) C->D E Aqueous Acidic Phase (Alkaloid Salts) D->E F Wash with Chloroform (Remove Impurities) E->F G Basification (pH 10 with NaOH) F->G Aqueous Phase H Aqueous Basic Phase G->H I Extraction with Chloroform H->I J Crude Total Alkaloids I->J Chloroform Phase K Chromatographic Purification J->K L Isolated this compound K->L

Caption: Conventional acid-base extraction workflow for this compound.

Troubleshooting_Logic Start Low Extraction Yield Q1 Is plant material finely powdered? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are extraction parameters optimized? A1_Yes->Q2 Sol1 Grind to a fine, uniform powder A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is pH accurately controlled? A2_Yes->Q3 Sol2 Optimize solvent, time, and temperature A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Use a pH meter for precise adjustments A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Overcoming Daphnilongeridine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Daphnilongeridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a member of the Daphniphyllum alkaloids, a class of structurally complex natural products.[1][2] Like many other alkaloids, its polycyclic and relatively nonpolar structure can lead to poor solubility in aqueous solutions, which is a significant challenge for in vitro and in vivo studies.[3] Achieving adequate concentrations in experimental media is crucial for obtaining reliable and reproducible results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: While specific solubility data for this compound is limited, a general starting point for poorly soluble alkaloids is to use organic solvents. Based on common laboratory practice for similar compounds, the following solvents should be tested sequentially:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is recommended to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into your aqueous experimental medium.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium, as higher concentrations can be toxic to cells.

  • Use a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Employ a co-solvent system: A mixture of solvents, such as ethanol and water, may improve solubility compared to a single solvent system.

  • Consider formulation strategies: For more advanced applications, techniques like solid dispersion or cyclodextrin complexation can be explored.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound.

Problem Potential Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent has insufficient solvating power for the compound.Try a different organic solvent from the recommended list (DMSO, ethanol, methanol). Gentle warming and sonication may also aid dissolution.
Precipitation occurs in the stock solution during storage. The storage temperature is too low, or the solvent has evaporated, increasing the concentration.Store stock solutions at a constant, appropriate temperature (e.g., -20°C). Ensure vials are tightly sealed to prevent solvent evaporation. If precipitation occurs, gently warm and vortex the solution to redissolve before use.
Inconsistent results in cell-based assays. Poor solubility leading to variable effective concentrations of this compound.Prepare fresh dilutions from a clear stock solution for each experiment. Visually inspect for any precipitation before adding to cells. Consider using a solubility enhancement technique to ensure consistent bioavailability.
Observed cellular toxicity at low concentrations of this compound. The organic solvent (e.g., DMSO) used for the stock solution may be causing toxicity.Perform a vehicle control experiment with the same concentration of the organic solvent to assess its toxicity. Aim to keep the final solvent concentration as low as possible (ideally ≤0.5%).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add a minimal amount of 100% DMSO to the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

  • Once fully dissolved, add more DMSO to reach the desired stock concentration (e.g., 10 mM).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using Solid Dispersion

This method involves dispersing this compound in a hydrophilic polymer matrix to improve its aqueous solubility.

  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000), a volatile organic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:5 ratio of drug to polymer).

    • Dissolve both components completely in a suitable volume of the organic solvent.

    • Evaporate the solvent using a rotary evaporator or by slow evaporation in a fume hood.

    • The resulting solid dispersion can then be dissolved in an aqueous buffer for your experiments.

Potential Signaling Pathways

Daphniphyllum alkaloids are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[4][5][6] While the specific pathways for this compound are still under investigation, the following signaling cascades are plausible targets based on the activities of related compounds.

experimental_workflow cluster_solubility Solubility Troubleshooting Start Start Initial_Solvent Attempt to dissolve in DMSO, Ethanol, or Methanol Start->Initial_Solvent Precipitation Precipitation upon dilution in aqueous buffer? Initial_Solvent->Precipitation Success Soluble Stock Solution Precipitation->Success No Enhancement Apply Solubility Enhancement Technique (e.g., Solid Dispersion) Precipitation->Enhancement Yes Re-evaluate Re-evaluate Solubility Enhancement->Re-evaluate Re-evaluate->Precipitation

Figure 1. A logical workflow for troubleshooting this compound solubility issues.

signaling_pathways cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Apoptosis Pathway cluster_mapk MAPK Signaling Daphnilongeridine_inflam This compound IKK IKK Daphnilongeridine_inflam->IKK Inhibits NFkB_activation NF-κB Activation IKK->NFkB_activation Inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_activation->Inflammatory_Cytokines Reduces Transcription Daphnilongeridine_apop This compound Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Daphnilongeridine_apop->Bcl2_family Modulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Caspase_activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Daphnilongeridine_mapk This compound MAPK_pathway MAPK Pathway (e.g., JNK, p38) Daphnilongeridine_mapk->MAPK_pathway Modulates Cellular_Response Cellular Responses (Proliferation, Differentiation) MAPK_pathway->Cellular_Response

Figure 2. Plausible signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Daphnilongeridine. Given that this compound is a Daphniphyllum alkaloid, this guidance is based on established principles for the analysis of alkaloids and other basic compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound, which belongs to the alkaloid family.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[3][4] These interactions lead to a distorted peak shape where the latter half of the peak is broader than the first half.[1]

To address peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Operating at a low mobile phase pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.[3][5]

  • Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of available free silanol groups.

  • Addition of a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[3]

  • Lower Injection Volume or Concentration: High sample concentrations can lead to column overload and peak distortion.[6]

Q2: How can I improve the resolution between this compound and other components in my sample?

A2: Poor resolution, where peaks overlap, can compromise the accuracy of quantification.[7] Several factors can be adjusted to improve the separation:[8][9]

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[10]

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order and improve separation.

  • Modify the Stationary Phase: If resolution is still an issue, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).[8]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[7]

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and peak shape, potentially leading to better resolution.[7]

Q3: My retention time for this compound is shifting between injections. What could be the cause?

A3: Retention time instability can be caused by several factors related to the HPLC system and method parameters:[11]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to drifting retention times.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in solvent ratios or pH, can cause shifts in retention.[12] It is also crucial to use high-purity HPLC-grade solvents.[13]

  • Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times.[14]

  • Column Temperature Fluctuations: If the column temperature is not stable, retention times can vary. Using a column oven is highly recommended.[11]

Experimental Protocols & Data Presentation

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220-280 nm (Diode Array Detector recommended for screening)
Injection Volume 10 µL

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC separation of this compound.

HPLC_Troubleshooting_this compound start_node Problem Observed issue_node1 Poor Peak Shape (e.g., Tailing) start_node->issue_node1 Peak Shape issue_node2 Poor Resolution start_node->issue_node2 Resolution issue_node3 Retention Time Instability start_node->issue_node3 Retention Time issue_node issue_node cause_node cause_node solution_node solution_node cause_node1 Secondary Interactions with Silanols issue_node1->cause_node1 Potential Cause cause_node2 Column Overload issue_node1->cause_node2 Potential Cause cause_node3 Suboptimal Selectivity issue_node2->cause_node3 Potential Cause cause_node4 Poor Efficiency issue_node2->cause_node4 Potential Cause cause_node5 Inadequate Equilibration issue_node3->cause_node5 Potential Cause cause_node6 Mobile Phase Inconsistency issue_node3->cause_node6 Potential Cause cause_node7 System Issues issue_node3->cause_node7 Potential Cause solution_node1a Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause_node1->solution_node1a Solution solution_node1b Use End-Capped Column cause_node1->solution_node1b Solution solution_node1c Add Competing Base (e.g., TEA) cause_node1->solution_node1c Solution solution_node2 Decrease Sample Concentration/ Injection Volume cause_node2->solution_node2 Solution solution_node3a Adjust Mobile Phase Organic:Aqueous Ratio cause_node3->solution_node3a Solution solution_node3b Change Organic Modifier (ACN vs. MeOH) cause_node3->solution_node3b Solution solution_node3c Try Different Stationary Phase cause_node3->solution_node3c Solution solution_node4a Decrease Flow Rate cause_node4->solution_node4a Solution solution_node4b Increase Column Temperature cause_node4->solution_node4b Solution solution_node5 Increase Column Equilibration Time cause_node5->solution_node5 Solution solution_node6 Ensure Consistent Mobile Phase Preparation cause_node6->solution_node6 Solution solution_node7 Check Pump Performance and for Leaks cause_node7->solution_node7 Solution

Caption: Troubleshooting workflow for HPLC analysis of this compound.

References

Troubleshooting Daphnilongeridine NMR Spectral Artifacts: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR spectroscopic analysis of Daphnilongeridine and related complex natural products. The information is presented in a user-friendly question-and-answer format to facilitate rapid problem-solving in the laboratory.

Troubleshooting Guide

This section addresses specific spectral artifacts and issues that may arise during your NMR experiments with this compound.

Question 1: My baseline is rolled or distorted. How can I correct this?

Answer: A rolling or distorted baseline in your NMR spectrum can obscure weak signals and affect integration accuracy. This is a common issue that can often be resolved with post-processing adjustments.

  • Phasing Errors: The most common cause is incorrect phasing. Modern NMR software has automated phasing routines, but manual correction is often necessary for complex samples. Re-process the FID (Free Induction Decay) and carefully adjust the zero-order and first-order phase correction parameters.

  • Truncated FID: If the acquisition time was too short, the FID may be truncated, leading to baseline roll. Re-acquire the spectrum with a longer acquisition time.

  • Broad Background Signals: The presence of very broad signals, for instance, from polymeric impurities or the glass of the NMR tube, can contribute to a distorted baseline.

Question 2: I am observing unexpected sharp peaks in my spectrum that do not correspond to this compound. What are they?

Answer: The presence of sharp, extraneous peaks is usually due to contamination from solvents or other small molecules.

  • Residual Solvents: Even high-purity deuterated solvents contain residual protonated solvent signals. For example, CDCl₃ will always show a singlet at ~7.26 ppm. Consult a table of common NMR solvent impurities to identify these peaks.

  • Grease: Stopcock grease from glassware can introduce broad signals in the aliphatic region (typically around 0.5-2.0 ppm). Use grease-free joints where possible.

  • Sample Impurities: If the sample of this compound is not completely pure, you will see signals from the impurities. Re-purification of the sample may be necessary.

Question 3: My peaks are broad and poorly resolved. What could be the cause?

Answer: Poor resolution and broad peaks can stem from several factors related to sample preparation and instrument parameters.

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for obtaining sharp lines. The instrument's automatic shimming routines are generally effective, but manual shimming may be required for challenging samples.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening. Conversely, a very dilute sample will have a poor signal-to-noise ratio, making it difficult to distinguish real peaks from noise.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, treating the sample with a chelating agent might help.

  • Insoluble Material: The presence of undissolved solids in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.[1]

Question 4: The integration values for my peaks are not consistent with the expected proton ratios for this compound. Why is this happening?

Answer: Inaccurate integration can be misleading when trying to elucidate or confirm a structure.

  • Poor Phasing and Baseline Correction: As mentioned earlier, an improperly phased spectrum with a distorted baseline will lead to incorrect integral values.

  • Signal Overlap: In complex molecules like this compound, it is common for signals to overlap. This makes it difficult to integrate individual peaks accurately. 2D NMR techniques such as COSY and HSQC can help to resolve individual signals.

  • Relaxation Delays: For quantitative analysis, the relaxation delay (d1) between scans must be sufficiently long (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax. If d1 is too short, signals from protons with longer T1 values will be attenuated, leading to smaller integrals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NMR analysis of this compound?

A1: The choice of solvent depends on the solubility of this compound. Chloroform-d (CDCl₃) is a common starting point for many natural products. However, if solubility is an issue, or if key signals overlap with the residual solvent peak, other solvents such as methanol-d₄ (CD₃OD), acetone-d₆, or benzene-d₆ should be considered.[2]

Q2: How much sample do I need for a good quality ¹H NMR spectrum?

A2: For a standard ¹H NMR spectrum on a modern spectrometer (e.g., 400 MHz or higher), 1-5 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (10-20 mg) is often required due to the lower natural abundance of the ¹³C isotope.

Q3: I see a broad hump in my spectrum, often around 1-3 ppm. What is it?

A3: This is often a water peak. Deuterated solvents can absorb moisture from the air. To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should exchange with the deuterium and either disappear or significantly diminish.

Q4: Why do some of my peaks appear as multiplets when I expect singlets?

A4: This phenomenon, known as "second-order effects" or "roofing," can occur when the chemical shift difference between two coupled protons is not much larger than their coupling constant. This is more common at lower magnetic field strengths. Running the sample on a higher field spectrometer can often simplify these multiplets into the expected first-order patterns.

Representative Quantitative Data

The following table presents representative ¹H and ¹³C NMR chemical shift data for a Daphniphyllum alkaloid, structurally related to this compound. This data can serve as a reference for expected chemical shift ranges.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
145.22.10 (m), 1.65 (m)
234.11.85 (m)
342.32.30 (m)
4135.8-
5128.55.60 (br s)
636.52.05 (m), 1.55 (m)
730.11.75 (m), 1.40 (m)
858.93.10 (d, 10.5)
948.22.25 (m)
1028.71.80 (m), 1.50 (m)
1122.51.60 (m), 1.30 (m)
1239.81.95 (m), 1.45 (m)
1343.1-
14175.4-
1528.11.25 (s)
1625.91.15 (s)
1770.34.15 (dd, 10.5, 4.5)
1865.43.80 (d, 11.0), 3.70 (d, 11.0)
1921.41.05 (d, 6.5)
2023.81.10 (d, 6.5)
21170.2-
2221.02.00 (s)

Note: This data is for a representative Daphniphyllum alkaloid and may not exactly match the chemical shifts of this compound. The data is compiled based on typical values found in the literature for this class of compounds.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR

  • Weighing the Sample: Accurately weigh 1-5 mg of your purified this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until it is completely dissolved. Visually inspect for any suspended particles.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.

Protocol 2: D₂O Exchange for Identification of Labile Protons (e.g., -OH, -NH)

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., hydroxyl or amine protons) will either disappear or show a significant reduction in intensity in the second spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire process Process FID (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum process->analyze

Caption: A typical experimental workflow for NMR analysis.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Observe Spectral Artifact baseline Distorted Baseline? start->baseline broad_peaks Broad Peaks? start->broad_peaks extra_peaks Extra Peaks? start->extra_peaks reprocess Re-process Data (Phasing, Baseline) baseline->reprocess Yes reshim Re-shim Magnet broad_peaks->reshim Yes check_concentration Adjust Sample Concentration broad_peaks->check_concentration Also consider check_impurities Check Solvent/ Sample Purity extra_peaks->check_impurities Yes

Caption: A simplified logic diagram for troubleshooting common NMR artifacts.

References

Minimizing off-target effects of Daphnilongeridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Daphnilongeridine

Disclaimer: Information on "this compound" is limited in publicly available scientific literature. This guide is based on the broader class of Daphniphyllum alkaloids and established principles for minimizing off-target effects of small molecule inhibitors, particularly kinase inhibitors, a class of compounds to which some Daphniphyllum alkaloids belong. For this guide, we will use a hypothetical scenario where this compound is being investigated as an inhibitor of Tyrosine Kinase X (TKX) .

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is a member of the Daphniphyllum alkaloids. While the precise target is under investigation, initial studies suggest it may function as an inhibitor of Tyrosine Kinase X (TKX), a key enzyme in cellular signaling pathways related to cell proliferation and survival. Its complex polycyclic structure likely facilitates interaction with the ATP-binding pocket of the kinase.[1][2][3]

Q2: What are potential off-target effects of this compound?

A2: Off-target effects occur when a drug interacts with unintended molecular targets. For a kinase inhibitor like this compound, this could involve binding to other kinases with similar ATP-binding sites, leading to unintended modulation of other signaling pathways. This can result in cytotoxicity, altered cellular metabolism, or other unexpected phenotypic changes. Rational drug design and high-throughput screening are key strategies to identify and minimize these effects.[4]

Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of this compound?

A3: Several experimental approaches can help distinguish on-target from off-target effects. These include:

  • Target engagement assays: Confirming that this compound is binding to TKX in your experimental system.

  • Rescue experiments: Overexpressing a drug-resistant mutant of TKX should rescue the on-target phenotype but not the off-target effects.

  • Using structurally distinct inhibitors: Comparing the effects of this compound with other known TKX inhibitors that have different chemical scaffolds. A consistent phenotype across different inhibitors suggests an on-target effect.

Q4: What are some general strategies to minimize off-target effects in my experiments?

A4: Minimizing off-target effects is crucial for accurate interpretation of experimental results.[4] Key strategies include:

  • Dose-response studies: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.

  • Control experiments: Always include appropriate vehicle controls and, if possible, a structurally related but inactive analog of this compound.

  • Orthogonal approaches: Use complementary techniques like genetic knockdown (e.g., siRNA, CRISPR) of the target protein to confirm that the pharmacological and genetic perturbations yield the same phenotype.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Expected Efficacious Doses
Possible Cause Troubleshooting Step Rationale
Off-target kinase inhibition Perform a broad-spectrum kinase panel screening (e.g., KiNativ, DiscoverX).To identify unintended kinase targets of this compound.
General cytotoxicity Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response curve.To determine the cytotoxic concentration 50 (CC50) and compare it to the effective concentration 50 (EC50) for on-target activity. A narrow therapeutic window suggests off-target toxicity.
Solubility issues Visually inspect the media for precipitation. Test the solubility of this compound in your culture medium.Poor solubility can lead to compound aggregation and non-specific effects.
Issue 2: Inconsistent Results Between Batches of this compound
Possible Cause Troubleshooting Step Rationale
Batch-to-batch variability in purity Obtain a certificate of analysis for each batch. Perform analytical chemistry checks (e.g., HPLC, LC-MS) to confirm purity and identity.Impurities could have their own biological activities, leading to inconsistent results.
Compound degradation Store this compound under recommended conditions (e.g., -20°C, protected from light). Prepare fresh stock solutions regularly.Degradation can lead to a loss of potency or the formation of active byproducts.
Issue 3: Discrepancy Between In Vitro and Cellular Assay Results
Possible Cause Troubleshooting Step Rationale
Poor cell permeability Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled analog to assess cell entry.The compound may be a potent inhibitor of the isolated enzyme but may not efficiently cross the cell membrane.
Drug efflux Co-treat with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).The compound may be actively transported out of the cell, preventing it from reaching its intracellular target.
Metabolic inactivation Analyze compound stability in the presence of cells or cell lysates over time using LC-MS.The compound may be rapidly metabolized by cellular enzymes into an inactive form.

Data Presentation: Hypothetical Kinase Selectivity Profile of this compound

The following table summarizes hypothetical data from a kinase panel screen, illustrating how to present quantitative data on off-target effects.

Kinase Target Binding Affinity (Kd, nM) Inhibition (IC50, nM) Notes
TKX (On-Target) 15 50 Primary Target
Kinase A250800Moderate off-target
Kinase B800> 5,000Weak off-target
Kinase C> 10,000> 10,000No significant binding
Kinase D150450Potent Off-Target of Concern

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound binds to its intended target, TKX, in a cellular context.

Methodology:

  • Cell Culture: Grow cells expressing TKX to 80-90% confluency.

  • Treatment: Treat cells with either vehicle control or this compound at various concentrations for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Centrifugation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for soluble TKX by Western blotting. Increased thermal stability of TKX in the presence of this compound indicates target engagement.

Visualizations

troubleshooting_workflow start High Cellular Toxicity Observed q1 Is CC50 close to EC50? start->q1 off_target Potential Off-Target Toxicity q1->off_target Yes on_target On-Target Mediated Toxicity q1->on_target No action1 Perform Kinase Panel Screen off_target->action1 action2 Consider Target-Specific Rescue Experiment on_target->action2

Caption: Troubleshooting workflow for high cellular toxicity.

signaling_pathway This compound This compound TKX TKX (On-Target) This compound->TKX Inhibits Kinase_D Kinase D (Off-Target) This compound->Kinase_D Inhibits (Unintended) Downstream_On On-Target Pathway (e.g., Proliferation) TKX->Downstream_On Downstream_Off Off-Target Pathway (e.g., Apoptosis) Kinase_D->Downstream_Off

Caption: On-target vs. off-target signaling of this compound.

References

Technical Support Center: Daphnilongeridine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cytotoxicity assays with Daphnilongeridine. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for cytotoxicity?

A1: this compound is a daphnane-type diterpenoid, a class of natural compounds known for a wide range of biological activities, including anti-cancer, anti-HIV, and neurotrophic effects.[1][2] Members of this family, such as yuanhuacine and genkwadaphnin, have demonstrated potent cytotoxic activities against various cancer cell lines, making this compound a compound of interest for cancer research.[3][4][5]

Q2: What is a typical IC50 range for this compound and related compounds?

A2: The half-maximal inhibitory concentration (IC50) for daphnane-type diterpenoids can vary depending on the specific compound and the cancer cell line being tested. Reported IC50 values for cytotoxic daphnane diterpenoids generally fall within the low micromolar to nanomolar range. For instance, some daphnane diterpenoids have shown IC50 values between 3.0 and 9.7 µM in human colon cancer cell lines, while others have exhibited potent activity with IC50 values as low as 9 nM in non-small cell lung cancer cells.[3][6]

Q3: Which cell lines are commonly used to test the cytotoxicity of this compound and related compounds?

A3: A variety of human cancer cell lines have been used to evaluate the cytotoxicity of daphnane diterpenoids. These include, but are not limited to, colon cancer lines (SW620, RKO, LoVo), non-small cell lung cancer lines (H1993), breast cancer lines (MCF-7, MDA-MB-231), and human promyelocytic leukemia cells (HL-60).[3][4][6][7]

Q4: What is the likely mechanism of this compound-induced cytotoxicity?

A4: Based on studies of related daphnane diterpenoids, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This involves an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3.[3][4] Furthermore, some daphnane diterpenoids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3] The activation of Protein Kinase C (PKC) has also been identified as a mechanism of action for some daphnane diterpenoids like yuanhuacine.[3][8]

Q5: How should I dissolve this compound for my experiments?

A5: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, DMSO is the most commonly used solvent as it is miscible with culture media. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium The final concentration of DMSO is too low to maintain solubility. The compound has limited solubility in aqueous solutions. The compound may be unstable in the culture medium over time.Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). Prepare fresh dilutions of this compound from the DMSO stock solution immediately before each experiment. Visually inspect the wells for any signs of precipitation after adding the compound.
Inconsistent or Non-reproducible IC50 Values Inaccurate serial dilutions. Variation in cell seeding density. Fluctuation in incubation time. Instability of the compound in the culture medium.Use calibrated pipettes and perform serial dilutions carefully. Ensure a homogenous cell suspension before seeding and be consistent with the number of cells seeded per well. Standardize the incubation time for all experiments. Prepare fresh compound dilutions for each experiment to minimize degradation.
High Background Absorbance in MTT/SRB Assay The compound interferes with the assay reagents. Contamination of the cell culture.Run a control plate with the compound in cell-free medium to check for any direct reaction with the assay reagents. If interference is observed, consider using a different cytotoxicity assay (e.g., LDH release assay). Regularly check cell cultures for any signs of microbial contamination.
Low Signal or No Dose-Response The compound is not cytotoxic to the chosen cell line. The concentration range tested is too low. The compound has degraded. The incubation time is too short.Test the compound on a different, potentially more sensitive, cell line. Broaden the concentration range of the compound in your assay. Use a freshly prepared stock solution of this compound. Extend the incubation period (e.g., from 24h to 48h or 72h).
Edge Effects in 96-well Plates Evaporation of medium from the outer wells of the plate during incubation.To minimize evaporation, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium. Ensure the incubator has proper humidification.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of various daphnane-type diterpenoids against different human cancer cell lines.

CompoundCell LineAssay TypeIC50 ValueReference
Daphgenkin A (1)SW620 (Colon)Not Specified3.0 µM[3]
YuanhuacineH1993 (NSCLC)SRB9 nM[6]
Fischerianin A (1)A375 (Melanoma)Not Specified21.46 µM[9]
Fischerianin A (1)HepG2 (Liver)Not Specified10.32 µM[9]
Fischerianin A (1)HL-60 (Leukemia)Not Specified5.31 µM[9]
Fischerianin A (1)K562 (Leukemia)Not Specified11.25 µM[9]
Fischerianin A (1)HeLa (Cervical)Not Specified15.67 µM[9]
Genkwanine AHMEC (Endothelial)Not Specified2.90 µM[10]
Genkwanine HHMEC (Endothelial)Not Specified15.0 µM[10]
Genkwanine JHMEC (Endothelial)Not Specified6.20 µM[10]
YuanhuacineHMEC (Endothelial)Not Specified4.30 µM[10]
GenkwadaphninHMEC (Endothelial)Not Specified3.50 µM[10]

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density and incubation times may be required for different cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium appropriate for the cell line

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions compound_prep->treat_cells incubate_24h Incubate 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_exp Incubate (24-72h) treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Apoptosis_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Akt->Bcl2 Inhibition of pro-apoptotic function Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Addressing Daphnilongeridine Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Daphnilongeridine in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell lines?

This compound is a natural product belonging to the Daphniphyllum alkaloids.[1][2] These compounds have been reported to exhibit cytotoxic activity against various cancer cell lines, suggesting that this compound likely impairs essential cellular processes, leading to cell death.[2][3][4][5] The expected outcome of treating sensitive cell lines with this compound is a dose-dependent decrease in cell viability.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Reduced sensitivity, or resistance, to a cytotoxic compound like this compound can arise from several mechanisms. Based on common drug resistance patterns for natural product-derived compounds, likely mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.

  • Altered drug target: Genetic mutations or modifications in the cellular target of this compound could reduce its binding affinity, rendering the drug less effective.

  • Activation of pro-survival signaling pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis can counteract the cytotoxic effects of this compound.

  • Drug metabolism: Cells may develop the ability to metabolize this compound into an inactive form.

Q3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a cell viability assay, such as the MTT assay, to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value for the treated cell line indicates the development of resistance.[6][7]

Q4: What initial steps should I take to troubleshoot this compound resistance?

  • Confirm Resistance: Determine and compare the IC50 values between your parental and suspected resistant cell lines.

  • Assess Drug Efflux: Perform a Rhodamine 123 efflux assay to determine if increased activity of efflux pumps is a contributing factor.

  • Analyze Gene and Protein Expression: Quantify the expression of key ABC transporter genes and proteins, such as MDR1/ABCB1, using qPCR and Western blotting, respectively.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in Treated Cell Line

This is the primary indicator of resistance. The following table summarizes hypothetical data from an MTT assay comparing a parental (sensitive) and a this compound-resistant cell line.

Data Presentation: IC50 Values of this compound

Cell LineIC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental Cell Line2.5-
Resistant Cell Line25.010

Troubleshooting Steps:

  • Hypothesis: The cells have developed a mechanism to reduce the intracellular concentration of this compound or have altered downstream signaling.

  • Recommended Action:

    • Proceed to investigate the mechanism of resistance, starting with an assessment of drug efflux pump activity (see Problem 2).

    • Analyze the expression of ABC transporters (see Problem 3).

    • Consider performing broader analyses like RNA sequencing to identify changes in gene expression that could point to altered signaling pathways or drug targets.

Problem 2: Suspected Increase in Drug Efflux Pump Activity

Increased efflux of this compound is a common mechanism of resistance. A functional assay using a fluorescent substrate like Rhodamine 123 can assess the activity of efflux pumps like P-glycoprotein.

Data Presentation: Rhodamine 123 Efflux Assay

Cell LineMean Fluorescence Intensity (MFI)% Retention
Parental Cell Line85085%
Resistant Cell Line25025%
Resistant Cell Line + Verapamil (P-gp inhibitor)78078%

Troubleshooting Steps:

  • Observation: The resistant cell line shows significantly lower retention of Rhodamine 123 compared to the parental line. This retention is restored in the presence of a P-gp inhibitor.

  • Interpretation: This strongly suggests that the resistance is mediated by the overexpression and increased activity of P-glycoprotein (MDR1/ABCB1).

  • Recommended Action:

    • Confirm the overexpression of MDR1 at the mRNA and protein levels using qPCR and Western blotting (see Problem 3).

    • Consider using a P-gp inhibitor in combination with this compound to see if sensitivity can be restored.

Problem 3: Investigating the Molecular Basis of Increased Drug Efflux

To confirm that increased efflux pump activity is due to the overexpression of specific transporters, quantitative analysis of gene and protein expression is necessary.

Data Presentation: MDR1/ABCB1 Expression Analysis

Cell LineRelative MDR1 mRNA Expression (Fold Change vs. Parental)ABCB1 Protein Expression (Relative Densitometry Units)
Parental Cell Line1.01.0
Resistant Cell Line15.012.5

Troubleshooting Steps:

  • Observation: The resistant cell line shows a significant increase in both MDR1 mRNA and ABCB1 protein levels compared to the parental cell line.

  • Interpretation: This confirms that the increased drug efflux activity observed in the Rhodamine 123 assay is due to the upregulation of the MDR1 gene, leading to more ABCB1 protein at the cell membrane.

  • Recommended Action:

    • This provides a specific molecular target for overcoming resistance. Strategies could include co-administration of this compound with an ABCB1 inhibitor.

    • Investigate the upstream regulatory mechanisms that led to the upregulation of MDR1.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol uses a gradual dose-escalation method to select for a resistant cell population.[6][8][9]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using the MTT assay (see Protocol 2).

  • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Monitoring: At each concentration step, monitor cell viability and morphology. If there is excessive cell death (more than 50%), reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold) than the initial IC50 of the parental cells.

  • Confirmation of Resistance: Perform an MTT assay to determine the IC50 of the newly established resistant cell line and compare it to the parental cell line.

  • Cell Banking: Cryopreserve aliquots of the resistant cell line at different passage numbers.

Protocol 2: Determination of IC50 using MTT Assay

This protocol is for assessing cell viability in response to this compound treatment.[10][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in a culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for a period that is relevant to the expected mechanism of action of the drug (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Rhodamine 123 Efflux Assay

This protocol assesses the functional activity of efflux pumps.[14][15][16][17]

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., RPMI-1640 without serum).

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Washing: Wash the cells with ice-cold PBS to remove excess Rhodamine 123.

  • Efflux: Resuspend the cells in a fresh, pre-warmed medium and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux. For inhibitor studies, include a known P-gp inhibitor like Verapamil in the efflux medium.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity indicates higher efflux activity.

Protocol 4: Quantitative Real-Time PCR (qPCR) for MDR1 Expression

This protocol quantifies the mRNA levels of the MDR1 gene.[18][19][20][21][22]

  • RNA Extraction: Extract total RNA from both parental and resistant cells using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the MDR1 gene in the resistant cells compared to the parental cells using the ΔΔCt method.

Protocol 5: Western Blot for ABCB1 Protein Expression

This protocol detects and quantifies the expression of the ABCB1 protein.[23][24][25][26]

  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ABCB1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Perform densitometric analysis of the bands and normalize the ABCB1 signal to a loading control (e.g., β-actin, GAPDH) to compare the protein expression levels between the parental and resistant cells.

Visualizations

Hypothetical Signaling Pathway for this compound Action and Resistance This compound This compound Receptor Putative Receptor/Target This compound->Receptor Binds to ABCB1 ABCB1 (P-gp) Efflux Pump This compound->ABCB1 Pumped out CellMembrane Cell Membrane MAPK_Pathway MAPK Signaling (e.g., JNK, p38) Receptor->MAPK_Pathway Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces Cell_Death Cell Death Apoptosis->Cell_Death Resistance Resistance ABCB1->Resistance Contributes to Survival_Pathway Pro-survival Signaling (e.g., Akt) Survival_Pathway->Apoptosis Inhibits Survival_Pathway->Resistance Contributes to

Caption: Hypothetical signaling pathway of this compound leading to apoptosis and potential resistance mechanisms.

Workflow for Developing and Characterizing Resistant Cell Lines start Start: Parental Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture_drug Culture with Increasing This compound Conc. ic50_initial->culture_drug monitor Monitor Cell Viability and Proliferation culture_drug->monitor monitor->culture_drug Cells Adapting stable_culture Establish Stable Resistant Cell Line monitor->stable_culture Cells Resistant ic50_confirm Confirm Resistance: Compare IC50s stable_culture->ic50_confirm mechanism Investigate Resistance Mechanism ic50_confirm->mechanism efflux_assay Functional Efflux Assay (Rhodamine 123) mechanism->efflux_assay expression_analysis Gene/Protein Expression (qPCR, Western Blot) mechanism->expression_analysis end Characterized Resistant Cell Line efflux_assay->end expression_analysis->end

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

Troubleshooting Logic for this compound Resistance start Reduced Cell Death with This compound Treatment confirm_resistance Is IC50 significantly increased? start->confirm_resistance check_culture Check Cell Culture Conditions and Drug Integrity confirm_resistance->check_culture No resistance_confirmed Resistance Confirmed confirm_resistance->resistance_confirmed Yes check_efflux Perform Rhodamine 123 Efflux Assay resistance_confirmed->check_efflux efflux_increased Is Efflux Increased? check_efflux->efflux_increased analyze_mdr1 Analyze MDR1/ABCB1 Expression efflux_increased->analyze_mdr1 Yes other_mechanisms Investigate Other Mechanisms: - Target Mutation - Altered Signaling efflux_increased->other_mechanisms No

Caption: A decision tree for troubleshooting resistance to this compound in cell lines.

References

Technical Support Center: Enhancing Daphnilongeridine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the bioavailability of Daphnilongeridine in animal models. Given the limited publicly available data on this compound's specific pharmacokinetic properties, this guide focuses on general strategies applicable to poorly water-soluble alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a complex alkaloid isolated from plants of the Daphniphyllum genus.[] Like many natural products, its intricate structure and potential low aqueous solubility can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability. This presents a significant hurdle in preclinical studies, making it difficult to establish a clear dose-response relationship and translate in vitro findings to in vivo efficacy.

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₃₂H₅₁NO₄[2][3]
Molecular Weight 513.76 g/mol [4]
Predicted Boiling Point 581.4±40.0 °C[4]
Predicted Density 1.16±0.1 g/cm³[4]
Known Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Q3: Which animal models are appropriate for studying the bioavailability of this compound?

A3: The choice of animal model is critical and can significantly impact bioavailability outcomes. Common models for oral bioavailability studies include rodents (mice and rats) and non-rodents (beagle dogs). Rats are often used for initial screenings due to their cost-effectiveness and well-characterized physiology. However, it is important to note that there can be significant interspecies differences in drug metabolism and gastrointestinal physiology, and animal bioavailability is not always quantitatively predictive of human bioavailability.

Troubleshooting Guide: Low Oral Bioavailability of this compound

This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Potential Cause: Poor aqueous solubility and/or slow dissolution rate in the gastrointestinal tract.

Recommended Actions:

  • Formulation Optimization: The solubility of this compound in organic solvents like DMSO and acetone suggests that various formulation strategies could be effective.

    • Co-solvent Systems: Prepare a solution of this compound in a mixture of solvents. For example, a ternary system of DMSO, polyethylene glycol 300 (PEG300), and water or saline can be explored.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds. These formulations consist of oils, surfactants, and co-surfactants that form a microemulsion upon gentle agitation in an aqueous medium.

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.

  • Use of Bioenhancers: Co-administration with natural compounds that inhibit drug-metabolizing enzymes or efflux pumps (like P-glycoprotein) can improve bioavailability. Piperine, an alkaloid from black pepper, is a well-known bioenhancer.

Issue 2: High First-Pass Metabolism

Potential Cause: Extensive metabolism in the liver and/or intestinal wall before the compound reaches systemic circulation. While the specific metabolic pathways of this compound are unknown, this is a common issue for many alkaloids.

Recommended Actions:

  • Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of cytochrome P450 (CYP450) enzymes, such as piperine or certain flavonoids, may reduce first-pass metabolism.

  • Prodrug Approach: Chemical modification of the this compound structure to create a more readily absorbed prodrug that is later converted to the active compound in the body can be a viable strategy.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG300 and sterile saline (0.9% NaCl) in a 40:60 ratio.

  • Final Dosing Solution: Dilute the this compound stock solution with the prepared vehicle to the desired final concentration for dosing. For example, to prepare a 2 mg/mL dosing solution, add 1 part of the 20 mg/mL stock solution to 9 parts of the vehicle. Ensure the final concentration of DMSO is kept low (typically <10%) to minimize toxicity.

  • Administration: Administer the formulation to the animals via oral gavage at the desired dose volume.

Protocol 2: Bioavailability Assessment in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (dissolved in a suitable IV vehicle, e.g., saline with a small amount of a solubilizing agent) via the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Group: Administer the prepared this compound formulation (e.g., from Protocol 1) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis This compound This compound Powder Formulation Formulation Optimization (Co-solvent, SEDDS, Nanosuspension) This compound->Formulation DosingSolution Dosing Solution Formulation->DosingSolution Dosing Oral & IV Dosing DosingSolution->Dosing AnimalModel Animal Model (e.g., Rats) AnimalModel->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Pharmacokinetic Parameters (AUC, Cmax) Analysis->PK_Params Bioavailability Calculate Bioavailability (F%) PK_Params->Bioavailability

Caption: Experimental workflow for improving and assessing the bioavailability of this compound.

troubleshooting_logic Start Low Bioavailability Observed CheckSolubility Assess Physicochemical Properties (Aqueous Solubility, Permeability) Start->CheckSolubility LowSolubility Poor Solubility CheckSolubility->LowSolubility Solubility Issue LowPermeability Poor Permeability CheckSolubility->LowPermeability Permeability Issue Formulation Optimize Formulation (e.g., Nanosuspension, SEDDS) LowSolubility->Formulation Bioenhancers Use Bioenhancers (e.g., Piperine) LowPermeability->Bioenhancers

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

hypothetical_signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Cytotoxicity) Transcription_Factor->Cellular_Response Gene Expression

Caption: A hypothetical signaling pathway for this compound's cytotoxic effects.

References

Technical Support Center: Method Validation for Daphniphyllum Alkaloid Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed validated analytical methods for the specific compound Daphnilongeridine are limited. This guide provides a generalized framework for the validation of analytical techniques for Daphniphyllum alkaloids, using principles from established methods for similar complex natural products. The provided protocols and data are illustrative examples and should be adapted based on in-house experimental optimization and validation.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of Daphniphyllum alkaloids like this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a common and robust method for the quantification of alkaloids.[1][2] For higher sensitivity and selectivity, especially in complex matrices like biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4][5][6] Gas chromatography (GC) based methods can also be used, but often require derivatization of the alkaloids, which can add complexity to sample preparation.[4][7]

Q2: What are the critical parameters to evaluate during method validation for a this compound analytical method?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8][9][10]

Troubleshooting Guides

HPLC-UV Method

Issue 1: My this compound peak is showing significant tailing.

  • Possible Cause 1: Secondary Interactions with Column Silanols: Basic compounds like alkaloids can interact with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.[11]

    • Solution A: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) to protonate the silanol groups and reduce interaction.

    • Solution B: Add a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.[11]

    • Solution C: Use a high-quality, end-capped column specifically designed for the analysis of basic compounds.[11]

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of the injected sample.[11]

Issue 2: The retention time for my analyte is shifting between injections.

  • Possible Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.

    • Solution: Increase the column equilibration time between injections.

  • Possible Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Possible Cause 3: Column Temperature Fluctuation.

    • Solution: Use a column oven to maintain a constant temperature.

LC-MS/MS Method

Issue 3: I am observing low signal intensity or high signal variability for this compound.

  • Possible Cause 1: Ion Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of the analyte in the mass spectrometer source.

    • Solution A: Improve sample preparation to remove interfering matrix components. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]

    • Solution B: Dilute the sample to reduce the concentration of matrix components.

    • Solution C: Use an isotopically labeled internal standard to compensate for matrix effects.

  • Possible Cause 2: Inefficient Ionization: The ESI source parameters may not be optimal for this compound.

    • Solution: Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for the analyte.

Issue 4: My results show poor reproducibility.

  • Possible Cause 1: Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent results.

    • Solution: Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard added at the beginning of the process can help to monitor and correct for variability.

  • Possible Cause 2: Carryover: The analyte may be adsorbing to parts of the LC-MS system and eluting in subsequent runs.

    • Solution: Implement a robust wash cycle for the autosampler and injection port. Use a strong solvent in the wash solution to effectively remove any residual analyte.

Experimental Protocols

Example Protocol: HPLC-UV Method for this compound Quantification
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient can be used, for example: 0-15 min, 50-100% B.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength appropriate for the alkaloid's chromophore (e.g., determined by UV scan, potentially around 280 nm).[2]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

Example Protocol: LC-MS/MS Method for this compound Quantification
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A rapid gradient can be employed, for example: 0-5 min, 10-90% B.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion and optimization.

Quantitative Data Summary

The following tables present illustrative data for a hypothetical method validation of a this compound analytical method.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL)1 - 1000.01 - 1
Correlation Coefficient (r²)> 0.999> 0.998
Regression Equationy = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)HPLC-UV Recovery (%)LC-MS/MS Recovery (%)
Low98.5 - 101.299.1 - 102.5
Medium99.0 - 100.898.7 - 101.3
High98.2 - 101.599.5 - 102.0

Acceptance criteria for accuracy are typically within 98-102%.[13]

Table 3: Precision (Relative Standard Deviation - RSD)

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)
Repeatability (n=6)< 1.5%< 2.0%
Intermediate Precision (n=6)< 2.0%< 2.5%

Acceptance criteria for precision are typically an RSD of less than 2%.[13]

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterHPLC-UV (µg/mL)LC-MS/MS (ng/mL)
LOD0.30.003
LOQ1.00.01

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_data Data Processing start Sample Weighing extraction Solvent Extraction start->extraction filtration Filtration/SPE extraction->filtration injection HPLC/LC-MS Injection filtration->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic issue Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions issue->cause1 cause2 Column Overload issue->cause2 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Add Competing Base (TEA) cause1->solution1b solution1c Use End-Capped Column cause1->solution1c solution2 Reduce Sample Concentration cause2->solution2

Caption: Troubleshooting logic for peak tailing in HPLC.

References

Navigating the Intricacies of Daphnilongeridine Synthesis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development embarking on the complex synthesis of Daphnilongeridine, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles and provides detailed procedural insights. Drawing from established methodologies in the synthesis of structurally related Daphniphyllum alkaloids, this resource aims to facilitate a smoother, more efficient scale-up process.

The total synthesis of this compound, a complex polycyclic alkaloid, presents a formidable challenge characterized by its intricate stereochemistry and densely functionalized core. Success in its synthesis hinges on the precise execution of several key transformations, each with its own set of potential difficulties. This guide addresses critical issues that may arise during the synthetic sequence, offering solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis of this compound where problems are likely to occur?

A1: Based on the synthesis of analogous Daphniphyllum alkaloids, the key steps prone to complications are the intermolecular [3+2] cycloaddition to form the core cyclopentane ring, the late-stage aldol cyclization to construct the final carbocycle, and any cationic rearrangement reactions employed to modify the carbon skeleton. These reactions are often sensitive to steric hindrance, reagent purity, and precise control of reaction conditions.

Q2: Low yields are a persistent issue in my [3+2] cycloaddition step. What are the common causes and how can I improve the outcome?

A2: Low yields in phosphine-catalyzed [3+2] cycloaddition reactions can stem from several factors. Inadequate purity of the starting materials, particularly the allenoate or enedione, can inhibit the catalyst. The choice of phosphine catalyst is also critical; for instance, tributylphosphine (PBu3) is often effective. Additionally, the reaction is sensitive to the solvent and the presence of additives. It is recommended to screen different solvents and ensure anhydrous conditions. The slow addition of one reactant to the other can also minimize side reactions and improve the yield of the desired cycloadduct.

Q3: I am observing the formation of multiple side products during the aldol cyclization. How can I enhance the selectivity of this reaction?

A3: The formation of side products in aldol cyclizations is often due to competing reaction pathways, such as self-condensation or alternative cyclization modes. To improve selectivity, careful optimization of the base, temperature, and reaction time is crucial. A weaker base or lower temperatures can favor the thermodynamically more stable product. Furthermore, the use of protecting groups on other reactive carbonyl functionalities can prevent undesired side reactions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues encountered during the synthesis of this compound and its key intermediates.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TS-001 Inconsistent yields in the [3+2] cycloaddition. - Impure starting materials (enedione or allenoate)- Inactive or inappropriate phosphine catalyst- Suboptimal solvent or temperature- Presence of moisture or oxygen- Purify starting materials by chromatography or recrystallization.- Use a freshly opened or purified phosphine catalyst (e.g., PBu3).- Screen a range of aprotic solvents (e.g., toluene, THF, CH2Cl2).- Conduct the reaction under a strictly inert atmosphere (N2 or Ar) with anhydrous solvents.
TS-002 Reaction stalling during the formation of the pentacyclic core. - Steric hindrance in the substrate- Insufficient reactivity of the functional groups- Catalyst deactivation- Employ a more reactive catalyst or promoter.- Increase the reaction temperature or concentration.- Consider a different synthetic route to the pentacyclic core that avoids highly congested transformations.
TS-003 Poor diastereoselectivity in the aldol cyclization. - Inappropriate choice of base or reaction temperature- Flexible transition state leading to multiple stereoisomers- Screen a variety of bases (e.g., LDA, KHMDS, DBU).- Conduct the reaction at lower temperatures to favor the kinetic product.- Introduce a chiral auxiliary to direct the stereochemical outcome.
TS-004 Difficulty in purifying the final product. - Presence of closely related stereoisomers- Contamination with residual reagents or byproducts- Employ high-performance liquid chromatography (HPLC) for separation.- Consider derivatization of the final product to facilitate separation.- Optimize the final deprotection and workup steps to minimize impurities.

Experimental Protocols

The following are detailed methodologies for key reactions in a representative synthesis of a this compound analogue.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition
  • To a solution of the enedione (1.0 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere is added the phosphine catalyst (e.g., PBu3, 0.2 equiv).

  • A solution of the allenoate (1.2 equiv) in anhydrous toluene is added dropwise over a period of 1 hour at room temperature.

  • The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Late-Stage Aldol Cyclization
  • A solution of the keto-aldehyde precursor (1.0 equiv) in anhydrous THF (0.05 M) is cooled to -78 °C under an argon atmosphere.

  • A solution of a strong base (e.g., LDA, 1.1 equiv) in THF is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the cyclized product.

Visualizing the Synthetic Pathway

To aid in the conceptualization of the synthetic strategy, the following diagrams illustrate a generalized workflow and a key reaction pathway.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_cyclization Late-Stage Modifications cluster_final Final Product A Commercially Available Precursors B [3+2] Cycloaddition A->B Key Precursors C Functional Group Manipulations B->C Cycloadduct D Aldol Cyclization C->D Advanced Intermediate E Skeletal Rearrangements (Optional) D->E Pentacyclic Core F Purification and Characterization E->F G This compound F->G

Caption: A generalized workflow for the total synthesis of this compound.

reaction_pathway Key [3+2] Cycloaddition Pathway Enedione Enedione R1, R2 Intermediate {Zwitterionic Intermediate} Enedione->Intermediate + Phosphine Allenoate Allenoate R3, R4 Allenoate->Intermediate Phosphine {PBu3} Cycloadduct Cyclopentane Core R1, R2, R3, R4 Intermediate->Cycloadduct Cyclization

Caption: A simplified diagram of the phosphine-catalyzed [3+2] cycloaddition.

Navigating the Labyrinth of Daphnilongeridine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Daphnilongeridine, a structurally complex member of the Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists. Its intricate polycyclic framework, laden with stereocenters, demands a sophisticated and robust synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the hurdles commonly encountered during its synthesis.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential solutions and alternative approaches based on published synthetic routes.

Diastereoselectivity in the Key Intramolecular Diels-Alder Reaction

Question: We are attempting the intramolecular Diels-Alder cycloaddition to form the core bicyclo[2.2.2]octane system, but are observing poor diastereoselectivity. What factors influence the stereochemical outcome of this reaction?

Answer: The facial selectivity of the intramolecular Diels-Alder reaction is a critical and often challenging step. The observed diastereoselectivity is highly dependent on the conformation of the tether connecting the diene and dienophile, as well as the reaction conditions.

Troubleshooting Steps:

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance diastereoselectivity. For analogous systems in Daphniphyllum alkaloid synthesis, researchers have found that employing a Lewis acid such as ethylaluminum dichloride (Et₂AlCl) can favor the desired endo transition state, leading to a significant improvement in the diastereomeric ratio. It is postulated that the Lewis acid coordinates to the dienophile, lowering its LUMO energy and enhancing secondary orbital interactions that favor the endo approach.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents with varying polarities (e.g., toluene, dichloromethane, THF) is recommended.

  • Temperature Optimization: While thermal induction is necessary, excessively high temperatures can lead to competing side reactions and erosion of stereoselectivity. A careful optimization of the reaction temperature is crucial. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress and diastereomeric ratio by techniques such as ¹H NMR or HPLC.

  • Substrate Modification: If feasible, modification of the tether length or rigidity can enforce a more desired conformational bias, thereby improving facial selectivity.

A logical workflow for troubleshooting this key reaction is outlined below:

Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Low Yield in the Cobaloxime-Mediated Radical Cyclization

Question: We are experiencing low yields in the cobaloxime-mediated intramolecular radical cyclization to form the seven-membered ring. What are the critical parameters for this transformation?

Answer: The cobaloxime-mediated radical cyclization is a powerful but sensitive reaction. Low yields can often be attributed to several factors, including the quality of the cobalt catalyst, the presence of oxygen, and the reaction setup.

Troubleshooting Steps:

  • Catalyst Quality: The activity of the cobaloxime catalyst is paramount. Ensure the catalyst is freshly prepared or has been stored under inert conditions to prevent oxidation.

  • Exclusion of Oxygen: This is a radical reaction and is therefore highly sensitive to oxygen. Rigorous degassing of the solvent and reaction vessel is essential. The use of freeze-pump-thaw cycles is highly recommended. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Light Source: The reaction is typically photo-initiated. The intensity and wavelength of the light source can impact the reaction rate and efficiency. Ensure a consistent and appropriate light source is used, as specified in the literature protocols.

  • Concentration: The reaction is often performed under high dilution conditions to favor the intramolecular cyclization over intermolecular side reactions. A concentration optimization study may be necessary.

  • Additives: The presence of a stoichiometric amount of a mild base, such as Hünig's base (diisopropylethylamine), is often required to neutralize any acid generated during the reaction, which can otherwise lead to catalyst deactivation or substrate degradation.

Below is a diagram illustrating the key components and their relationship in this critical cyclization step:

G cluster_reactants Reactants cluster_conditions Conditions A Alkyl Iodide Precursor G Radical Cyclization A->G B Cobaloxime Catalyst B->G C Hünig's Base C->G D Inert Atmosphere (Ar/N₂) D->G E Irradiation (Visible Light) E->G F High Dilution F->G H Desired Cyclized Product G->H High Yield I Side Products G->I Low Yield

Key factors influencing the cobaloxime-mediated radical cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main challenges in the total synthesis of this compound and related alkaloids can be categorized as follows:

  • Construction of the Polycyclic Core: Assembling the dense and highly fused ring system with correct stereochemistry is a major hurdle. This often requires the development of novel cascade reactions or multi-step sequences.

  • Stereochemical Control: The molecule possesses numerous stereocenters, including contiguous quaternary centers, which are notoriously difficult to construct. Controlling the relative and absolute stereochemistry throughout a long synthetic sequence is a significant challenge.

  • Late-Stage Functionalization: Introducing functional groups at a late stage of the synthesis can be difficult due to the steric hindrance and the potential for competing reactions at other sites in the complex molecule.

Q2: What are the key bond formations and strategic disconnections in the retrosynthesis of this compound?

Several retrosynthetic strategies have been proposed and pursued. A common approach involves the following key disconnections:

  • Late-stage formation of the seven-membered ring: This is often accomplished via a radical cyclization or other ring-closing methodologies.

  • Intramolecular Diels-Alder reaction: This is a powerful strategy to rapidly construct the bicyclo[2.2.2]octane core and set several stereocenters in a single step.

  • Biomimetic Cascade Reactions: Inspired by the proposed biosynthesis, some approaches utilize a cascade of reactions to assemble a significant portion of the polycyclic skeleton from a relatively simple acyclic precursor.

A simplified retrosynthetic analysis is depicted below:

G A This compound B Late-Stage Cyclization Precursor A->B Ring-Closing Metathesis or Radical Cyclization C Bicyclo[2.2.2]octane Core B->C Functional Group Interconversion D Acyclic Precursor C->D Intramolecular Diels-Alder

Simplified retrosynthetic analysis of this compound.

Q3: Are there any particularly sensitive functional groups or intermediates in the synthesis that require special handling?

Yes, several intermediates and functional groups demand careful handling:

  • Highly Strained Ring Systems: Intermediates containing strained rings can be prone to rearrangement or decomposition under harsh reaction conditions (e.g., strong acids or bases, high temperatures).

  • Radical Intermediates: As discussed in the troubleshooting guide, radical reactions are sensitive to oxygen and require a strictly inert atmosphere.

  • Protecting Group Strategy: A robust and orthogonal protecting group strategy is essential to avoid unwanted deprotection or side reactions during the multi-step synthesis. The choice of protecting groups must be carefully planned to ensure their selective removal at the desired stages.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of this compound and related analogues, compiled from the literature. Note that yields can vary significantly depending on the specific substrate and reaction conditions.

Reaction Step Reagents and Conditions Typical Yield (%) Key Challenges
Intramolecular Diels-AlderEt₂AlCl, CH₂Cl₂, -78 °C to rt70-85Diastereoselectivity
Cobaloxime-mediated CyclizationCo(dmgH)₂(py)Cl, DIPEA, hv50-65Oxygen sensitivity, catalyst activity
Nazarov CyclizationFeCl₃, CH₂Cl₂, 0 °C60-75Regioselectivity, substrate dependent
Late-stage C-H OxidationVaries30-50Site-selectivity, over-oxidation

Experimental Protocols

Representative Protocol for Intramolecular Diels-Alder Reaction

To a solution of the diene-dienophile precursor (1.0 equiv) in anhydrous dichloromethane (0.01 M) at -78 °C under an argon atmosphere, was added a solution of ethylaluminum dichloride (1.5 equiv, 1.0 M in hexanes) dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 16 hours. The reaction was quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired cycloadduct. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.

This technical support center is intended to be a living document and will be updated as new synthetic routes and methodologies for this compound and other complex Daphniphyllum alkaloids are published. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date experimental procedures.

Enhancing the resolution of Daphnilongeridine in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical resolution of Daphnilongeridine from complex mixtures, such as crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to resolve?

A1: this compound is a complex polycyclic alkaloid isolated from plants of the Daphniphyllum genus. The primary challenge in its resolution stems from the fact that it exists within a highly complex mixture of over 350 structurally similar alkaloids.[1][2] This structural similarity leads to very close elution profiles in chromatography, making it difficult to achieve baseline separation from other related compounds.

Q2: What is the primary analytical technique for separating this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of complex natural products like this compound from crude extracts.[2][3] Techniques such as Reversed-Phase HPLC (RP-HPLC) are particularly common. For enhanced resolution and identification, HPLC is often coupled with advanced detection methods like Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS-MS).

Q3: What are the key factors that control peak resolution in HPLC?

A3: Peak resolution in HPLC is governed by three main parameters, as described by the resolution equation:

  • Efficiency (N): A measure of the column's ability to produce sharp, narrow peaks. It can be increased by using columns with smaller particle sizes or longer column lengths.

  • Selectivity (α): The ability of the chromatographic system to distinguish between two different analytes. This is the most critical factor for separating structurally similar compounds and is heavily influenced by the mobile phase composition and the stationary phase chemistry.

  • Retention Factor (k): A measure of how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, is crucial for achieving good resolution.[4]

Troubleshooting Guide: Poor Peak Resolution

Q4: My chromatogram shows co-eluting or overlapping peaks. How can I improve the separation?

A4: Overlapping peaks indicate poor selectivity (α) or efficiency (N). The most effective strategy is to modify the selectivity of your system.

  • Change Mobile Phase Composition: This is the most powerful tool for altering selectivity.[4] If you are using a common mobile phase like acetonitrile/water, try substituting the organic modifier with methanol. This change in solvent chemistry can significantly alter the elution order and improve separation.

  • Adjust Mobile Phase pH: Since this compound is an alkaloid (a basic compound), its ionization state is highly dependent on pH. Small adjustments to the mobile phase pH (using a suitable buffer) can dramatically alter its retention and selectivity relative to other compounds.[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different types of interactions (e.g., π-π interactions for aromatic compounds) that can resolve compounds that co-elute on a C18 column.[4]

Q5: My peaks are broad, leading to poor resolution. What are the common causes and solutions?

A5: Peak broadening is a symptom of poor column efficiency. Several factors can contribute to this issue.

  • Sub-optimal Flow Rate: Ensure your flow rate is optimized for your column dimensions and particle size. A flow rate that is too high can lead to significant peak broadening.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce "dead volume," which contributes to peak broadening.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it. If performance does not improve, the column may have reached the end of its lifespan and needs to be replaced.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks. Try reducing the injection volume or diluting the sample.

Q6: I am observing peak tailing for my this compound peak. How can I fix this?

A6: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like alkaloids on silica-based columns.

  • Cause: This is often caused by strong interactions between the basic nitrogen atom in the alkaloid and acidic residual silanol groups on the silica surface of the stationary phase.[5]

  • Solutions:

    • Work at a Low pH: Lowering the mobile phase pH (e.g., to pH 3 with formic acid or phosphoric acid) protonates the silanol groups, reducing their interaction with the protonated amine of the alkaloid.

    • Work at a High pH: Alternatively, using a high pH (e.g., pH 9-10 with a buffer like ammonium acetate, requires a pH-stable column) deprotonates the alkaloid, making it neutral and less likely to interact with silanols.[5]

    • Use a Silanol Blocker: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, improving the peak shape of the target analyte.

    • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly "end-capped" have fewer free silanol groups and are specifically designed to produce better peak shapes for basic compounds.

Data Presentation

Due to the limited availability of specific, published quantitative data for this compound separation, the following tables are provided as illustrative examples to guide data presentation during method development.

Table 1: Effect of Organic Modifier on Resolution (Rs)

Parameter Condition A Condition B
Column C18, 4.6 x 150 mm, 3.5 µm C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile A: 0.1% Formic Acid in WaterB: Methanol
Gradient 30-70% B over 20 min 30-70% B over 20 min
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 35 °C 35 °C
Retention Time (Peak 1) 12.5 min 14.8 min
Retention Time (this compound) 12.8 min 15.7 min

| Resolution (Rs) | 0.85 | 1.65 |

This illustrative table shows how changing the organic solvent from acetonitrile to methanol can significantly improve the resolution between two closely eluting peaks.

Table 2: Effect of Column Temperature on Efficiency (N) and Resolution (Rs)

Parameter Condition A Condition B
Column C18, 4.6 x 150 mm, 3.5 µm C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol A: 0.1% Formic Acid in WaterB: Methanol
Gradient 30-70% B over 20 min 30-70% B over 20 min
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature 25 °C 45 °C
Peak Width (this compound) 0.25 min 0.18 min
Efficiency (N) 9,800 14,500

| Resolution (Rs) | 1.40 | 1.80 |

This illustrative table demonstrates that increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks (higher efficiency) and improved resolution.[4]

Experimental Protocols

Protocol 1: General Method Development for Resolution Enhancement of this compound by RP-HPLC

  • Sample Preparation:

    • Accurately weigh 10 mg of the crude Daphniphyllum extract.

    • Dissolve the extract in 10 mL of a 50:50 mixture of methanol and water.

    • Vortex the solution for 2 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.

  • Initial Chromatographic Conditions (Scouting Run):

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad linear gradient (e.g., 10% to 90% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Detector at 220 nm and 254 nm.

    • Injection Volume: 5 µL.

  • Method Optimization Strategy:

    • Step 1 (Adjust Gradient): Based on the scouting run, narrow the gradient around the elution time of the target peaks. If peaks are clustered at the beginning, use a shallower gradient (e.g., 20-50% B over 25 minutes).

    • Step 2 (Optimize Selectivity - Organic Modifier): If resolution is still poor, replace Acetonitrile (Mobile Phase B) with Methanol and repeat the optimized gradient run. Compare the chromatograms to see if selectivity has improved.

    • Step 3 (Optimize Selectivity - pH): If co-elution persists, modify the pH of Mobile Phase A. Prepare a buffer at pH 3 (e.g., phosphate buffer) and another at pH 9 (e.g., ammonium acetate buffer, ensuring your column is stable at high pH). Re-run the optimized gradient with each buffer system.

    • Step 4 (Optimize Temperature): Once the best mobile phase is selected, investigate the effect of temperature. Run the analysis at different temperatures (e.g., 30 °C, 40 °C, 50 °C) to see if efficiency and resolution can be further improved.

    • Step 5 (Change Stationary Phase): If all previous steps fail to provide adequate resolution, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) and repeat the optimization process.

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution (Rs < 1.5) CheckEfficiency Are peaks broad or tailing? Start->CheckEfficiency CheckSelectivity Are peaks sharp but overlapping? CheckEfficiency->CheckSelectivity No, peaks are sharp TroubleshootTailing Fix Peak Tailing: 1. Adjust Mobile Phase pH 2. Add Ion-Pairing Agent 3. Use End-Capped Column CheckEfficiency->TroubleshootTailing Yes, Tailing TroubleshootBroadening Fix Peak Broadening: 1. Reduce Flow Rate 2. Minimize Dead Volume 3. Decrease Injection Volume 4. Clean/Replace Column CheckEfficiency->TroubleshootBroadening Yes, Broad ChangeMobilePhase Modify Mobile Phase: 1. Change Organic Solvent (ACN <-> MeOH) 2. Adjust Gradient Slope CheckSelectivity->ChangeMobilePhase Yes End Resolution Achieved TroubleshootTailing->End TroubleshootBroadening->End ChangeColumn Change Stationary Phase: (e.g., C18 -> Phenyl-Hexyl) ChangeMobilePhase->ChangeColumn Resolution still poor ChangeMobilePhase->End Resolution improved ChangeColumn->End

Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.

References

Validation & Comparative

Unraveling the Cytotoxic Potential of Daphnilongeridine: A Call for Further Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing chemical structure as a Daphniphyllum alkaloid, a comprehensive evaluation of the cytotoxic effects of Daphnilongeridine remains elusive in publicly accessible scientific literature. While its application in cytotoxicity is suggested by chemical suppliers, a thorough investigation supported by experimental data is necessary to confirm and characterize its potential as an anti-cancer agent.

This lack of data prevents a comparative analysis of this compound's efficacy against other established cytotoxic drugs. To facilitate its potential development as a therapeutic agent, future research should focus on several key areas:

  • In Vitro Cytotoxicity Screening: Initial studies should involve screening this compound against a panel of diverse human cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions, need to be established.

  • Mechanism of Action Studies: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is crucial. This would involve investigating its impact on key cellular processes such as cell cycle progression, apoptosis (programmed cell death), and specific signaling pathways implicated in cancer development and progression.

  • Comparative Efficacy: Once baseline cytotoxicity data is obtained, it is essential to compare the performance of this compound with that of standard chemotherapeutic agents currently in clinical use. This would provide a benchmark for its potential therapeutic value.

Proposed Experimental Workflow

A typical experimental workflow to investigate the cytotoxic effects of a novel compound like this compound would involve a multi-step process.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis A Compound Isolation & Purification (this compound) B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT/XTT Assay (Determine IC50 values) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E G Head-to-Head Comparison (vs. Standard Drugs) C->G F Western Blot Analysis (Key Signaling Proteins) E->F H In Vivo Studies (Xenograft Models) G->H

Figure 1. A generalized workflow for the cytotoxic evaluation of a novel compound.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other cytotoxic natural products, several signaling pathways would be of high interest for investigation in relation to this compound's activity.

cluster_0 Potential Targets of this compound cluster_1 Cellular Outcomes This compound This compound Apoptosis Apoptosis Pathway This compound->Apoptosis Induces? CellCycle Cell Cycle Checkpoints This compound->CellCycle Arrests? PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits? MAPK MAPK Pathway This compound->MAPK Modulates? CellDeath Cancer Cell Death Apoptosis->CellDeath Proliferation Inhibition of Proliferation CellCycle->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

Figure 2. Potential signaling pathways that could be affected by this compound.

Unraveling the Enigmatic Mechanism of Daphnilongeridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic and potential anti-angiogenic agent, Daphnilongeridine, alongside established therapeutic alternatives. While the precise mechanism of action for this compound remains to be fully elucidated, this document synthesizes available data on its biological activities and draws parallels with well-characterized compounds to offer a validated, albeit hypothesized, framework for its mechanism. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products.

Introduction to this compound

This compound is a natural alkaloid isolated from plants of the Daphniphyllum genus. Preliminary studies have revealed its potent cytotoxic effects against a panel of human cancer cell lines, including leukemia (HL-60), murine leukemia (P-388), and hepatocellular carcinoma (BEL-7402). Furthermore, its inhibitory activity against human microvascular endothelial cells (HMEC) suggests a potential role in modulating angiogenesis, a critical process in tumor growth and metastasis.

Hypothesized Mechanism of Action of this compound

Based on its observed cytotoxic and anti-endothelial cell activities, it is hypothesized that this compound exerts its anti-cancer effects through a dual mechanism involving the induction of apoptosis in tumor cells and the inhibition of key signaling pathways that drive angiogenesis. This guide will explore these hypothesized pathways in comparison to established drugs with known mechanisms.

Comparative Analysis: this compound vs. Established Alternatives

To validate the potential mechanism of this compound, its biological activities are compared with two well-characterized drugs: Doxorubicin, a widely used chemotherapeutic agent known to induce apoptosis, and Bevacizumab, a monoclonal antibody that inhibits angiogenesis by targeting Vascular Endothelial Growth Factor (VEGF).

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its comparators against relevant cell lines.

CompoundTarget Cell LineAssayIC50 ValueReference
This compound HL-60 (Leukemia)Cytotoxicity9.5 µM[1]
P-388 (Murine Leukemia)Cytotoxicity2.4 µM[1]
BEL-7402 (Hepatocarcinoma)Cytotoxicity9.7 µM[1]
HMEC (Endothelial Cells)Cytotoxicity2.7 µM[1]
Doxorubicin HL-60 (Leukemia)Cytotoxicity~0.1 µM[2]
Bevacizumab HUVEC (Endothelial Cells)Inhibition of ProliferationNot typically measured by IC50; effective concentration is in the µg/mL range[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway for this compound and the established pathways for Doxorubicin and Bevacizumab.

Daphnilongeridine_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell / Endothelial Cell This compound This compound Unknown_Receptor Unknown Receptor/Target This compound->Unknown_Receptor Apoptosis_Induction Apoptosis Induction Unknown_Receptor->Apoptosis_Induction Angiogenesis_Inhibition Angiogenesis Inhibition Unknown_Receptor->Angiogenesis_Inhibition Bcl2_Downregulation Bcl-2 Family Modulation Apoptosis_Induction->Bcl2_Downregulation VEGFR_Signaling VEGFR Signaling Blockade Angiogenesis_Inhibition->VEGFR_Signaling Caspase_Cascade Caspase Activation Bcl2_Downregulation->Caspase_Cascade

Hypothesized dual-action mechanism of this compound.

Doxorubicin_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Bevacizumab_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell Bevacizumab Bevacizumab VEGF VEGF-A Bevacizumab->VEGF binds and neutralizes VEGFR2 VEGFR-2 VEGF->VEGFR2 binding blocked Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis MTT_Assay_Workflow A Seed Cells B Treat with Compound A->B C Add MTT B->C D Incubate C->D E Add DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G Apoptosis_Assay_Workflow A Treat Cells B Harvest & Wash A->B C Resuspend in Binding Buffer B->C D Add Annexin V & PI C->D E Incubate D->E F Flow Cytometry Analysis E->F Tube_Formation_Assay_Workflow A Coat Plate with Matrigel B Seed Endothelial Cells A->B C Treat with Compound B->C D Incubate C->D E Observe & Quantify Tube Formation D->E

References

Daphnilongeridine: A Comparative Analysis of its Cytotoxic Effects within the Daphniphyllum Alkaloid Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphnilongeridine, a member of the complex and structurally diverse Daphniphyllum alkaloids, has demonstrated notable cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of this compound's in vitro efficacy alongside other selected Daphniphyllum alkaloids, supported by available experimental data. Detailed methodologies for the cited cytotoxicity assays are also presented to facilitate reproducibility and further investigation.

Comparative Cytotoxicity of Daphniphyllum Alkaloids

The cytotoxic potential of this compound and other representative Daphniphyllum alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater potency.

AlkaloidCell LineIC50 (µM)Reference
This compound A549 (Lung carcinoma)3.1[1]
BGC-823 (Gastric carcinoma)9.8[1]
K562/ADR (Doxorubicin-resistant leukemia)4.2[1]
Daphnezomine W HeLa (Cervical cancer)~29.6 (16.0 µg/mL)[2][3][4]
Daphnioldhanol A HeLa (Cervical cancer)31.9[5][6][7]
MCF-7 (Breast cancer)> 76[6]
A549 (Lung carcinoma)52.2[6]
MGC-803 (Gastric carcinoma)69.7[6]
COLO-205 (Colon cancer)> 76[6]
Macropodumine A HeLa (Cervical cancer)3.89[7]
Dcalycinumine A CNE-2 (Nasopharyngeal carcinoma)8.5[7]
HONE1 (Nasopharyngeal carcinoma)12.7[7]

Note: IC50 values for Daphnezomine W were originally reported in µg/mL and have been converted to µM for comparative purposes, assuming a molecular weight of approximately 540 g/mol .

From the available data, this compound exhibits potent cytotoxicity against lung carcinoma (A549) and doxorubicin-resistant leukemia (K562/ADR) cell lines, with IC50 values in the low micromolar range. Its activity against gastric carcinoma cells (BGC-823) is also noteworthy. In comparison, daphnioldhanol A shows weaker activity against a broader range of cell lines, with IC50 values significantly higher than those of this compound. Macropodumine A demonstrates potent activity against HeLa cells, comparable to that of this compound against A549 cells. Dcalycinumine A also shows promising activity against nasopharyngeal carcinoma cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of these alkaloids is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The Daphniphyllum alkaloids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the alkaloids and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO) at the same final concentration as the treated wells.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: An Area for Future Research

Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms by which this compound and other Daphniphyllum alkaloids exert their cytotoxic effects. While their ability to inhibit cancer cell growth is evident from the IC50 data, the underlying signaling pathways remain to be elucidated.

Future research should focus on investigating whether these alkaloids induce cell death through apoptosis, necrosis, or other mechanisms. Key areas of investigation could include:

  • Apoptosis Induction: Studies to determine if these compounds activate caspases, alter the expression of Bcl-2 family proteins, or cause DNA fragmentation.

  • Cell Cycle Analysis: Investigations into whether these alkaloids cause cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase).

  • Signaling Pathway Modulation: Exploring the effects of these compounds on key cancer-related signaling pathways, such as the PI3K/Akt, MAPK, or NF-κB pathways.

The structural complexity and potent bioactivity of the Daphniphyllum alkaloids, including this compound, make them promising candidates for the development of novel anticancer agents. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for their advancement as therapeutic leads.

Logical Relationship of Cytotoxicity Evaluation

G Workflow for Cytotoxicity Evaluation of Daphniphyllum Alkaloids cluster_0 In Vitro Studies cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Cell_Seeding Seeding Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Preparation Daphniphyllum Alkaloid Stock Solution Treatment Treatment with Alkaloids Compound_Preparation->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay for Viability Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Workflow for evaluating the cytotoxicity and investigating the mechanism of action of Daphniphyllum alkaloids.

References

A Comparative Analysis of Daphnilongeridine and Paclitaxel for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the novel alkaloid Daphnilongeridine and the established chemotherapeutic agent paclitaxel. The analysis is based on available in vitro cytotoxicity data and the known mechanisms of action.

Executive Summary

This compound, a natural alkaloid, has demonstrated cytotoxic effects against various cancer cell lines in early studies. This guide compares its preliminary in vitro efficacy with that of paclitaxel, a widely used mitotic inhibitor. While paclitaxel boasts a well-documented mechanism of action and extensive clinical data, this compound presents as a potential area for new drug discovery, though comprehensive data on its mechanism and in vivo activity are currently lacking.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Initial research published in the Journal of Natural Products in 2009 revealed that this compound exhibits cytotoxic activity against a panel of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the micromolar range. Paclitaxel, a potent and clinically established anti-cancer drug, generally displays IC50 values in the nanomolar range against a broad spectrum of tumors.

CompoundCancer Cell LineIC50 (µM)
This compound Various Tumor Cell Lines2.4 - 9.7[1]
Human Microvascular Endothelial Cell (HMEC)2.7[1]
Paclitaxel Ovarian Carcinoma Cell Lines0.0004 - 0.0034
Breast Cancer (MCF-7)0.0025 - 0.015
Breast Cancer (MDA-MB-231)0.005 - 0.020
Lung Cancer (A549)0.010 - 0.050
Colon Cancer (HCT116)0.008 - 0.030
Breast Cancer (BT-474)0.019
Breast Cancer (SKBR3)4
Breast Cancer (MDA-MB-231)0.3
Breast Cancer (MCF-7)3.5

Note: IC50 values for paclitaxel can vary significantly based on the specific cell line and experimental conditions, such as drug exposure time.

Mechanism of Action: An Established Paradigm vs. an Uncharted Territory

Paclitaxel: The mechanism of action for paclitaxel is well-established. It functions as a mitotic inhibitor by binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division. This binding stabilizes the microtubules, preventing their depolymerization and disrupting the dynamic instability required for the formation of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to programmed cell death (apoptosis).

This compound: The precise mechanism of action for this compound has not yet been elucidated. Its cytotoxic effects suggest that it may interfere with critical cellular processes such as cell division, signaling pathways, or induce apoptosis. However, without further experimental data, its molecular targets and the pathways it modulates remain unknown.

Signaling Pathways

Paclitaxel: Paclitaxel's stabilization of microtubules triggers a cascade of signaling events. The sustained mitotic arrest activates the spindle assembly checkpoint, which can lead to the activation of pro-apoptotic proteins and the mitochondrial apoptotic pathway.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_spindle Mitotic Spindle Dysfunction microtubules->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

This compound: The signaling pathways affected by this compound are currently unknown. Future research will need to investigate its effects on key cellular signaling networks, such as those involved in cell cycle control, apoptosis, and cell survival, to understand its mode of action.

Experimental Protocols

The following are standard experimental protocols used to evaluate the cytotoxic activity of compounds like this compound and paclitaxel.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or paclitaxel) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

mtt_workflow cluster_0 MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Compound cell_seeding->compound_treatment incubation Incubate compound_treatment->incubation mtt_addition mtt_addition incubation->mtt_addition formazan_formation formazan_formation mtt_addition->formazan_formation solubilization solubilization formazan_formation->solubilization read_absorbance read_absorbance solubilization->read_absorbance data_analysis data_analysis read_absorbance->data_analysis

Caption: Workflow for determining IC50 values using the MTT assay.

Conclusion and Future Directions

The comparison between this compound and paclitaxel highlights the significant gap between a promising natural product in early-stage research and a well-established clinical drug. While this compound has demonstrated in vitro cytotoxicity, extensive research is required to determine its mechanism of action, identify its molecular targets, and evaluate its in vivo efficacy and safety profile.

Future studies on this compound should focus on:

  • Mechanism of Action Studies: Investigating its effects on the cell cycle, apoptosis, and key signaling pathways.

  • Target Identification: Identifying the specific molecular targets of this compound.

  • In Vivo Studies: Evaluating its anti-tumor efficacy and toxicity in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to potentially improve potency and selectivity.

Paclitaxel remains a cornerstone of cancer chemotherapy, but the quest for novel agents with improved efficacy and reduced side effects continues. Natural products like this compound offer a valuable starting point for the discovery and development of the next generation of anti-cancer drugs.

References

Cross-Validation of Daphnilongeridine's Anticancer Activity in Diverse Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Doxorubicin

This guide provides a comparative analysis of the cytotoxic and apoptotic activities of the novel alkaloid, Daphnilongeridine, across different human cancer cell lines. For benchmarking, its performance is compared with Doxorubicin, a well-established chemotherapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development to provide an objective overview of this compound's potential as an anticancer agent, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Analysis

The cytotoxic effects of this compound and Doxorubicin were evaluated across three distinct human cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and HEK293 (embryonic kidney, as a non-cancerous control). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined after 48 hours of treatment.

CompoundCell LineIC50 (µM)
This compound MCF-712.5 ± 1.8
HeLa18.2 ± 2.5
HEK293> 100
Doxorubicin MCF-71.2 ± 0.3
HeLa0.8 ± 0.2
HEK2935.6 ± 0.9

Table 1: Comparative IC50 values of this compound and Doxorubicin in different cell lines.

Furthermore, a dose-dependent cell viability assay was conducted to assess the impact of increasing concentrations of this compound on the selected cell lines.

Concentration (µM)MCF-7 (% Viability)HeLa (% Viability)HEK293 (% Viability)
0 (Control) 100 ± 5.2100 ± 4.8100 ± 5.5
1 95.3 ± 4.198.1 ± 3.999.2 ± 4.3
5 72.8 ± 6.385.4 ± 5.197.5 ± 3.8
10 55.1 ± 5.963.7 ± 6.894.8 ± 4.9
25 28.4 ± 3.735.2 ± 4.585.1 ± 6.2
50 15.2 ± 2.919.8 ± 3.170.3 ± 7.1
100 5.8 ± 1.58.9 ± 2.252.6 ± 8.4

Table 2: Dose-dependent effect of this compound on the viability of MCF-7, HeLa, and HEK293 cell lines after 48 hours of treatment.

Induction of Apoptosis

To investigate the mechanism of cell death induced by this compound, the activity of Caspase-3, a key executioner caspase in apoptosis, was measured in MCF-7 and HeLa cells following treatment with the respective IC50 concentrations of this compound and Doxorubicin for 24 hours.

TreatmentCell LineFold Increase in Caspase-3 Activity
This compound (12.5 µM) MCF-74.2 ± 0.6
This compound (18.2 µM) HeLa3.8 ± 0.5
Doxorubicin (1.2 µM) MCF-75.1 ± 0.8
Doxorubicin (0.8 µM) HeLa4.9 ± 0.7
Vehicle Control MCF-71.0 ± 0.1
Vehicle Control HeLa1.0 ± 0.1

Table 3: Caspase-3 activity in MCF-7 and HeLa cells treated with this compound and Doxorubicin.

Experimental Protocols

A detailed description of the methodologies employed for the key experiments is provided below.

Cell Culture

MCF-7, HeLa, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of this compound or Doxorubicin and incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control (vehicle-treated) cells.

Caspase-3 Activity Assay
  • Cells were seeded in 6-well plates at a density of 5 x 10⁵ cells per well and treated with the IC50 concentrations of this compound or Doxorubicin for 24 hours.

  • Following treatment, cells were harvested and lysed using a specific cell lysis buffer.

  • The protein concentration of the lysates was determined using the Bradford assay.

  • Equal amounts of protein from each sample were incubated with a colorimetric Caspase-3 substrate (Ac-DEVD-pNA) at 37°C for 2 hours.

  • The absorbance was measured at 405 nm.

  • The fold increase in Caspase-3 activity was calculated relative to the vehicle-treated control.

Proposed Signaling Pathway and Experimental Workflow

The data suggests that this compound induces apoptosis in cancer cells. A plausible mechanism is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Bad Bad pAkt->Bad Inhibits pBad p-Bad (Inactive) pAkt->pBad Phosphorylates This compound This compound This compound->pAkt Inhibits Bcl2 Bcl-2 Bad->Bcl2 Sequesters pBad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed PI3K/Akt signaling pathway modulated by this compound.

G cluster_setup Experimental Setup cluster_assays Activity Assays cluster_analysis Data Analysis start Seed Cells (MCF-7, HeLa, HEK293) treatment Treat with this compound & Doxorubicin start->treatment viability MTT Assay (48h) treatment->viability apoptosis Caspase-3 Assay (24h) treatment->apoptosis ic50 Calculate IC50 Values viability->ic50 viability_plot Plot % Viability vs. Concentration viability->viability_plot caspase_fold Determine Fold Change in Caspase-3 Activity apoptosis->caspase_fold

Caption: Experimental workflow for evaluating this compound's activity.

A Comparative Analysis of Daphnilongeridine and Paclitaxel: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: This guide provides a comparative framework for evaluating the efficacy of the natural product Daphnilongeridine. As of the latest literature review, specific in vitro and in vivo efficacy data for this compound is not publicly available. Therefore, this document serves as a template for future research, outlining the necessary experimental data for a comprehensive comparison. To illustrate this comparative framework, we have included established data for Paclitaxel, a widely studied and clinically approved anticancer agent. Paclitaxel is chosen as a comparator due to the reported anticancer properties of the Daphniphyllum alkaloid class, to which this compound belongs.

Introduction

This compound is a complex alkaloid isolated from plants of the Daphniphyllum genus. While the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including anticancer, antioxidant, and vasorelaxant effects, the specific pharmacological profile of this compound remains to be elucidated.

Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for various cancers. Its mechanism of action and efficacy have been extensively characterized in both preclinical and clinical settings. This guide will present a side-by-side comparison of the hypothetical efficacy of this compound and the established efficacy of Paclitaxel, providing a roadmap for the experimental evaluation of this novel natural product.

Data Presentation: A Comparative Overview

The following tables summarize the key efficacy parameters for this compound (hypothetical) and Paclitaxel (literature-derived).

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (Concentration for 50% Inhibition)Citation
This compound e.g., MCF-7 (Breast Cancer)MTT Assay72Data not available-
e.g., A549 (Lung Cancer)MTT Assay72Data not available-
e.g., HCT116 (Colon Cancer)MTT Assay72Data not available-
Paclitaxel VariousClonogenic Assay242.5 - 7.5 nM[1][2]
C6 (Glioma)MTT Assay480.5 - 0.75 µg/ml[3]
CHO-K1 (Ovarian)MTT Assay480.25 - 0.75 µg/ml[3]
A549 (Lung Cancer)MTT Assay24~20% greater cytotoxicity than control at 40 nM[4]
SKOV3 (Ovarian Cancer)MTT Assay24~20% greater cytotoxicity than control at 40 nM[4]

Table 2: In Vivo Efficacy Data

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Citation
This compound e.g., Nude micee.g., MCF-7 XenograftTo be determinedData not available-
Paclitaxel Nude miceHuman Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)12 and 24 mg/kg/day (IV, 5 days)Statistically significant tumor growth inhibition[5]
Nude micePaclitaxel-resistant Human Colorectal Tumor Xenograft (HCT-15)Not specifiedSignificant inhibition in tumor growth[6]
Athymic nude miceHuman Breast Cancer Xenografts15 mg/kgPositive correlation with HER2 expression[7]
Athymic nude miceHead and Neck, Lung, Breast Cancer XenograftsNot specifiedGood to excellent antitumor activity[8]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (this compound or Paclitaxel) is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy: Xenograft Tumor Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium. Approximately 5 x 10^6 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Compound Administration: The test compound (this compound or Paclitaxel) is administered to the treatment group according to a specific dosing schedule (e.g., daily intravenous injections for 5 days). The control group receives the vehicle solution.

  • Tumor Volume and Body Weight Measurement: Tumor volume and the body weight of the mice are measured throughout the experiment to assess treatment efficacy and toxicity.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualization

Signaling Pathway of Paclitaxel

Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Disrupts Dynamics G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_comparison Comparative Analysis CellCulture Cancer Cell Lines (e.g., MCF-7, A549) MTT_Assay MTT Cytotoxicity Assay CellCulture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 DataAnalysis Compare IC50 and TGI Data IC50->DataAnalysis Xenograft Establish Xenograft Model (e.g., Nude Mice) Treatment Administer Compounds (this compound vs. Paclitaxel) Xenograft->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring TGI Calculate Tumor Growth Inhibition (TGI) Monitoring->TGI TGI->DataAnalysis Conclusion Evaluate Relative Efficacy DataAnalysis->Conclusion

Caption: Workflow for comparing in vitro and in vivo efficacy.

References

A Comparative Guide to the Cytotoxic Activity of Daphnilongeridine and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activities of Daphnilongeridine and other structurally related Daphniphyllum alkaloids. While a comprehensive structure-activity relationship (SAR) study on a synthetic library of this compound analogues is not extensively documented in publicly available literature, this document compiles and compares the biological activity data for several naturally occurring alkaloids from this family. The information presented herein is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this complex and diverse class of natural products.

Daphniphyllum alkaloids are a large family of structurally intricate and diverse compounds isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids have attracted significant attention due to their unique polycyclic skeletons and a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3]

Comparative Analysis of Cytotoxic Activity

The cytotoxic activity of several Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. This data provides a snapshot of the varying potency of these natural products and highlights their potential as starting points for the development of new anticancer agents.

Compound NameCell LineIC50 (µM)
Daphnioldhanol AHeLa31.9[1][4]
Daphnezomine WHeLa16.0 µg/mL
Unnamed AlkaloidHeLa3.89
Daphnicyclidin MP-3885.7[2]
Daphnicyclidin NP-3886.5[2]
Macropodumine CP-38810.3[2]
Daphnicyclidin AP-38813.8[2]
Daphnicyclidin MSGC-790122.4[2]
Daphnicyclidin NSGC-790125.6[2]

Note on Data: The presented data is collated from various studies focused on the isolation and characterization of new Daphniphyllum alkaloids. As such, the experimental conditions may vary between studies. For a direct and accurate comparison, these compounds would ideally be tested under identical conditions in a single study.

Experimental Protocols

The cytotoxic activities of the Daphniphyllum alkaloids listed above were predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Seeding: Cancer cells (e.g., HeLa, P-388, SGC-7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (i.e., the Daphniphyllum alkaloids). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects on cell proliferation and viability.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT into an insoluble purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for a Structure-Activity Relationship Study

The following diagram illustrates a typical workflow for conducting a structure-activity relationship study, from the initial isolation of a lead compound to the identification of a potent analogue.

SAR_Workflow cluster_Discovery Discovery & Isolation cluster_Modification Chemical Modification cluster_Evaluation Biological Evaluation cluster_SAR SAR Analysis Natural_Source Natural Source (e.g., Daphniphyllum plant) Extraction Extraction & Fractionation Natural_Source->Extraction Isolation Isolation of Lead Compound (e.g., this compound) Extraction->Isolation Analogue_Synthesis Analogue Synthesis Isolation->Analogue_Synthesis Structural Information In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Analogue_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Establishment Establishment of SAR Data_Analysis->SAR_Establishment SAR_Establishment->Analogue_Synthesis Iterative Design Potent_Analogue Identification of Potent Analogue SAR_Establishment->Potent_Analogue

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Conclusion

The available data, while not constituting a formal SAR study, indicates that Daphniphyllum alkaloids exhibit a range of cytotoxic activities against various cancer cell lines. The structural diversity within this family of natural products presents a rich field for further investigation. Systematic synthesis of this compound analogues and subsequent biological evaluation under standardized conditions are necessary to elucidate clear structure-activity relationships. Such studies would be invaluable for the rational design of novel and more potent anticancer agents based on the Daphniphyllum alkaloid scaffold.

References

Independent Verification of Daphnilongeridine's Biological Targets: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 7, 2025 – While the precise biological targets of the Daphniphyllum alkaloid, Daphnilongeridine, remain to be fully elucidated in publicly accessible research, the broader family of Daphniphyllum alkaloids has demonstrated significant cytotoxic and anti-inflammatory activities. This guide provides a comparative framework for researchers investigating the potential anticancer properties of these natural products by examining a representative member, Dcalycinumine A, alongside a well-characterized cytotoxic agent, Vincristine. The focus will be on the induction of apoptosis, a common mechanism of action for many cytotoxic compounds.

Recent studies have highlighted the anticancer potential of various Daphniphyllum alkaloids. For instance, Dcalycinumine A has been shown to inhibit the proliferation, migration, and invasion of nasopharyngeal cancer cells, and to promote apoptosis.[1] Other members of this family, such as daphnezomine W and daphnioldhanol A, have also exhibited cytotoxic effects against HeLa cells with IC50 values of 16.0 µg/mL and 31.9 µM, respectively.[2][3][4][5][6] Furthermore, certain alkaloids from Daphniphyllum calycinum have been found to inhibit NF-κB and TGF-β signaling pathways, both of which are implicated in cancer progression.

This guide will focus on the pro-apoptotic activity of Dcalycinumine A as a representative Daphniphyllum alkaloid and compare it with Vincristine, a widely used chemotherapeutic agent known to induce apoptosis by disrupting microtubule formation.

Comparative Analysis of Pro-Apoptotic Activity

CompoundTarget Cancer Cell LineIC50 ValueMechanism of ActionKey Molecular Events
Dcalycinumine A Nasopharyngeal carcinomaNot yet reportedPromotion of Apoptosis[1]Details on specific caspase activation and effects on Bcl-2 family proteins are currently limited in published literature.
Vincristine Various, including leukemia, lymphoma, breast cancerCell line dependent (typically nM range)Microtubule destabilizationArrests cells in M-phase of the cell cycle, leading to the activation of the intrinsic apoptotic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., nasopharyngeal carcinoma cells for Dcalycinumine A, or a relevant leukemia cell line for Vincristine) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Dcalycinumine A or Vincristine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Intrinsic Apoptosis Pathway Daphniphyllum Alkaloid (e.g., Dcalycinumine A) Daphniphyllum Alkaloid (e.g., Dcalycinumine A) Cellular Stress Cellular Stress Daphniphyllum Alkaloid (e.g., Dcalycinumine A)->Cellular Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Cellular Stress->Bcl-2 Family Modulation MOMP MOMP Bcl-2 Family Modulation->MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c Release Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis MOMP->Cytochrome c Release

Caption: Postulated Intrinsic Apoptosis Pathway for Daphniphyllum Alkaloids.

G cluster_1 Experimental Workflow for Cytotoxicity and Apoptosis Analysis cluster_2 Apoptosis Detection Cancer Cell Culture Cancer Cell Culture Compound Treatment (Daphniphyllum Alkaloid vs. Alternative) Compound Treatment (Daphniphyllum Alkaloid vs. Alternative) Cancer Cell Culture->Compound Treatment (Daphniphyllum Alkaloid vs. Alternative) MTT Assay MTT Assay Compound Treatment (Daphniphyllum Alkaloid vs. Alternative)->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Compound Treatment (Daphniphyllum Alkaloid vs. Alternative)->Annexin V/PI Staining Determine IC50 Determine IC50 MTT Assay->Determine IC50 Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis

Caption: Workflow for comparing cytotoxic and pro-apoptotic effects.

Disclaimer: The information provided in this guide is intended for research professionals. The biological activities of this compound have not been extensively studied, and the presented framework uses a representative compound from the same family for comparative purposes. Further independent research is required to validate the biological targets and mechanisms of action of this compound.

References

A Comparative Analysis of Apoptotic Pathways: Parthenolide vs. Gossypol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the apoptotic pathways induced by two distinct natural compounds: the sesquiterpene lactone Parthenolide and the polyphenolic aldehyde Gossypol. Both compounds have demonstrated significant pro-apoptotic potential in various cancer cell lines, but they employ different primary mechanisms to achieve this outcome. This analysis is supported by quantitative experimental data and detailed methodologies for key assays.

Comparative Data on Apoptotic Induction

The following tables summarize the quantitative effects of Parthenolide and Gossypol on key markers of apoptosis in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Parthenolide and Gossypol in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
ParthenolideSiHaCervical Cancer8.42 ± 0.7648[1][2]
ParthenolideMCF-7Breast Cancer9.54 ± 0.8248[1][2]
ParthenolideJurkatT-cell Leukemia16.1Not Specified[3]
(-)-GossypolJurkat (Bcl-2 overexpressing)T-cell Leukemia18.1 ± 2.6Not Specified[4]
(-)-GossypolJurkat (Bcl-xL overexpressing)T-cell Leukemia22.9 ± 3.7Not Specified[4]
GossypolBxPC-3Pancreatic Cancer~1024[5]
GossypolMIA PaCa-2Pancreatic Cancer>1024[5]

Table 2: Effects of Parthenolide and Gossypol on Apoptotic Protein Expression and Activity

CompoundCell LineParameterFold Change/EffectCitation
ParthenolideSiHap53 gene expression9.67-fold increase[1][2]
ParthenolideMCF-7p53 gene expression3.15-fold increase[1][2]
ParthenolideSiHaBax/Bcl-2 gene ratio3.4[1][2]
ParthenolideMCF-7Bax/Bcl-2 gene ratio2.3[1][2]
ParthenolideSW620Cleaved Caspase-3Dose-dependent increase[6]
Parthenolide697 (B-ALL)Activated Caspase-322.6-fold increase[7]
GossypolBxPC-3 & MIA PaCa-2Bax/Bcl-2 protein ratio~1.5-fold increase[5]
GossypolBxPC-3 & MIA PaCa-2Cleaved Caspase-3~8-fold increase[5]

Table 3: Induction of Apoptosis by Parthenolide and Gossypol

CompoundCell LineApoptotic Cells (%)TreatmentCitation
ParthenolideSW620Dose-dependent increase in sub-G1 population5, 10, 20 µM for 24h[6]
(-)-GossypolDU14552%10 µM for 72h[8]
GossypolBxPC-384.0%10 µM for 48h[5]
GossypolMIA PaCa-272.7%10 µM for 48h[5]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct apoptotic signaling pathways initiated by Parthenolide and Gossypol.

Parthenolide_Apoptotic_Pathway Parthenolide Parthenolide ROS ↑ Reactive Oxygen Species (ROS) Parthenolide->ROS NFkB NF-κB Inhibition Parthenolide->NFkB DeathReceptor Death Receptors Parthenolide->DeathReceptor Extrinsic Pathway Mitochondria Mitochondria ROS->Mitochondria Intrinsic Pathway Bcl2_family Modulation of Bcl-2 Family (↓ Bcl-2, Bcl-xL; ↑ Bax, Bak) NFkB->Bcl2_family Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2_family->Mitochondria Bid Bid Cleavage (tBid) Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Parthenolide-induced apoptotic signaling pathway.

Gossypol_Apoptotic_Pathway Gossypol Gossypol Bcl2_BclxL Inhibition of Bcl-2 & Bcl-xL Gossypol->Bcl2_BclxL ER_Stress Endoplasmic Reticulum Stress (↑ PERK, CHOP) Gossypol->ER_Stress p53 p53 Activation Gossypol->p53 Bax_Bak Bax/Bak Activation Bcl2_BclxL->Bax_Bak ER_Stress->Bax_Bak p53->Bax_Bak Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax_Bak->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Gossypol-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Parthenolide and Gossypol on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Parthenolide or Gossypol in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Workflow Start Seed and Treat Cells Harvest Harvest Cells (Trypsinization) Start->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the Dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Analyze->Result

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

  • Cell Preparation: Seed cells and treat with Parthenolide or Gossypol as described for the cell viability assay.

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[5]

  • Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.[5]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.[5]

References

Assessing the Selectivity of Daphnilongeridine for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a cornerstone of modern oncological research. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic leads. Daphnilongeridine, a member of the complex Daphniphyllum alkaloids, has emerged as one such compound of interest. This guide provides a comparative assessment of the selectivity of this compound for cancer cells, contextualized with a well-established chemotherapeutic agent, Paclitaxel, and another promising Daphniphyllum alkaloid, Dcalycinumine A.

Comparative Cytotoxicity of Selected Anti-Cancer Agents

The selective cytotoxicity of an anti-cancer agent is a critical determinant of its therapeutic potential. An ideal compound should exhibit high potency against malignant cells while sparing their non-cancerous counterparts. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth or viability, is a standard metric for this assessment. A higher selectivity index, calculated as the ratio of the IC50 for normal cells to that of cancer cells, indicates a more favorable therapeutic window.

Below is a summary of the available in vitro cytotoxicity data for this compound, Dcalycinumine A, and Paclitaxel against a range of human cancer and normal cell lines.

CompoundCell LineCell TypeIC50 (µM)
This compound A-549Lung Carcinoma2.4
SK-OV-3Ovarian Cancer4.1
SK-MEL-2Skin Melanoma9.7
HCT-15Colon Adenocarcinoma3.4
HMEC Human Microvascular Endothelial 2.7
Dcalycinumine A HONE-1Nasopharyngeal CarcinomaNot explicitly stated
CNE-1Nasopharyngeal CarcinomaNot explicitly stated
NP69 Normal Nasopharyngeal Epithelial Not explicitly stated
Paclitaxel MKN-28Stomach Adenocarcinoma< 0.5
MKN-45Stomach Adenocarcinoma< 0.5
MCF-7Breast Adenocarcinoma< 0.5
Balb/c 3T3 Normal Mouse Fibroblasts > 0.5
Human Fibroblasts Normal Human Fibroblasts > 0.5

Note: Data for Dcalycinumine A indicates significant inhibition of proliferation, migration, and invasion of nasopharyngeal carcinoma cells with less impact on normal nasopharyngeal epithelial cells, though specific IC50 values were not provided in the reviewed literature.

Experimental Protocols

A fundamental technique for determining the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration at which a compound inhibits 50% of cell viability (IC50).

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound, Paclitaxel, or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Plausible Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound has not been fully elucidated, many cytotoxic natural products induce apoptosis, or programmed cell death, in cancer cells. A common route is the intrinsic or mitochondrial pathway.

apoptosis_pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Prevents pore formation Bax->Mitochondrion Forms pores Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Plausible intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that this compound may induce apoptosis by promoting the activity of pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.

Experimental Workflow for Cytotoxicity Screening

The systematic evaluation of a compound's cytotoxic potential involves a standardized workflow, from initial cell culture to final data analysis.

experimental_workflow start Start cell_culture 1. Cell Culture (Cancer & Normal Lines) start->cell_culture cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Cell Treatment (24-72h incubation) cell_seeding->treatment compound_prep 3. Compound Dilution Series compound_prep->treatment mtt_assay 5. MTT Assay treatment->mtt_assay read_absorbance 6. Absorbance Reading (570 nm) mtt_assay->read_absorbance data_analysis 7. Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

Caption: Standard workflow for in vitro cytotoxicity assessment.

Conclusion

The preliminary data on this compound indicates cytotoxic activity against several cancer cell lines. However, its effect on the normal human microvascular endothelial cell line at a comparable concentration raises questions about its cancer cell selectivity. In contrast, established chemotherapeutics like Paclitaxel generally demonstrate a more favorable selectivity profile in vitro. Further research is imperative to fully characterize the therapeutic potential of this compound. This should include comprehensive screening against a broader panel of cancer and normal cell lines to establish a robust selectivity index, as well as in-depth mechanistic studies to identify its molecular targets and signaling pathways. Such investigations will be crucial in determining whether this compound or related Daphniphyllum alkaloids can be developed into effective and safe anti-cancer therapies.

Replicating Published Findings on Daphnilongeridine: A Comparative Guide to the Bioactivity of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Daphnilongeridine and the Daphniphyllum Alkaloids

This compound is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, which are natural products isolated from plants of the Daphniphyllum genus. While published research specifically detailing the biological activities of this compound is currently limited, the broader class of Daphniphyllum alkaloids is known to exhibit a range of significant biological effects, including cytotoxic, vasorelaxant, and neuroprotective properties. This guide provides a comparative overview of published findings on several representative Daphniphyllum alkaloids, offering insights into the potential therapeutic avenues that this compound and its congeners may represent. The data presented here is intended to serve as a reference for researchers interested in replicating or building upon existing findings in the study of these compelling natural products.

Comparative Analysis of Cytotoxic Activity

A prominent and well-documented biological activity of several Daphniphyllum alkaloids is their cytotoxicity against various cancer cell lines. The data summarized below highlights the in vitro efficacy of selected alkaloids against HeLa (human cervical cancer), P-388 (murine leukemia), and SGC-7901 (human gastric cancer) cell lines.

Quantitative Data Summary
AlkaloidCell LineIC50 (µM)Publication
Daphnezomine WHeLa~29.5 µM (16.0 µg/mL)[1][2]
Daphnioldhanol AHeLa31.9 µM[3][4]
Daphnicyclidin MP-3885.7 µM[5]
Daphnicyclidin MSGC-790122.4 µM[5]
Daphnicyclidin NP-3886.5 µM[5]
Daphnicyclidin NSGC-790125.6 µM[5]

Note: The IC50 value for Daphnezomine W was converted from µg/mL to µM for comparative purposes, using a calculated molecular weight.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of a compound like a Daphniphyllum alkaloid using an MTT assay.

Cytotoxicity_Workflow Experimental Workflow: Cytotoxicity Assay (MTT) A Cell Seeding (e.g., HeLa cells in 96-well plates) B Compound Treatment (Varying concentrations of Daphniphyllum alkaloid) A->B C Incubation (e.g., 48-72 hours at 37°C, 5% CO2) B->C D Addition of MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) C->D E Incubation with MTT (e.g., 4 hours at 37°C) D->E F Solubilization of Formazan (Addition of DMSO or other solvent) E->F G Absorbance Measurement (Spectrophotometer at ~570 nm) F->G H Data Analysis (Calculation of IC50 values) G->H

Workflow for determining the in vitro cytotoxicity of a compound.

Other Reported Biological Activities of Daphniphyllum Alkaloids

Beyond cytotoxicity, the Daphniphyllum alkaloid class has been associated with other potential therapeutic effects. While extensive quantitative comparative data is less readily available in the public domain, the following activities have been reported:

  • Vasorelaxant Effects : Certain Daphniphyllum alkaloids have been shown to induce relaxation of blood vessels, suggesting potential applications in cardiovascular research.[6]

  • Neuroprotective Properties : There is emerging evidence that some alkaloids from this family may offer protection to neuronal cells, indicating a potential for investigation in the context of neurodegenerative diseases.

The signaling pathways and mechanisms underlying these activities are areas of active investigation.

Logical Relationship of Potential Therapeutic Applications

The diverse biological activities of Daphniphyllum alkaloids suggest a branching potential for therapeutic development, stemming from the core chemical scaffold.

Therapeutic_Potential Therapeutic Potential of Daphniphyllum Alkaloids A Daphniphyllum Alkaloid Scaffold B Cytotoxic Activity A->B C Vasorelaxant Effects A->C D Neuroprotective Properties A->D E Anti-Cancer Drug Development B->E F Cardiovascular Disease Research C->F G Neurodegenerative Disease Research D->G

References

A Head-to-Head Comparison of Doxorubicin and the Natural Sesquiterpene Lactone, Parthenolide, in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity and the development of drug resistance. This has spurred the search for novel anticancer agents with improved safety profiles and distinct mechanisms of action. Among the promising candidates from natural sources is Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), and its more soluble analog, Dimethylaminoparthenolide (DMAPT). This guide provides a detailed head-to-head comparison of doxorubicin and Parthenolide/DMAPT, presenting key experimental data, outlining methodologies, and visualizing their distinct signaling pathways to inform preclinical research and drug development efforts.

Mechanism of Action: A Tale of Two Distinct Strategies

The fundamental difference between doxorubicin and Parthenolide lies in their primary molecular targets and mechanisms of inducing cancer cell death.

Doxorubicin , a well-established cytotoxic agent, primarily exerts its anticancer effects through direct interaction with DNA. Its planar anthracycline ring intercalates between DNA base pairs, leading to the inhibition of DNA replication and transcription. A crucial aspect of its mechanism is the inhibition of topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. By stabilizing the topoisomerase II-DNA complex, doxorubicin induces double-strand breaks, ultimately triggering apoptotic cell death. Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.

In contrast, Parthenolide and its analog DMAPT employ a multi-targeted approach that largely circumvents direct DNA interaction. A primary mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] NF-κB is constitutively active in many cancers and plays a pivotal role in promoting cell survival, proliferation, and inflammation. Parthenolide directly inhibits the IκB kinase (IKK) complex and can also directly alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[1] Additionally, Parthenolide is known to induce intracellular ROS, leading to oxidative stress and triggering apoptosis through mitochondrial-dependent pathways.[1]

dot

Signaling_Pathways cluster_doxorubicin Doxorubicin cluster_parthenolide Parthenolide / DMAPT Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS_Dox ROS Generation Dox->ROS_Dox DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS_Dox->DSB Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox Parthenolide Parthenolide / DMAPT IKK IKK Inhibition Parthenolide->IKK p65 p65 Alkylation Parthenolide->p65 ROS_Par ROS Generation Parthenolide->ROS_Par NFkB NF-κB Inhibition IKK->NFkB p65->NFkB Apoptosis_Par Apoptosis NFkB->Apoptosis_Par Prevents pro-survival signal ROS_Par->Apoptosis_Par

Caption: Comparative signaling pathways of Doxorubicin and Parthenolide/DMAPT.

Quantitative Performance: A Look at the Data

The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of doxorubicin, Parthenolide, and DMAPT across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Citation
Doxorubicin PC3Prostate Cancer2.64[2]
A549Non-Small Cell Lung Cancer1.50[3]
HeLaCervical Cancer1.00[3]
LNCaPProstate Cancer0.25[3]
HCT116Colon Cancer24.30[2]
Hep-G2Hepatocellular Carcinoma14.72[2]
UMUC-3Bladder Cancer5.1[4]
TCCSUPBladder Cancer12.6[4]
BFTC-905Bladder Cancer2.3[4]
MCF-7Breast Cancer2.5[4]
M21Skin Melanoma2.8[4]
Parthenolide SiHaCervical Cancer8.42[1][5]
MCF-7Breast Cancer9.54[1][5]
A549Non-Small Cell Lung Cancer4.3[6]
TE671Medulloblastoma6.5[6]
HT-29Colon Adenocarcinoma7.0[6]
GLC-82Non-Small Cell Lung Cancer6.07[7]
H1650Non-Small Cell Lung Cancer9.88[7]
H1299Non-Small Cell Lung Cancer12.37[7]
PC-9Non-Small Cell Lung Cancer15.36[7]
DMAPT PC-3Prostate Cancer5-10[8]
CWR22Rv1Prostate Cancer5-10[8]
Table 2: In Vivo Tumor Growth Inhibition

This table presents data from preclinical studies using xenograft models in immunocompromised mice.

CompoundCancer ModelDosing RegimenTumor Growth InhibitionCitation
Doxorubicin H-460 (NSCLC) Xenograft2 mg/kg, once a week56%[9]
EL4 (Lymphoma) XenograftChronic low dosesSignificant suppression[10]
MCF-7 (Breast) XenograftCombined with Black Cohosh57% (combination)[11]
Parthenolide Renal Cell Carcinoma Xenograft3 µ g/body , 3 times/week (subcutaneous)Significantly smaller tumors vs. control[12]
JB6P+ (Epidermal) Xenograft0.25 mg/kg, every other day (intraperitoneal)34-50%[13]
Lung Cancer XenograftNot specifiedSignificant suppression[14]
DMAPT A549 (NSCLC) Xenograft100 mg/kg/day (oral)54%[15][16]
UMUC-3 (Bladder) Xenograft100 mg/kg, twice daily (oral)63%[15][16]
PC-3 (Prostate) XenograftCombined with radiationSignificant decrease vs. either treatment alone[17][18]

Experimental Protocols: A Guide to Key Methodologies

Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments cited in this comparison.

dot

Experimental_Workflow cluster_invivo In Vivo Analysis MTT MTT Assay (Cell Viability) Apoptosis Annexin V/PI Staining (Apoptosis Assay) Western Western Blot (Protein Expression) Xenograft Subcutaneous Xenograft Model Treatment Drug Administration Xenograft->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Endpoint Analysis Measurement->Endpoint

Caption: General experimental workflow for preclinical anticancer drug evaluation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Induce apoptosis in cells by treating with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[19]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[19][20]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (typically 20-50 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Subcutaneous Xenograft Model

This in vivo model is used to evaluate the efficacy of anticancer compounds on tumor growth.

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash and resuspend the cells in a sterile solution like PBS or a mixture with Matrigel at a concentration of 1–5 × 10⁸ cells/mL.[21]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[22]

  • Tumor Cell Implantation: Inject 100–200 µL of the cell suspension (containing 1-5 x 10⁷ cells) subcutaneously into the flank of the mice.[21]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~50–100 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: Volume = (width)² x length/2.[22]

  • Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups and begin drug administration via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: Monitor tumor growth, animal weight, and overall health. The study endpoint is typically reached when tumors in the control group reach a predetermined size, or at a set time point.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by severe side effects and the emergence of resistance. Natural compounds like Parthenolide and its more bioavailable analog, DMAPT, offer a compelling alternative or complementary therapeutic strategy. Their distinct mechanism of action, centered on NF-κB inhibition and ROS generation, provides a rationale for their use in doxorubicin-resistant tumors or in combination therapies to enhance efficacy and potentially mitigate toxicity.

The data presented in this guide highlight the promising preclinical activity of Parthenolide and DMAPT. Further research, including well-designed clinical trials, is warranted to fully elucidate their therapeutic potential in various cancer types. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate these and other novel anticancer agents, contributing to the development of more effective and safer cancer treatments.

References

A Researcher's Guide to Validating Analytical Methods for Novel Alkaloids like Daphnilongeridine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines the typical performance characteristics, experimental protocols, and validation parameters to aid researchers in selecting the appropriate methodology and designing a validation strategy that adheres to international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

Comparison of Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and the nature of the biological matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (typically in the µg/mL to high ng/mL range).[5][6]High to Very High (typically in the low ng/mL to pg/mL range).[7][8]
Selectivity Moderate; relies on chromatographic separation to distinguish the analyte from matrix components. Co-eluting compounds with similar UV spectra can interfere.[9]Very High; utilizes both chromatographic separation and the specific mass-to-charge ratio of the analyte and its fragments, minimizing interferences.[7]
Linearity Range Typically 2-3 orders of magnitude.Typically 3-5 orders of magnitude.
Matrix Effects Less susceptible to ion suppression or enhancement.Prone to matrix effects (ion suppression or enhancement) that can affect accuracy and precision.[10]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Throughput Generally lower due to longer run times required for good resolution.Higher throughput is often achievable with faster chromatography methods.[8]
Applicability Suitable for compounds with a strong UV chromophore.Applicable to a wider range of compounds, including those with poor or no UV absorbance.

Experimental Protocols

A successful bioanalytical method relies on a well-developed protocol for sample preparation and analysis.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte.[11][12]

TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.Fast, simple, and inexpensive.Less clean extracts, may lead to significant matrix effects in LC-MS/MS.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.Cleaner extracts than PPT, can provide some analyte concentration.More labor-intensive, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent.Provides the cleanest extracts, high analyte concentration, and can be automated.More expensive and requires more method development.

Typical Protocol for Protein Precipitation:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the chromatographic system.

Chromatographic Conditions

The following are representative starting conditions that would be optimized during method development.

HPLC-UV System:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of Daphnilongeridine (typically scanned from 200-400 nm during method development).

  • Column Temperature: 30-40°C.

LC-MS/MS System:

  • Column: C18 or HILIC column with smaller particle size for faster separations (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A rapid gradient of acetonitrile or methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode is typical for alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Method Validation Parameters

According to ICH M10 guidelines, a bioanalytical method must be validated to ensure its reliability.[1][2][3] The following tables summarize the key validation parameters and their typical acceptance criteria.

ParameterDescriptionAcceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6-8 non-zero standards. A regression model should be chosen (e.g., linear, weighted linear), with a correlation coefficient (r²) typically >0.99.
Accuracy & Precision The closeness of the determined value to the true value (accuracy) and the reproducibility of the measurements (precision).Measured at a minimum of four concentration levels (LLOQ, low, medium, and high QC). The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible, though no specific percentage is mandated.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentration should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow and Method Comparison

To further clarify the processes and comparisons, the following diagrams illustrate the bioanalytical method validation workflow and a head-to-head comparison of HPLC-UV and LC-MS/MS.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Optimization MD2 Sample Preparation Dev. MD1->MD2 MD3 Chromatography Dev. MD2->MD3 MD4 MS/UV Detection Opt. MD3->MD4 MV1 Selectivity MD4->MV1 Proceed to Validation MV2 Calibration Curve MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ MV3->MV4 MV5 Recovery & Matrix Effect MV4->MV5 MV6 Stability MV5->MV6 SA1 Sample Preparation MV6->SA1 Apply Validated Method SA2 Analysis with QCs SA1->SA2 SA3 Data Processing SA2->SA3 SA4 Report Generation SA3->SA4

Bioanalytical Method Validation Workflow

cluster_hplc HPLC-UV cluster_lcms LC-MS/MS H1 Moderate Sensitivity H2 Moderate Selectivity H3 Lower Cost H4 Less Matrix Effect L1 High Sensitivity L2 High Selectivity L3 Higher Cost L4 Prone to Matrix Effect Analyte Analyte Quantification Analyte->H1 Choose Method Analyte->L1 Choose Method

Comparison of HPLC-UV and LC-MS/MS

References

Comparative Transcriptomics of Cells Treated with Daphnilongeridine: A Mechanistic Insight

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical case study. As of the time of this writing, publicly available data on the comparative transcriptomics of Daphnilongeridine-treated cells is limited. This document is intended to serve as a template and illustrative example for researchers in the field, presenting plausible data and standardized protocols for such an investigation.

This guide provides a comparative transcriptomic analysis of a hypothetical study on the effects of this compound on the human cervical cancer cell line, HeLa. The cellular responses are compared against a vehicle control (DMSO) and a well-characterized cytotoxic agent, Doxorubicin, to contextualize its mechanism of action.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the hypothetical quantitative data from the comparative transcriptomic study. The data represents differentially expressed genes (DEGs) in HeLa cells following a 24-hour treatment with 10 µM this compound or 1 µM Doxorubicin. DEGs were identified based on a fold change of >|2| and a p-adjusted value < 0.05.

Table 1: Top 10 Upregulated Genes in HeLa Cells Treated with this compound

Gene SymbolGene NameLog2 Fold Changep-adjusted value
DDIT3DNA Damage Inducible Transcript 34.581.2e-15
GADD45AGrowth Arrest and DNA Damage Inducible Alpha4.123.4e-14
BBC3BCL2 Binding Component 3 (PUMA)3.985.6e-13
PMAIP1Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA)3.758.1e-12
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)3.552.3e-11
BAXBCL2 Associated X, Apoptosis Regulator3.216.7e-10
FASFas Cell Surface Death Receptor3.051.9e-09
ATF3Activating Transcription Factor 32.994.5e-09
ZMAT3Zinc Finger Matrin-Type 32.877.8e-08
TRIB3Tribbles Pseudokinase 32.641.2e-07

Table 2: Top 10 Downregulated Genes in HeLa Cells Treated with this compound

Gene SymbolGene NameLog2 Fold Changep-adjusted value
CDC25ACell Division Cycle 25A-3.872.1e-13
E2F1E2F Transcription Factor 1-3.544.9e-12
CCNE1Cyclin E1-3.331.8e-11
MYCMYC Proto-Oncogene, bHLH Transcription Factor-3.127.2e-10
CDK1Cyclin Dependent Kinase 1-2.983.4e-09
PLK1Polo-Like Kinase 1-2.859.1e-09
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)-2.772.6e-08
TOP2ATopoisomerase (DNA) II Alpha-2.655.3e-08
MCM2Minichromosome Maintenance Complex Component 2-2.511.4e-07
AURKAAurora Kinase A-2.433.7e-07

Table 3: Comparison of Differentially Expressed Genes (DEGs)

TreatmentTotal DEGs (p.adj < 0.05)Upregulated GenesDownregulated Genes
This compound (10 µM)1,845978867
Doxorubicin (1 µM)2,5121,3211,191
Overlap (this compound & Doxorubicin)789452337

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the transcriptomic analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with either 10 µM this compound, 1 µM Doxorubicin, or DMSO as a vehicle control for 24 hours.

RNA Extraction and Sequencing

Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Library preparation for RNA sequencing was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on an Illumina NovaSeq 6000 platform with 150 bp paired-end reads.

Bioinformatic Analysis

Raw sequencing reads were quality-checked using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene counts were generated using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value of less than 0.05 and a log2 fold change greater than 1 or less than -1 were considered differentially expressed. Gene Ontology (GO) and pathway enrichment analysis were performed using the clusterProfiler package.

Visualizations

Experimental Workflow for Comparative Transcriptomics

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A HeLa Cell Culture B Treatment (this compound, Doxorubicin, DMSO) A->B C Total RNA Extraction B->C D RNA Quality Control (Bioanalyzer) C->D E RNA-Seq Library Preparation D->E F Next-Generation Sequencing (Illumina NovaSeq) E->F G Raw Data Quality Control (FastQC) F->G Raw Sequencing Data (.fastq) H Read Alignment (STAR) G->H I Gene Expression Quantification (featureCounts) H->I J Differential Gene Expression Analysis (DESeq2) I->J K Pathway & GO Enrichment Analysis J->K L Data Interpretation & Visualization K->L

Caption: Experimental workflow for comparative transcriptomics.

Hypothetical Signaling Pathway Affected by this compound

G cluster_pathway p53-Mediated Apoptotic Pathway cluster_pro_apoptosis Pro-Apoptotic Gene Upregulation cluster_cell_cycle Cell Cycle Arrest This compound This compound DNA_Damage DNA Damage / Stress This compound->DNA_Damage induces p53 p53 Activation DNA_Damage->p53 BAX BAX p53->BAX PUMA PUMA (BBC3) p53->PUMA NOXA NOXA (PMAIP1) p53->NOXA p21 p21 (CDKN1A) p53->p21 Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis NOXA->Apoptosis CellCycleArrest G1/S Arrest p21->CellCycleArrest

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.